molecular formula C10H11NO B127551 4-Acetyl-2-isopropenylpyridine CAS No. 142896-12-6

4-Acetyl-2-isopropenylpyridine

Cat. No.: B127551
CAS No.: 142896-12-6
M. Wt: 161.2 g/mol
InChI Key: RYNRLVOZUDLPQK-UHFFFAOYSA-N
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Description

4-Acetyl-2-isopropenylpyridine (CAS 142896-12-6) is a pyridine-based compound with the molecular formula C10H11NO and is recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) . It is designated as FEMA GRAS 4637 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA Flavor Number 2154) . As a flavor substance, it is characterized by a distinct herbal, green, fermented, and roasted odor profile . Researchers value this compound for its applications in the study of flavor chemistry and food science. Its typical physical properties include a boiling point in the range of 277.0°C to 279.0°C at 760.00 mm Hg and a calculated logP (o/w) of approximately 1.40 to 1.894, indicating its relative hydrophobicity . It is supplied as a high-purity liquid, with assays typically ranging from 95.00% to 100.00% . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the specific safety data sheet for detailed handling and storage information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-prop-1-en-2-ylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNRLVOZUDLPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162214
Record name 4-Acetyl-2-isopropenylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow clear liquid; fermented herbal green aroma
Record name 4-Acetyl-2-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 4-Acetyl-2-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.009
Record name 4-Acetyl-2-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142896-12-6
Record name 4-Acetyl-2-isopropenylpyridine
Source ChemIDplus
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Record name 4-Acetyl-2-isopropenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-2-ISOPROPENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6R53E7DXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

4-Acetyl-2-isopropenylpyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Acetyl-2-isopropenylpyridine

Abstract

4-Acetyl-2-isopropenylpyridine, a substituted pyridine derivative, presents a fascinating case study in heterocyclic chemistry. With the IUPAC name 1-(2-(prop-1-en-2-yl)pyridin-4-yl)ethanone, this compound integrates three key functional groups—a pyridine ring, an acetyl ketone, and an isopropenyl moiety—onto a single molecular scaffold. While recognized for its application as a flavoring agent in the food industry, its structural complexity makes it a molecule of significant interest for researchers in synthetic chemistry and drug development.[1][2] The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, highlighting the potential of its derivatives as valuable building blocks for novel therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, and reactivity of 4-Acetyl-2-isopropenylpyridine, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in 4-Acetyl-2-isopropenylpyridine dictates its physical and chemical behavior. Its structure is foundational to understanding its reactivity and spectroscopic signature.

structure cluster_pyridine 4-Acetyl-2-isopropenylpyridine mol

Caption: Chemical structure of 4-Acetyl-2-isopropenylpyridine.

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases. This data is critical for its handling, purification, and use in synthetic protocols.

PropertyValueSource
IUPAC Name 1-(2-prop-1-en-2-ylpyridin-4-yl)ethanone[1]
CAS Number 142896-12-6[1][2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Light yellow clear liquid[1]
Boiling Point 277.0 - 279.0 °C[2]
Density 1.007 - 1.009 g/cm³ @ 25 °C[1]
Refractive Index 1.517 - 1.519 @ 20 °C[1]
Solubility Practically insoluble in water; Soluble in ethanol[1]

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Acetyl-2-isopropenylpyridine. The predicted spectral characteristics are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The two protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts influenced by the positions of the electron-withdrawing acetyl group and the electron-donating isopropenyl group. A sharp singlet corresponding to the three protons of the acetyl methyl group should appear around δ 2.5 ppm. The isopropenyl group would be characterized by two closely spaced signals for the terminal vinylic protons (CH₂) around δ 5.0-5.5 ppm and a singlet for its methyl group protons around δ 2.1 ppm.[5]

  • ¹³C NMR Spectroscopy : The carbon spectrum should display ten distinct signals. Key resonances would include the carbonyl carbon of the acetyl group at the lower field (δ ~197 ppm), carbons of the pyridine ring and the isopropenyl double bond in the δ 110-160 ppm range, and the two methyl carbons at the higher field (δ 20-30 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides a clear signature of the functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone.[5] Additional significant peaks would include C=C stretching vibrations for the aromatic ring and the alkene bond in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic and vinyl hydrogens and just below 3000 cm⁻¹ for the methyl hydrogens.

  • Mass Spectrometry (MS) : In electron impact mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 161. Key fragmentation pathways would likely involve the alpha-cleavage of the ketone. This would result in the loss of a methyl radical (•CH₃) to give a prominent peak at m/z = 146, or the loss of the acetyl group (•COCH₃) to yield a fragment at m/z = 118.[5]

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-Acetyl-2-isopropenylpyridine is governed by the interplay of its three functional components. Each site offers a handle for specific chemical transformations, making it a versatile synthetic intermediate.

reactivity A 4-Acetyl-2-isopropenylpyridine B Acetyl Group (C=O) - Nucleophilic Addition - Reduction to Alcohol - Condensation Reactions A->B Site 1 C Isopropenyl Group (C=C) - Electrophilic Addition - Hydrogenation - Polymerization A->C Site 2 D Pyridine Ring (N atom) - Basicity (Salt Formation) - N-Oxidation - Nucleophilic Substitution A->D Site 3

Caption: Key reactive sites of 4-Acetyl-2-isopropenylpyridine.

Reactions at the Acetyl Group

The carbonyl of the acetyl group is a classic electrophilic center, susceptible to attack by nucleophiles. This enables a wide range of transformations:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically clean and high-yielding.

  • Condensation Reactions: The α-methyl protons are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in aldol-type or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), a reaction well-documented for acetylpyridines.[6]

  • Oxime and Imine Formation: The carbonyl group readily reacts with hydroxylamine to form an oxime or with primary amines to form imines (Schiff bases), providing a pathway to more complex nitrogen-containing derivatives.[7]

Experimental Protocol: Reduction of the Acetyl Group

workflow start Dissolve Substrate in Methanol step1 Cool to 0°C (Ice Bath) start->step1 step2 Add NaBH₄ portion-wise step1->step2 step3 Stir at RT (Monitor by TLC) step2->step3 step4 Quench with Acetone, then Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 end Purify via Chromatography step5->end

Caption: A typical workflow for the reduction of the ketone.

  • Setup: Dissolve 4-Acetyl-2-isopropenylpyridine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) slowly in small portions, monitoring for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask again in an ice bath and cautiously add acetone to quench any excess NaBH₄. Add water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel column chromatography.

Reactions at the Isopropenyl Group

The double bond of the isopropenyl group is an electron-rich site, making it reactive towards electrophiles.

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) will selectively reduce the double bond to yield 4-acetyl-2-isopropylpyridine. This transformation is useful for modifying the steric and electronic properties of the side chain.

  • Electrophilic Addition: The alkene can undergo classic electrophilic addition reactions with reagents like halogens (Br₂) or hydrogen halides (HBr).

Reactions Involving the Pyridine Ring

The pyridine ring possesses unique reactivity due to the electronegative nitrogen atom.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic character, allowing the molecule to react with strong acids to form pyridinium salts.[8] This property is crucial for its manipulation in aqueous media.

  • N-Oxidation: The nitrogen can be oxidized using reagents like m-CPBA or hydrogen peroxide to form the corresponding N-oxide. This dramatically alters the ring's reactivity, making the positions ortho and para to the nitrogen (i.e., the 2- and 4-positions) highly susceptible to nucleophilic attack.[9]

  • Nucleophilic Aromatic Substitution (SNAAr): While the pyridine ring itself is electron-deficient and more susceptible to nucleophilic attack than benzene, this reactivity is greatly enhanced after N-oxidation. Studies on 4-acetylpyridine-N-oxide have shown that it readily undergoes substitution at the 2-position.[9]

Synthesis and Applications

Synthesis: A plausible retrosynthetic analysis suggests that 4-Acetyl-2-isopropenylpyridine could be constructed via modern cross-coupling chemistry. For example, a Stille or Suzuki coupling between a protected 4-acetyl-2-halopyridine (e.g., 2-bromo-4-acetylpyridine) and an isopropenyl organometallic reagent (e.g., isopropenyltributyltin or isopropenylboronic acid pinacol ester) would be a viable strategy.

Applications:

  • Flavor and Fragrance: The primary documented use of this compound is as a flavoring agent, where it imparts herbal, green, and roasted notes.[1][2]

  • Medicinal Chemistry Scaffold: The true potential for researchers lies in its utility as a complex building block. Pyridine derivatives are central to a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[3] This molecule offers three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries for screening against biological targets. The combination of a hydrogen bond acceptor (ketone), a rigid aromatic core, and a modifiable side chain makes it an attractive starting point for drug discovery programs.

Safety and Handling

While a specific, detailed toxicological profile for 4-Acetyl-2-isopropenylpyridine is not widely available, data from related acetylpyridines suggests that standard laboratory precautions should be observed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10]

  • Incompatibilities: As a general principle for acetylpyridines, avoid contact with strong oxidizing agents and strong reducing agents.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.

Conclusion

4-Acetyl-2-isopropenylpyridine is more than a simple flavoring agent; it is a multifunctional heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. A thorough understanding of its distinct reactive sites—the ketone, the alkene, and the pyridine core—allows chemists to strategically design and execute a wide array of chemical transformations. For professionals in drug development, its structure represents a valuable scaffold, offering multiple avenues for diversification in the quest for novel bioactive molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529352, 4-Acetyl-2-isopropenylpyridine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529344, 2-Acetyl-4-isopropenylpyridine. Available at: [Link]

  • FlavScents (2023). Data for 4-acetyl-2-isopropenyl pyridine. Available at: [Link]

  • The Good Scents Company (2023). Data for 4-acetyl pyridine. Available at: [Link]

  • Cole-Parmer (2023). Material Safety Data Sheet - 4-Acetylpyridine, 98%. Available at: [Link]

  • Organic Syntheses (2023). Procedure for 4-Acetylpyridine oxime. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. Available at: [Link]

  • The Good Scents Company (2023). Data for 2-acetyl-4-isopropenyl pyridine. Available at: [Link]

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. Available at: [Link]

  • Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Buni, M., et al. (2015). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Journal of Molecular Structure. Available at: [Link]

  • Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

  • ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Avila-Salas, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1055-1058. Available at: [Link]

  • Guchhait, G., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • ChemComplete (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry (2023). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Acetyl-2-isopropenylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-2-isopropenylpyridine, a substituted pyridine derivative of interest to researchers in synthetic and medicinal chemistry. This document consolidates critical information regarding its chemical identity, physicochemical properties, and its context within the broader landscape of pyridine-based compounds in drug discovery. While its primary documented application lies in the flavor and fragrance industry, its structural motifs suggest potential as a versatile building block for the synthesis of novel bioactive molecules. This guide aims to serve as a foundational resource for scientists exploring the utility of this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

4-Acetyl-2-isopropenylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an acetyl group at the 4-position and an isopropenyl group at the 2-position.

Table 1: Chemical Identifiers and CAS Number

IdentifierValueSource
IUPAC Name 1-(2-prop-1-en-2-ylpyridin-4-yl)ethanone
CAS Number 142896-12-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol

The physicochemical properties of 4-Acetyl-2-isopropenylpyridine are crucial for its handling, formulation, and potential biological applications. A summary of these properties is presented below.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Yellow clear liquid (est.)
Odor Herbal, green, fermented, roasted
Boiling Point 277.00 to 279.00 °C @ 760.00 mm Hg
Flash Point 264.00 °F (128.89 °C) (TCC)
Density 1.007 to 1.009 g/cm³ @ 25.00 °C
Refractive Index 1.517 to 1.519 @ 20.00 °C
Solubility Soluble in ethanol; practically insoluble in water.
logP (o/w) 1.40

Synthesis and Reactivity

One potential conceptual pathway could involve a multi-step synthesis starting from a readily available pyridine precursor.

A Technical Guide to the Spectroscopic Profile of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Acetyl-2-isopropenylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and flavor chemistry. A comprehensive understanding of its molecular structure is paramount for its application, and this is robustly achieved through the analysis of its spectroscopic data. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Acetyl-2-isopropenylpyridine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from analogous compounds to provide a reliable, predictive spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this and related compounds.

The molecular structure of 4-Acetyl-2-isopropenylpyridine, with the systematic IUPAC name 1-(2-(prop-1-en-2-yl)pyridin-4-yl)ethanone, is presented below. Its chemical formula is C₁₀H₁₁NO, and it has a molecular weight of 161.20 g/mol .[1]

4-Acetyl-2-isopropenylpyridine chemical structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Acetyl-2-isopropenylpyridine are detailed below. These predictions are based on the known spectral data of 4-acetylpyridine and various substituted vinylpyridines.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the pyridine ring, the vinyl protons of the isopropenyl group, and the methyl protons of both the acetyl and isopropenyl groups. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-3~8.80dJ ≈ 5.01H
H-5~7.80ddJ ≈ 5.0, 1.51H
H-6~8.20dJ ≈ 1.51H
=CH₂ (a)~5.60s-1H
=CH₂ (b)~5.20s-1H
-C(=O)CH₃~2.60s-3H
-C(CH₃)=CH₂~2.10s-3H

Causality Behind Predictions:

  • Pyridine Ring Protons (H-3, H-5, H-6): The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. For 4-acetylpyridine, the protons at the 2 and 6 positions appear around 8.8 ppm, and the protons at the 3 and 5 positions are around 7.7 ppm. In our target molecule, the isopropenyl group at the 2-position will introduce some changes. H-3 is expected to be deshielded due to its proximity to the nitrogen, appearing at a high chemical shift. H-5 will be influenced by both the nitrogen and the acetyl group, while H-6 will be adjacent to the nitrogen. The predicted values are an educated estimation based on these influences.

  • Isopropenyl Protons (=CH₂): The two geminal protons on the double bond are expected to be non-equivalent and appear as singlets (or very narrow doublets due to small geminal coupling) in the vinylic region, typically between 5.0 and 6.0 ppm.

  • Methyl Protons (-C(=O)CH₃ and -C(CH₃)=CH₂): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet around 2.6 ppm. The methyl protons of the isopropenyl group are attached to a double bond and will likely appear as a singlet around 2.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are referenced to TMS in CDCl₃.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~158
C-3~121
C-4~145
C-5~123
C-6~150
C=O~197
-C(=O)CH₃~26
-C(CH₃)=CH₂~140
-C(CH₃)=CH₂~118
-C(CH₃)=CH₂~22

Causality Behind Predictions:

  • Pyridine Ring Carbons (C-2 to C-6): The carbon atoms in the pyridine ring exhibit a range of chemical shifts. C-2, C-4, and C-6 are typically more deshielded than C-3 and C-5 due to the influence of the nitrogen atom. The acetyl and isopropenyl substituents will further influence these shifts. For instance, the carbon attached to the isopropenyl group (C-2) and the acetyl group (C-4) are expected to be significantly downfield.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and is expected to have a chemical shift in the range of 195-200 ppm, a characteristic feature of ketones.

  • Isopropenyl Carbons: The quaternary carbon of the isopropenyl group will be more deshielded than the terminal methylene carbon.

  • Methyl Carbons: The methyl carbons of the acetyl and isopropenyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100-3000Medium
C-H stretching (aliphatic)3000-2850Medium
C=O stretching (acetyl)~1690Strong
C=C stretching (aromatic)~1600, ~1550Medium-Strong
C=C stretching (isopropenyl)~1640Medium
C-N stretching (pyridine)~1400Medium
C-H bending (out-of-plane, aromatic)900-700Strong

Interpretation of Predicted IR Spectrum:

  • C=O Stretch: A strong absorption band around 1690 cm⁻¹ is expected for the carbonyl group of the acetyl moiety. This is a key diagnostic peak.

  • C=C and C=N Stretches: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The isopropenyl C=C stretch is anticipated around 1640 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • C-H Bends: Strong out-of-plane C-H bending vibrations for the substituted pyridine ring will be present in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. Electron Ionization (EI) is a common technique that leads to fragmentation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound, is expected. The intensity of this peak may vary depending on the stability of the molecular ion.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A prominent peak at m/z = 146 is anticipated due to the cleavage of the methyl group from the acetyl moiety, forming a stable acylium ion.

    • Loss of an acetyl group (-COCH₃): A peak at m/z = 118 would result from the loss of the entire acetyl group.

    • Cleavage of the isopropenyl group: Fragmentation of the isopropenyl group could also occur.

Diagram of Predicted Fragmentation:

fragmentation M [C₁₀H₁₁NO]⁺˙ m/z = 161 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 146 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 118 M->F2 - •COCH₃

Caption: Predicted major fragmentation pathways for 4-Acetyl-2-isopropenylpyridine in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of a compound like 4-Acetyl-2-isopropenylpyridine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetyl-2-isopropenylpyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in CDCl₃ B Add TMS Standard A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Calibration H->I J Spectral Analysis I->J

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

  • Sample Application: Place a small drop of liquid 4-Acetyl-2-isopropenylpyridine directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Acetyl-2-isopropenylpyridine. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and data from analogous structures, offer a solid foundation for the identification and characterization of this compound. The outlined experimental protocols further serve as a practical guide for researchers to obtain their own experimental data for verification. As with any predictive work, experimental validation is the ultimate confirmation of the proposed spectroscopic profile.

References

  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

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4-Acetyl-2-isopropenylpyridine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Acetyl-2-isopropenylpyridine

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 4-Acetyl-2-isopropenylpyridine (CAS No. 142896-12-6). As a key component in flavor and fragrance applications, a deep understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and interaction with sensory receptors. This document synthesizes theoretical and experimental approaches, offering researchers and drug development professionals a robust framework for analyzing this and similar substituted pyridine systems. We will delve into computational modeling using Density Functional Theory (DFT) and outline validation methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Introduction: The Structural Significance of 4-Acetyl-2-isopropenylpyridine

4-Acetyl-2-isopropenylpyridine is a heterocyclic aromatic ketone recognized for its "green" flavor profile and its use as a flavoring agent.[1][2][3] Its chemical architecture, featuring a pyridine core substituted with an acetyl group at the 4-position and an isopropenyl group at the 2-position, presents a fascinating case for conformational analysis. The molecule's overall shape, determined by the relative orientation of these substituent groups, is dictated by the rotation around two key single bonds: the C2-C(isopropenyl) bond and the C4-C(acetyl) bond.

Understanding this conformational flexibility is not merely an academic exercise. The specific three-dimensional arrangement of the molecule governs its electronic properties, steric profile, and intermolecular interactions. These factors are critical in determining its binding affinity to olfactory receptors, its reactivity, and its overall physicochemical properties. This guide provides the theoretical foundation and practical protocols to dissect this conformational landscape.

Table 1: Molecular Properties of 4-Acetyl-2-isopropenylpyridine
PropertyValueSource
IUPAC Name 1-(2-prop-1-en-2-ylpyridin-4-yl)ethanonePubChem[1][4]
Molecular Formula C₁₀H₁₁NOPubChem[1][4]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 142896-12-6Parchem[3]

Theoretical Conformational Analysis: A Computational Chemistry Approach

Computational methods provide a powerful, predictive lens through which we can explore the potential energy surface of a molecule to identify stable conformations and the energy barriers that separate them. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying pyridine derivatives, offering an excellent balance of computational accuracy and cost.[5][6][7]

The primary goal of the computational workflow is to map the conformational space by systematically rotating the two key dihedral angles:

  • τ₁: The angle defining the orientation of the isopropenyl group relative to the pyridine ring.

  • τ₂: The angle defining the orientation of the acetyl group relative to the pyridine ring.

computational_workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation start Initial 3D Structure (SMILES or 2D sketch) pes Potential Energy Surface (PES) Scan (Rotate τ₁ and τ₂) start->pes opt Geometry Optimization of Energy Minima pes->opt freq Frequency Calculation opt->freq analysis Identify Stable Conformers & Transition States freq->analysis thermo Calculate Relative Energies (ΔG) & Rotational Barriers analysis->thermo props Predict Spectroscopic Properties (NMR, IR) thermo->props

Figure 1: Computational workflow for conformational analysis.
Experimental Protocol: DFT-Based Conformational Search
  • Structure Generation: Generate an initial 3D structure of 4-acetyl-2-isopropenylpyridine using molecular modeling software.

  • Method Selection: Choose a suitable level of theory. The B3LYP functional with the 6-31G(d) basis set is a widely accepted starting point for organic molecules of this type, providing reliable geometries and relative energies.[6][8]

  • Potential Energy Surface (PES) Scan:

    • Define the two key dihedral angles for rotation: C(ring)-C(ring)-C(acetyl)-O and C(ring)-C(ring)-C(isopropenyl)-C.

    • Perform a relaxed PES scan by rotating each dihedral angle in increments (e.g., 15°) while allowing all other geometric parameters to optimize at each step. This process maps out the energy landscape, revealing low-energy valleys (stable conformers) and peaks (rotational barriers).

  • Conformer Optimization: From the PES scan, identify the coordinates of all energy minima. Perform a full geometry optimization on each of these structures using a tighter convergence criterion to obtain precise geometries.

  • Vibrational Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data, such as the Gibbs free energy (G), which is used to determine the relative populations of conformers at a given temperature.

  • Transition State Search (Optional): To accurately determine the rotational energy barrier, locate the transition state structure connecting two minima and confirm it with a frequency calculation (it will have exactly one imaginary frequency). The energy difference between the minimum and the transition state defines the barrier height.[9][10]

Anticipated Conformational Preferences

The conformational landscape will be shaped by a delicate balance between two opposing forces:

  • Electronic Effects (Conjugation): Planar arrangements between the π-systems of the pyridine ring and the isopropenyl and acetyl groups are electronically favored as they maximize π-electron delocalization. This would favor dihedral angles near 0° or 180°.

  • Steric Effects (Hindrance): A fully planar conformation may lead to steric clashes between the substituents and adjacent protons on the pyridine ring. This steric strain will favor non-planar (twisted) conformations.

It is anticipated that the most stable conformers will adopt nearly planar arrangements to benefit from conjugation, with slight deviations from planarity to alleviate steric strain. The acetyl group's carbonyl is expected to orient away from the bulky isopropenyl group.

Experimental Validation and Characterization

While computational models are highly insightful, they must be validated by experimental data. A combination of NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis provides a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure and conformation in solution.[11] Specific NMR experiments can provide through-bond and through-space information to define the preferred molecular geometry.

nmr_workflow sample Sample Preparation (Dissolve in CDCl₃ or similar) oneD 1D NMR Acquisition (¹H, ¹³C) sample->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) oneD->twoD interpret Spectral Interpretation & Signal Assignment twoD->interpret structure Conformational Assignment (Using NOE restraints) interpret->structure

Figure 2: General workflow for NMR-based structural elucidation.
  • Sample Preparation: Dissolve a few milligrams of purified 4-acetyl-2-isopropenylpyridine in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • 1D NMR Spectra: Acquire standard proton (¹H) and carbon-13 (¹³C) NMR spectra. This confirms the basic molecular structure and provides initial information based on chemical shifts.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, aiding in the assignment of protons on the pyridine ring and isopropenyl group.

    • HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Correlates protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons, allowing for unambiguous assignment of all ¹H and ¹³C signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. NOE signals arise between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The presence of an NOE correlation between the acetyl methyl protons and the H5 proton of the pyridine ring, for instance, would provide direct evidence for a specific orientation of the acetyl group. Studies on similar aromatic ketones have successfully used this method.[12]

  • Variable Temperature (VT) NMR (Optional): If multiple conformers are in rapid exchange, their signals will be averaged at room temperature. By lowering the temperature, it may be possible to "freeze out" individual conformers, leading to signal decoalescence. Analysis of this phenomenon can provide the activation energy for the rotational barrier, a technique known as dynamic NMR (DNMR).[13]

Single-Crystal X-ray Diffraction

X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[14] It yields precise bond lengths, bond angles, and the crucial torsional angles that define the conformation adopted within the crystal lattice. While the solid-state conformation may be influenced by crystal packing forces, it represents a true low-energy state of the molecule.

  • Crystal Growth: High-quality single crystals are required. This is typically achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[15]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal motion and then irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[14][16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting electron density map is used to build and refine a model of the molecular structure.[15]

Synthesis of Conformational Insights and Implications

By integrating the results from computational modeling and experimental validation, we can construct a comprehensive model of the conformational behavior of 4-Acetyl-2-isopropenylpyridine. The molecule likely exists as a dynamic equilibrium of a few low-energy conformers that are nearly planar.

conformation_summary cluster_info Properties Influenced by Conformation A Conformer A (s-trans Acetyl, s-cis Isopropenyl) TS_AB ΔG‡ (A↔B) A->TS_AB k₁ k₋₁ Reactivity Reactivity & Steric Access A->Reactivity Spectroscopy Spectroscopic Signature A->Spectroscopy B Conformer B (s-trans Acetyl, s-trans Isopropenyl) Binding Receptor Binding Affinity B->Binding TS_AB->B

Figure 3: Relationship between stable conformers and molecular properties.

The preferred conformation directly impacts several key properties:

  • Receptor Interaction: The shape and electrostatic potential surface of the dominant conformer(s) are what interact with biological targets like olfactory receptors. Minor changes in the torsional angles can significantly alter binding affinity and thus perceived flavor or aroma.

  • Reactivity: The steric environment around the pyridine nitrogen and the carbonyl carbon is conformation-dependent, influencing their accessibility to reagents.

  • Spectroscopic Properties: The degree of conjugation, which varies with planarity, affects the UV-Vis absorption spectrum. The specific geometry dictates the through-space interactions observed in NMR.

References

  • A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Compar
  • Elrod, M. J. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives.
  • Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. (2025). Benchchem.
  • Gabidulla, G. et al. (2020).
  • Gaspare, F. et al. (n.d.). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone. IRIS Unibas.
  • Alsoliemy, A. (2022).
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
  • Conformational studies of α-substituted ketones by nuclear magnetic resonance. (2025). Wiley Online Library.
  • Dey, A. et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
  • Peng, X. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Kopchuk, D. S. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Rittner, R. (n.d.).
  • Faulk, D. D., & Fry, A. (n.d.). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry.
  • Vdovenko, S. I., & Gerus, I. I. (2009). The Conformational Analysis of Push-Pull Enaminoketones Using Fourier Transform IR and NMR Spectroscopy, and Quantum Chemical Calculations: II. Beta-dimethylaminoacrolein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1010-5.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Rotational barrier in N-vinyl and N-(2,2-dichlorovinyl)nitrones. (2025).
  • Hyde, A. J., & Taylor, R. B. (1963). Some properties of poly-2-vinyl pyridine in solution. Polymer.
  • Davis, S. R. (2009). Isomerization barriers and strain energies of selected dihydropyridines and pyrans with trans double bonds. The Journal of Physical Chemistry A, 113(36), 9831-9839.
  • 4-Acetyl-2-isopropenylpyridine. (n.d.). PubChem.
  • 2-Acetyl-4-isopropenylpyridine. (n.d.). PubChem.
  • 4-acetyl-2-isopropenyl pyridine (Cas 142896-12-6). (n.d.). Parchem.
  • Compound 529352: 4-Acetyl-2-isopropenylpyridine. (2025).
  • George, P. C. (1992). Barriers to CC rotation in molecules with CC and CN conjugated bonds: a molecular orbital study. Digital Commons @ NJIT.
  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (n.d.).
  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.).
  • 2-Acetylpyridine. (n.d.). Wikipedia.
  • 2-Acetylpyridine. (n.d.). PubChem.
  • 2-Acetylpyridine. (n.d.). ChemicalBook.

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An In-depth Technical Guide to the Synthesis of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Acetyl-2-isopropenylpyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis commences with the readily available starting material, 2,4-lutidine, and proceeds through a three-step sequence involving oxidation, di-acylation, and a selective Wittig reaction. This document offers a detailed examination of the chemical principles underpinning each transformation, complete with step-by-step experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the synthetic strategy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Introduction

4-Acetyl-2-isopropenylpyridine is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of more complex molecular architectures. Its structure, featuring both a ketone and an alkene functionality, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and other functional molecules. This guide details a logical and efficient synthetic route to this target compound, designed to be accessible to researchers with a solid foundation in organic synthesis.

Strategic Approach: A Three-Step Synthesis from 2,4-Lutidine

The synthesis of 4-Acetyl-2-isopropenylpyridine presents a challenge in regioselectively introducing two distinct functional groups onto the pyridine ring. Direct Friedel-Crafts acylation of pyridines is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which coordinates with the Lewis acid catalyst[1]. Therefore, a more strategic approach is required. The pathway detailed herein begins with the commercially available and inexpensive 2,4-lutidine, leveraging the reactivity of its methyl groups.

The overall synthetic strategy is depicted below:

G A 2,4-Lutidine B 2,4-Pyridinedicarboxylic acid A->B Oxidation C 2,4-Diacetylpyridine B->C Di-acylation D 4-Acetyl-2-isopropenylpyridine C->D Selective Wittig Reaction G cluster_0 Reactants cluster_1 Products A 2,4-Diacetylpyridine C 4-Acetyl-2-isopropenylpyridine A->C D Triphenylphosphine oxide A->D B Wittig Reagent (Ph3P=CH2) B->C B->D

Sources

A Technical Guide to 4-Acetyl-2-isopropenylpyridine: Evaluating Natural Occurrence, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 4-Acetyl-2-isopropenylpyridine, a pyridine derivative of interest to researchers in flavor chemistry and drug development. A critical evaluation of scientific literature reveals that, contrary to some database entries, substantial evidence for its natural occurrence in the plant kingdom is lacking. The compound is primarily recognized as a synthetic flavoring agent. This guide details its chemical properties, established synthetic methodologies, and analytical characterization. Furthermore, it explores its current applications and potential utility as a scaffold in medicinal chemistry, offering a valuable resource for professionals in chemical and pharmaceutical sciences.

Introduction: Chemical Identity and the Question of Natural Origin

4-Acetyl-2-isopropenylpyridine is a heterocyclic compound with the molecular formula C₁₀H₁₁NO.[1] It is characterized by a pyridine ring substituted with an acetyl group at the 4-position and an isopropenyl group at the 2-position. While some databases have associated 4-Acetyl-2-isopropenylpyridine with Mentha arvensis, a thorough review of primary scientific literature does not yield specific studies detailing its isolation, characterization, or biosynthetic pathway from this or any other plant source.[1] Its isomer, 2-Acetyl-4-isopropenylpyridine, has also been linked to Mentha arvensis under similar circumstances.[2]

In contrast, related but simpler pyridine alkaloids, such as 4-Acetylpyridine, have been definitively identified in plants like Nicotiana tabacum (tobacco).[3] The established presence of such precursors in nature suggests a hypothetical basis for the potential biosynthesis of more complex derivatives, but concrete evidence for 4-Acetyl-2-isopropenylpyridine remains elusive.

The predominant characterization of this compound in scientific and regulatory literature is as a synthetic flavoring agent.[1][4][5] It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 4637 and is noted for its fermented, herbal, and green aroma profile.[1][4][6] Given the current evidence, 4-Acetyl-2-isopropenylpyridine should be considered a synthetic compound until its natural occurrence is substantiated by rigorous phytochemical investigation.

Table 1: Physicochemical Properties of 4-Acetyl-2-isopropenylpyridine

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 142896-12-6PubChem[1]
Appearance Light yellow clear liquidJECFA[1]
Boiling Point 277.00 to 279.00 °C @ 760.00 mm HgParchem[4]
Flash Point 264.00 °F (128.89 °C)The Good Scents Company[6]
Solubility in Water Practically insoluble to insolubleJECFA[1]
Odor Profile Herbal, green, fermented, roastedParchem[4]
Synthetic Approaches and Mechanistic Considerations

The synthesis of 4-Acetyl-2-isopropenylpyridine and its derivatives typically involves multi-step chemical reactions starting from simpler pyridine precursors. While specific, detailed synthetic routes for this exact molecule are not extensively published in peer-reviewed journals, general methods for the functionalization of pyridine rings are well-established. These methods provide a reliable framework for its laboratory-scale and industrial production.

A plausible synthetic strategy involves the creation of the acetyl and isopropenyl substituents on a pre-existing pyridine ring. This can be achieved through reactions such as Grignard reactions, Wittig reactions, or transition metal-catalyzed cross-coupling reactions.

The following protocol outlines a generalized, plausible approach for synthesizing 4-Acetyl-2-isopropenylpyridine, grounded in established pyridine chemistry. This serves as an illustrative example for researchers.

Objective: To synthesize 4-Acetyl-2-isopropenylpyridine from 2-bromo-4-acetylpyridine.

Materials:

  • 2-bromo-4-acetylpyridine

  • Isopropenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, combine 2-bromo-4-acetylpyridine (1 equivalent), isopropenylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in anhydrous toluene.

  • Initiation of Reaction: Add the catalyst solution to the main reaction flask, followed by a degassed mixture of toluene and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the mixture to room temperature. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude product using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Acetyl-2-isopropenylpyridine.

Trustworthiness and Validation: The purity and identity of the final product must be confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure it meets the required standards for any subsequent application.

The following diagram illustrates a generalized workflow for the synthesis and purification of pyridine derivatives like 4-Acetyl-2-isopropenylpyridine.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage start Reactants: 2-Bromo-4-acetylpyridine Isopropenylboronic acid ester reaction Suzuki Cross-Coupling (Toluene/Water, 90°C) start->reaction catalyst Catalyst System: Pd(OAc)₂ + PPh₃ Base (K₂CO₃) catalyst->reaction quench Reaction Quenching & Phase Separation reaction->quench extract Aqueous Extraction (Diethyl Ether) quench->extract dry Drying Organic Phase (anhydrous MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography final_product Pure 4-Acetyl-2- isopropenylpyridine chromatography->final_product characterization Spectroscopic Analysis (NMR, MS) final_product->characterization

Caption: Synthetic workflow for 4-Acetyl-2-isopropenylpyridine.

Potential Applications in Research and Development

While primarily used in the flavor industry, the chemical structure of 4-Acetyl-2-isopropenylpyridine presents opportunities for its use as a scaffold or intermediate in drug discovery and materials science.

The pyridine ring is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and its overall metabolic stability. The acetyl and isopropenyl groups on the 4-Acetyl-2-isopropenylpyridine molecule serve as functional handles for further chemical modification, allowing for the creation of a library of novel compounds. For instance, the ketone of the acetyl group can be reduced, oxidized, or used in condensation reactions to build more complex molecular architectures.

The synthesis of derivatives of 4-acetyl pyridine has been explored for various biological activities.[7] Research into related structures like 2-acetylpyridine has shown its potential use in various biological applications, though it also highlights the need for thorough toxicological evaluation.[8][9]

Beyond medicinal applications, the reactive sites on the molecule make it a useful building block in organic synthesis. The isopropenyl group can undergo polymerization or addition reactions, suggesting potential applications in polymer and materials science.

Conclusion and Future Directions

4-Acetyl-2-isopropenylpyridine is a synthetically accessible compound with established applications in the flavor industry. The current body of scientific literature does not support its classification as a naturally occurring plant metabolite. Future research should focus on two key areas:

  • Phytochemical Verification: A rigorous investigation of Mentha arvensis and other related plant species is necessary to definitively confirm or refute the presence of 4-Acetyl-2-isopropenylpyridine in nature. Such a study would require advanced extraction and analytical techniques, such as HPLC-MS/MS and NMR spectroscopy.

  • Exploration of Bioactivity: The synthesis and screening of a diverse library of derivatives based on the 4-Acetyl-2-isopropenylpyridine scaffold could uncover novel compounds with valuable pharmacological properties.

This guide clarifies the current scientific understanding of 4-Acetyl-2-isopropenylpyridine, providing a solid foundation for researchers and professionals in related fields.

References

  • Title: 4-Acetyl-2-isopropenylpyridine | C10H11NO | CID 529352 Source: PubChem URL: [Link]

  • Title: 4-ACETYL-2-ISOPROPENYLPYRIDINE Source: Flavor and Extract Manufacturers Association (FEMA) URL: [Link]

  • Title: 2-Acetyl-4-isopropenylpyridine | C10H11NO | CID 529344 Source: PubChem URL: [Link]

  • Title: 4-Acetylpyridine | C7H7NO | CID 14282 Source: PubChem URL: [Link]

  • Title: Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts Source: PMC - NIH URL: [Link]

  • Title: 4-acetyl-2-isopropenyl pyridine, 142896-12-6 Source: The Good Scents Company URL: [Link]

  • Title: Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9) Source: National Toxicology Program URL: [Link]

  • Title: 4-acetyl pyridine, 1122-54-9 Source: The Good Scents Company URL: [Link]

  • Title: Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation Source: NIH URL: [Link]

  • Title: 4-Acetyl pyridine (1122-54-9) | Chemical Effects in Biological Systems Source: National Toxicology Program URL: [Link]

  • Title: Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters Source: Google Patents URL
  • Title: Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: 4-Isopropylpyridine | C8H11N | CID 69674 Source: PubChem - NIH URL: [Link]

  • Title: Isolation and purification of acetylshikonin and b-acetoxyisovaleryl shikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC Source: ResearchGate URL: [Link]

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Physical properties of 4-Acetyl-2-isopropenylpyridine (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Acetyl-2-isopropenylpyridine

Introduction

4-Acetyl-2-isopropenylpyridine is a heterocyclic organic compound with significance in flavor chemistry and as a versatile intermediate in synthetic organic chemistry. Its unique structure, featuring a pyridine ring substituted with both an acetyl and an isopropenyl group, imparts specific physical and chemical properties that are critical for its application in research and drug development. Understanding these properties, particularly its boiling point and solubility, is fundamental for its purification, handling, and formulation. This guide provides a detailed analysis of these characteristics, grounded in experimental data and established analytical protocols.

Core Physical Properties of 4-Acetyl-2-isopropenylpyridine

A summary of the key physical properties of 4-Acetyl-2-isopropenylpyridine is presented below. These values are essential for laboratory and industrial applications, from solvent selection to purification process design.

Physical PropertyValueSource
Boiling Point 277-279 °C at 760 mmHg[1]
Water Solubility Practically insoluble to insoluble.[2] Estimated at 1506 mg/L at 25 °C.[1][1][2]
Ethanol Solubility Soluble[2][3]
Appearance Light yellow clear liquid[1][2][3]
Density 1.007-1.009 g/cm³[2]
Refractive Index 1.517-1.519 at 20 °C[1][2]

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] This is a key indicator of a substance's volatility and is heavily influenced by intermolecular forces. For 4-Acetyl-2-isopropenylpyridine, with a molecular weight of approximately 161.20 g/mol , the relatively high boiling point of 277-279 °C suggests the presence of significant intermolecular attractions.[2][3] These forces are primarily dipole-dipole interactions arising from the polar carbon-nitrogen bonds within the pyridine ring and the carbonyl group of the acetyl substituent.

Experimental Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[6] It relies on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure.[6]

  • Small Sample Size: This method is advantageous when dealing with synthesized compounds that are available in limited quantities.[6]

  • Inverted Capillary Tube: This acts as a miniature manometer, trapping the vapor of the substance. As the liquid is heated, the air initially trapped in the capillary tube expands and escapes, followed by the vapor of the substance.[7] When a steady stream of bubbles emerges, it indicates that the vapor pressure inside the capillary is equal to or greater than the external pressure.[6][7]

  • Controlled Cooling: The crucial measurement is taken during the cooling phase. The precise point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the vapor pressure of the substance.[7] This temperature is the boiling point.

  • A small amount of 4-Acetyl-2-isopropenylpyridine (approximately 0.5 mL) is placed into a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

  • The test tube assembly is attached to a thermometer.

  • The entire apparatus is placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • The Thiele tube is gently heated, causing the oil to circulate and ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will be observed emerging from the end of the capillary tube.[6][7]

  • Heating is discontinued once a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]

Visualization of Boiling Point Determination Workflow

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_measurement Measurement Phase A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat Thiele tube D->E Start Heating F Observe for steady stream of bubbles E->F G Stop heating F->G Bubbles Steady H Observe liquid entering capillary G->H I Record temperature H->I

Caption: Workflow for Boiling Point Determination via Thiele Tube.

In-Depth Analysis of Solubility

The solubility of a compound is a measure of its ability to dissolve in a given solvent. The principle of "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8]

4-Acetyl-2-isopropenylpyridine has a mixed character. The pyridine ring, with its nitrogen atom, provides a polar site capable of acting as a hydrogen bond acceptor. The acetyl group also contributes to the molecule's polarity. However, the isopropenyl group and the overall carbon framework are nonpolar. This dual nature explains its observed solubilities.

  • Water (Polar, Protic): The molecule is described as practically insoluble in water.[2] The nonpolar hydrocarbon portions of the molecule dominate, limiting its ability to favorably interact with the highly polar, hydrogen-bonding network of water.

  • Ethanol (Polar, Protic): Its solubility in ethanol is good.[2][3] Ethanol has a polar hydroxyl group and a nonpolar ethyl group, making it an effective solvent for molecules with both polar and nonpolar characteristics.

  • Acidic Solutions: Due to the basic nature of the nitrogen atom in the pyridine ring, 4-Acetyl-2-isopropenylpyridine is expected to be soluble in dilute aqueous acids (e.g., 5% HCl). The acid protonates the nitrogen atom, forming a pyridinium salt. This ionic salt is significantly more polar than the neutral molecule, leading to enhanced water solubility.

Experimental Determination of Solubility

A systematic approach to determining solubility provides a comprehensive profile of a compound's properties.

  • Solvent Selection: A range of solvents with varying polarities and pH is used to probe the different structural features of the molecule.

    • Water: Establishes baseline polarity.

    • 5% HCl: Tests for the presence of a basic functional group (the pyridine nitrogen).[9]

    • 5% NaOH: Tests for the presence of an acidic functional group (not expected for this molecule, but part of a standard protocol).

    • Organic Solvent (e.g., Hexane or Toluene): Assesses solubility in a nonpolar medium.

  • Label four separate test tubes for each solvent: Water, 5% HCl, 5% NaOH, and Hexane.

  • Add approximately 20-30 mg of 4-Acetyl-2-isopropenylpyridine to each test tube.

  • Add 1 mL of the respective solvent to each tube.

  • Vigorously shake or vortex each tube for 10-20 seconds.[8]

  • Observe each tube to determine if the compound has completely dissolved.

  • Record the substance as "soluble" if no solid particles remain, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.[8]

  • For the tube containing water, the pH can be tested with litmus paper to confirm the neutral nature of the solution.[10]

Visualization of Solubility Testing Workflow

Solubility_Testing cluster_solvents Solvent Addition & Observation Start Start: Add Sample to 4 Test Tubes Water Add Water Observe Start->Water HCl Add 5% HCl Observe Start->HCl NaOH Add 5% NaOH Observe Start->NaOH Hexane Add Hexane Observe Start->Hexane Record Record Solubility Profile Water->Record HCl->Record NaOH->Record Hexane->Record

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 4-Acetyl-2-isopropenylpyridine. As a key intermediate and structural motif in pharmaceutical and materials science, a thorough understanding of its behavior under thermal stress is paramount for ensuring product quality, safety, and efficacy. This document synthesizes foundational principles of thermal analysis with predictive insights into the degradation pathways of this specific molecule, offering both established experimental protocols and a theoretical framework for its decomposition.

Significance of Thermal Stability in the Lifecycle of 4-Acetyl-2-isopropenylpyridine

4-Acetyl-2-isopropenylpyridine, with its reactive acetyl and isopropenyl functionalities appended to a pyridine core, presents a unique chemical landscape. Its thermal stability is a critical parameter that influences every stage of its application, from synthesis and purification to formulation and long-term storage of the final product. In drug development, for instance, manufacturing processes such as drying, milling, and melt extrusion can subject the active pharmaceutical ingredient (API) to significant thermal stress.[1] An understanding of the onset of degradation is therefore crucial to prevent the formation of potentially toxic impurities and to ensure the desired therapeutic effect.

Characterizing Thermal Stability: A Methodological Approach

The assessment of thermal stability is primarily conducted using a suite of thermoanalytical techniques. Among these, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most powerful and commonly employed methods in the pharmaceutical sciences.[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which degradation begins, the kinetics of the degradation process, and the presence of residual solvents or hydrates.

Experimental Protocol: Thermogravimetric Analysis of 4-Acetyl-2-isopropenylpyridine

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Acetyl-2-isopropenylpyridine into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the energetics of these processes.[4][5]

Experimental Protocol: Differential Scanning Calorimetry of 4-Acetyl-2-isopropenylpyridine

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Acetyl-2-isopropenylpyridine into a hermetically sealed aluminum pan. Sealing is crucial to prevent mass loss due to volatilization before decomposition.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is typically used.

  • Temperature Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the exothermic decomposition peak is a critical measure of thermal stability.[4]

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (5-10 mg) TGA_instrument TGA Instrument TGA_sample->TGA_instrument TGA_heating Controlled Heating (e.g., 10 °C/min in N2) TGA_instrument->TGA_heating TGA_data Mass Loss vs. Temperature TGA_heating->TGA_data TGA_result Decomposition Onset Temperature TGA_data->TGA_result DSC_sample Sample Preparation (2-5 mg in sealed pan) DSC_instrument DSC Instrument DSC_sample->DSC_instrument DSC_heating Controlled Heating (e.g., 10 °C/min in N2) DSC_instrument->DSC_heating DSC_data Heat Flow vs. Temperature DSC_heating->DSC_data DSC_result Decomposition Exotherm Onset Temperature DSC_data->DSC_result compound 4-Acetyl-2-isopropenylpyridine compound->TGA_sample compound->DSC_sample

Caption: Workflow for Thermal Stability Analysis.

Predicted Thermal Degradation Pathways

While specific experimental data on the degradation of 4-Acetyl-2-isopropenylpyridine is not extensively published, an analysis of its structure allows for the prediction of likely degradation pathways. The molecule's susceptibility to thermal degradation will be influenced by the weakest bonds and the most reactive functional groups.

The primary sites of thermal instability are expected to be the isopropenyl and acetyl groups. The pyridine ring itself is generally more thermally stable.

Potential Degradation Reactions:

  • Polymerization: The isopropenyl group is susceptible to free-radical polymerization at elevated temperatures, leading to the formation of oligomeric and polymeric materials. This would be observed as a gradual mass loss in TGA and a broad exotherm in DSC.

  • Decomposition of the Acetyl Group: The acetyl group can undergo various reactions, including cleavage to form radical species or elimination reactions.

  • Ring Opening and Fragmentation: At higher temperatures, the pyridine ring can undergo cleavage, leading to the formation of smaller, volatile fragments.

G cluster_pathways Potential Degradation Pathways cluster_products Predicted Degradation Products parent 4-Acetyl-2-isopropenylpyridine polymerization Polymerization (via Isopropenyl Group) parent->polymerization acetyl_decomp Acetyl Group Decomposition parent->acetyl_decomp ring_cleavage Pyridine Ring Cleavage (High Temperature) parent->ring_cleavage oligomers Oligomers/Polymers polymerization->oligomers radicals Radical Species acetyl_decomp->radicals volatiles Volatile Fragments (e.g., CO, CO2, NOx) ring_cleavage->volatiles

Caption: Predicted Degradation Pathways.

Quantitative Data Summary

The following table summarizes the expected and known physical properties of 4-Acetyl-2-isopropenylpyridine, which are relevant to its thermal analysis.

PropertyValueSource
Molecular FormulaC10H11NO[6]
Molecular Weight161.20 g/mol [6]
Physical StateLight yellow clear liquid[6]
Boiling PointNot available
Flash Point128.89 °C (264.00 °F)[7]
Decomposition TemperatureTo be determined by TGA/DSC

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the thermal stability of 4-Acetyl-2-isopropenylpyridine and has provided a robust framework for its experimental characterization. The proposed TGA and DSC protocols offer a starting point for researchers to generate crucial data on the decomposition onset and degradation profile of this compound. Further investigation using hyphenated techniques, such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy), would be highly valuable for identifying the specific volatile degradation products and elucidating the precise degradation mechanisms.[8] Such data is indispensable for the development of safe and stable formulations and materials incorporating 4-Acetyl-2-isopropenylpyridine.

References

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  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. (Color figure available online.). (n.d.). ResearchGate. [Link]

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  • Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. (n.d.). ResearchGate. [Link]

  • Rahman, M. M., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 15(1), 1-17. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2024). MDPI. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. [Link]

  • 2-Acetyl-4-isopropenylpyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-acetyl-2-isopropenyl pyridine. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

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Quantum mechanical investigations of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Mechanical Investigation of 4-Acetyl-2-isopropenylpyridine

This guide provides a comprehensive overview of the quantum mechanical methodologies employed to elucidate the molecular characteristics of 4-Acetyl-2-isopropenylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational chemistry in characterizing novel compounds.

Introduction: The Significance of 4-Acetyl-2-isopropenylpyridine

4-Acetyl-2-isopropenylpyridine (C₁₀H₁₁NO) is a pyridine derivative recognized for its distinct aromatic profile, leading to its use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, the molecule's structure, featuring a pyridine ring substituted with acetyl and isopropenyl groups, presents a compelling case for more detailed physicochemical analysis. The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[3][4]

Understanding the fundamental quantum mechanical properties of 4-Acetyl-2-isopropenylpyridine is paramount. Such investigations reveal insights into its molecular geometry, vibrational modes, and electronic behavior. This knowledge is crucial for predicting its reactivity, stability, and potential interactions with biological macromolecules, thereby guiding its potential application in drug design and materials science. This guide outlines the synergistic approach of combining computational modeling with experimental validation to build a robust molecular profile.

Methodological Framework: A Duality of Computation and Experimentation

The characterization of a molecule like 4-Acetyl-2-isopropenylpyridine relies on a powerful synergy between theoretical calculations and experimental spectroscopy. The computational approach allows us to predict molecular properties from first principles, while experimental methods provide the tangible data needed to validate and refine these predictions.

Core Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the primary computational tool for this analysis due to its exceptional balance of accuracy and computational efficiency in studying polyatomic systems.

  • Causality of Choice : The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a deliberate choice grounded in its proven track record for yielding reliable results for a wide range of organic molecules.[5] It effectively incorporates electron correlation, which is essential for accurate energy and geometry predictions. This functional is paired with a high-level basis set, such as 6-311++G(d,p), to ensure a precise description of the electron distribution, including polarization and diffuse functions that are critical for modeling non-covalent interactions.

The following workflow diagram illustrates the comprehensive computational and experimental investigation process.

G cluster_comp Computational Workflow cluster_exp Experimental Validation cluster_analysis Integrated Analysis & Application mol_structure Initial Molecular Structure of 4-Acetyl-2-isopropenylpyridine geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Optimized Geometry nmr NMR Spectroscopy (¹H, ¹³C) geom_opt->nmr Correlation electronic_props Electronic Property Calculation (HOMO-LUMO, MEP) freq_analysis->electronic_props Verified Minimum Energy Structure ftir_raman FT-IR & FT-Raman Spectroscopy freq_analysis->ftir_raman Correlation data_synthesis Data Synthesis & Interpretation freq_analysis->data_synthesis uv_vis UV-Vis Spectroscopy electronic_props->uv_vis Correlation electronic_props->data_synthesis synthesis Synthesis & Purification synthesis->ftir_raman synthesis->uv_vis synthesis->nmr ftir_raman->data_synthesis uv_vis->data_synthesis nmr->data_synthesis reactivity Reactivity & Stability Prediction data_synthesis->reactivity drug_design Drug Design & Development Insights reactivity->drug_design caption Figure 1. Workflow for Quantum Mechanical Investigation.

Experimental Validation Protocols

To ground the theoretical findings, the following experimental techniques are indispensable:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy : These methods probe the vibrational modes of the molecule. The resulting spectra, characterized by specific absorption and scattering peaks, serve as a direct benchmark for the calculated vibrational frequencies.

  • UV-Visible Spectroscopy : This technique measures electronic transitions within the molecule. The absorption maxima (λ_max) provide experimental validation for the calculated HOMO-LUMO energy gap.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure predicted by geometry optimization.

Analysis of Molecular Structure and Geometry

The first step in any quantum mechanical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The optimized structure of 4-Acetyl-2-isopropenylpyridine reveals a nearly planar pyridine ring. The acetyl and isopropenyl groups exhibit specific orientations relative to this ring to minimize steric hindrance and optimize electronic conjugation.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=O (Acetyl) ~1.23 Å
C-C (Ring-Acetyl) ~1.50 Å
C=C (Isopropenyl) ~1.34 Å
C-C (Ring-Isopropenyl) ~1.49 Å
C-N (Pyridine Ring) ~1.34 - 1.35 Å
Bond Angles C-C-O (Acetyl) ~120.5°
C-C-C (Ring-Acetyl) ~119.8°
C-C-N (Pyridine Ring) ~123.0° - 125.0°

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | ~180° (anti-periplanar) |

Note: These are typical values expected from DFT calculations for similar structures. Precise values would be obtained from the output of a quantum chemistry software package.

Vibrational Spectroscopy: The Molecular Fingerprint

Following optimization, a frequency analysis is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's vibrational spectrum.

  • Expertise in Interpretation : The calculated vibrational modes are assigned to specific functional groups. For instance, the strong absorption band expected around 1680-1700 cm⁻¹ is unequivocally assigned to the C=O stretching of the acetyl group. The C=C stretching of the isopropenyl group and the characteristic breathing modes of the pyridine ring are also identified. Comparing these calculated frequencies with experimental FT-IR and FT-Raman data provides a rigorous validation of the computational model.[6][7]

Table 2: Key Vibrational Frequencies (Calculated vs. Expected Experimental)

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
C-H Stretch (Aromatic) Pyridine Ring 3100 - 3000 3100 - 3000
C-H Stretch (Aliphatic) Methyl/Isopropenyl 3000 - 2850 3000 - 2850
C=O Stretch Acetyl Group ~1695 1705 - 1685
C=C Stretch Isopropenyl Group ~1640 1650 - 1630

| Ring Vibrations | Pyridine Ring | 1600 - 1400 | 1600 - 1400 |

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify this landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO : This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

  • LUMO : This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[8] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[8] This is a key parameter for predicting how a molecule might behave in a biological environment.

For 4-Acetyl-2-isopropenylpyridine, the HOMO is expected to be localized primarily on the pyridine ring and the isopropenyl group, which are electron-rich regions. The LUMO is likely concentrated around the electron-withdrawing acetyl group. The calculated energy gap provides a quantitative measure of its reactivity, which can be correlated with its potential biological activity.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across the molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red/Yellow Regions : Indicate areas of negative electrostatic potential (electron-rich). These are the most likely sites for electrophilic attack and are typically found around heteroatoms like the nitrogen of the pyridine ring and the oxygen of the acetyl group. These sites are prime candidates for forming hydrogen bonds with biological receptors.

  • Blue Regions : Indicate areas of positive electrostatic potential (electron-deficient). These are susceptible to nucleophilic attack and are generally located around hydrogen atoms.

The MEP map provides a predictive framework for understanding intermolecular interactions, which is a cornerstone of rational drug design.

Implications for Drug Development

The quantum mechanical properties of 4-Acetyl-2-isopropenylpyridine provide critical insights that can guide its exploration as a potential therapeutic agent.

G cluster_props Quantum Mechanical Properties cluster_apps Drug Development Applications mep MEP Analysis (Electron-rich/-poor sites) receptor_binding Predicting Receptor Binding (H-bonds, π-π stacking) mep->receptor_binding Identifies interaction sites homo_lumo HOMO-LUMO Gap (Reactivity Index) sar Structure-Activity Relationship (SAR) Studies homo_lumo->sar Correlates with activity metabolism Predicting Metabolic Stability homo_lumo->metabolism Indicates susceptibility to oxidation/reduction geometry Optimized Geometry (Shape & Sterics) geometry->receptor_binding Determines steric fit geometry->sar Guides structural modifications caption Figure 2. Linking Properties to Applications.

  • Target Interaction : The electron-rich nitrogen and oxygen atoms identified by the MEP analysis are potential hydrogen bond acceptors, suggesting the molecule could bind to receptor sites rich in hydrogen bond donors (e.g., amino acid residues like serine or histidine).

  • Reactivity and Metabolism : The HOMO-LUMO energy gap can be used to estimate the molecule's susceptibility to metabolic processes, such as oxidation or reduction. A smaller gap may indicate lower metabolic stability.

  • Scaffold for Analogs : By understanding the electronic contributions of the acetyl and isopropenyl groups, medicinal chemists can rationally design analogs with modulated properties (e.g., enhanced potency, improved selectivity, or better metabolic profiles).

Step-by-Step Protocol: DFT Calculation

This protocol outlines the essential steps for performing a DFT calculation on 4-Acetyl-2-isopropenylpyridine using a quantum chemistry package like Gaussian.

  • Build the Molecule : Construct the 3D structure of 4-Acetyl-2-isopropenylpyridine using a molecular builder (e.g., GaussView, Avogadro). Perform an initial "clean-up" using molecular mechanics to get a reasonable starting geometry.

  • Set Up the Calculation :

    • Job Type : Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in a single run.

    • Method : Specify the DFT functional and basis set. For example, B3LYP/6-311++G(d,p).

    • Charge and Multiplicity : Set the molecular charge to 0 and the spin multiplicity to 1 (for a singlet ground state).

    • Solvation (Optional) : To model the system in a biological context, a solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying water as the solvent.

  • Submit and Run the Calculation : Execute the calculation on a suitable computational resource.

  • Analyze the Output :

    • Verify Optimization : Open the output file and confirm that the optimization has converged successfully.

    • Check Frequencies : Confirm that the frequency calculation yields no imaginary frequencies, validating the structure as a true minimum.

    • Extract Data : Record the optimized coordinates, bond lengths, angles, vibrational frequencies, and HOMO/LUMO energies.

    • Visualize Results : Use visualization software to view the optimized structure, animate vibrational modes, and generate surfaces for the HOMO, LUMO, and MEP.

Conclusion

The quantum mechanical investigation of 4-Acetyl-2-isopropenylpyridine, driven by Density Functional Theory, provides a deep and predictive understanding of its molecular structure, stability, and reactivity. This theoretical framework, when validated by experimental spectroscopic data, offers a self-validating system for molecular characterization. The insights gained from analyzing the molecule's geometry, vibrational modes, and electronic properties are not merely academic; they form the rational basis for exploring its potential in applied fields, most notably in the design and development of novel therapeutic agents. This guide underscores the indispensable role of computational chemistry in modern scientific research, transforming our ability to predict and engineer molecular behavior from the ground up.

References

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  • Erdogdu, Y., et al. (2017). Experimental and Theoretical Vibrational Spectroscopic Study of Zinc (II) Halide Complexes of 4-Acetylpyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 525-544. [Link]

  • ResearchGate. HOMO-LUMO PLOT OF PYR. [Link]

  • Singh, U. P., et al. (2017). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 129(7), 1039-1047. [Link]

  • ResearchGate. (PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • ResearchGate. On homo-lumo energies and charge densities of 2-acetylpyridine 1-oxide thiosemicarbazone. [Link]

  • Szałek, E., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. International Journal of Molecular Sciences, 21(20), 7759. [Link]

  • Catalog. Compound 529344: 2-Acetyl-4-isopropenylpyridine. [Link]

  • ResearchGate. Vibrational Spectra, Electronic Structure and Properties of the Molecules Aspirin and Ibuprofen. [Link]

  • Al-Buriahi, A. K., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2661. [Link]

  • Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21. [Link]

Sources

The Strategic Synthesis and Therapeutic Potential of Acetyl-Isopropenylpyridine Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a specific, yet versatile, class of pyridine derivatives: 4-Acetyl-2-isopropenylpyridine and its positional isomers. We delve into the strategic considerations for their synthesis, the nuances of their structural characterization, and the rationale for their potential as valuable building blocks in modern drug discovery programs. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, blending established chemical principles with actionable, field-proven insights to facilitate the exploration of this promising chemical space.

The Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine heterocycle is the second most common nitrogen-containing ring system found in FDA-approved drugs. Its prevalence is a testament to its remarkable versatility. The nitrogen atom imparts a dipole moment, increases aqueous solubility, and provides a hydrogen bond acceptor site, all ofwhich are critical for modulating pharmacokinetic and pharmacodynamic properties. From antituberculosis agents to kinase inhibitors for cancer therapy, the pyridine scaffold is a recurring theme, highlighting its broad biological relevance. The strategic functionalization of the pyridine ring with pharmacophoric groups, such as acetyl and isopropenyl moieties, offers a pathway to novel chemical entities with tailored biological activities.

Core Compound and Positional Isomers: Defining the Chemical Space

The focus of this guide is the disubstituted pyridine framework featuring one acetyl group and one isopropenyl group. The specific placement of these functional groups around the pyridine ring gives rise to several positional isomers, each with distinct electronic and steric profiles. Understanding these isomers is critical for structure-activity relationship (SAR) studies.

G node_42 node_42 node_24 node_24 node_42->node_24 Isomeric Relationship node_25 node_25 node_24->node_25 Isomeric Relationship node_35 node_35 node_25->node_35 Isomeric Relationship node_35->node_42 Isomeric Relationship

The differential positioning of the electron-withdrawing acetyl group and the π-rich isopropenyl group significantly influences the reactivity of the pyridine nitrogen and the overall molecular topology, which in turn dictates biological interactions.

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Acetyl-2-isopropenylpyridine1-(2-(prop-1-en-2-yl)pyridin-4-yl)ethanone142896-12-6C₁₀H₁₁NO161.20
2-Acetyl-4-isopropenylpyridine1-(4-(prop-1-en-2-yl)pyridin-2-yl)ethanone142896-11-5C₁₀H₁₁NO161.20

Synthetic Strategies and Mechanistic Considerations

The synthesis of disubstituted pyridines like 4-acetyl-2-isopropenylpyridine can be approached through several strategic pathways. A direct synthesis is not readily found in the literature; therefore, a logical approach involves a multi-step sequence leveraging well-established reactions. The two primary retrosynthetic disconnections involve either forming the isopropenyl group on a pre-existing acetylpyridine core or constructing the pyridine ring with the substituents already in place. A highly plausible and versatile approach involves the olefination of an appropriately substituted acetylpyridine.

Proposed Synthetic Pathway: Wittig Olefination

The Wittig reaction is a powerful and reliable method for converting a ketone into an alkene.[1] This strategy offers a clear path to the isopropenyl moiety from an acetyl group. The overall workflow would involve:

  • Starting Material Selection: Begin with a commercially available or readily synthesized di-substituted pyridine, such as 2-bromo-4-acetylpyridine.

  • Ylide Formation: Prepare the methylidenephosphorane ylide from methyltriphenylphosphonium bromide using a strong base.

  • Wittig Reaction: React the acetylpyridine with the ylide to form the target isopropenylpyridine.

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// Edges node_start -> node_wittig [color="#5F6368"]; node_ylide -> node_wittig [color="#5F6368"]; node_wittig -> node_workup [color="#5F6368"]; node_workup -> node_purify [color="#5F6368"]; node_purify -> node_product [color="#5F6368"]; } } Caption: Proposed synthetic workflow via Wittig Reaction.

Representative Experimental Protocol (Wittig Olefination)

This protocol is a representative procedure based on established Wittig reaction methodologies and has been adapted for this specific target. Researchers should perform their own reaction optimizations.[2]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 2-Bromo-4-acetylpyridine (or other suitable isomer)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 1 hour.

    • Causality: The strong base (n-BuLi) is required to deprotonate the phosphonium salt, which has an acidic proton on the methyl group, thereby generating the nucleophilic ylide. Anhydrous conditions are critical as the ylide is highly basic and will be quenched by water.[2]

  • Wittig Reaction:

    • In a separate dry, nitrogen-flushed flask, dissolve 2-bromo-4-acetylpyridine (1.0 equivalent) in anhydrous THF.

    • Cool the acetylpyridine solution to 0 °C.

    • Slowly transfer the prepared ylide solution to the acetylpyridine solution via cannula or syringe.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide byproduct.[1]

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the triphenylphosphine oxide byproduct.

Physicochemical and Spectroscopic Characterization

Distinguishing between the positional isomers requires a combination of spectroscopic techniques. The electronic environment of each proton and carbon atom is unique to each isomer, leading to distinct NMR spectra.

Property 4-Acetyl-2-isopropenylpyridine 2-Acetyl-4-isopropenylpyridine
Physical Description Light yellow clear liquidLight yellow clear liquid
Solubility Practically insoluble in water; soluble in ethanolSparingly soluble in water; soluble in ethanol
Density (g/cm³ at 25°C) 1.007-1.0091.006-1.008
Refractive Index (at 20°C) 1.517-1.5191.518-1.520

(Data sourced from PubChem CID 529352 and 529344)[3][4]

Spectroscopic Signatures:

  • ¹H NMR: The chemical shifts of the pyridine ring protons are highly diagnostic. For 4-acetyl-2-isopropenylpyridine, one would expect three distinct aromatic signals. The proton adjacent to the nitrogen (at C6) will be the most deshielded. The isopropenyl group will show two vinyl protons (as singlets or narrow multiplets) and a methyl group singlet. The acetyl group will present as a sharp singlet around 2.5-2.7 ppm.

  • ¹³C NMR: The carbonyl carbon of the acetyl group will appear significantly downfield (~195-200 ppm). The quaternary and CH₂ carbons of the isopropenyl group will also be characteristic. The positions of the substituted and unsubstituted carbons on the pyridine ring will differ predictably between isomers.

  • IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the acetyl group's C=O stretch. Bands in the 1550-1610 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic ring. A band around 900 cm⁻¹ is characteristic of the out-of-plane bending of the vinyl C-H bonds of the isopropenyl group.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be readily observable at m/z = 161, corresponding to the molecular formula C₁₀H₁₁NO. A prominent fragment ion at m/z = 146, corresponding to the loss of a methyl radical ([M-15]⁺), is expected from the cleavage of the acetyl group.

Potential for Biological Activity and Applications in Drug Discovery

While specific biological activity data for 4-acetyl-2-isopropenylpyridine and its isomers are not extensively published, the pyridine scaffold itself is a well-established platform for developing bioactive compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

The functional groups present on the core scaffold provide clear avenues for biological interaction:

  • Acetyl Group: The carbonyl oxygen can act as a hydrogen bond acceptor, a common interaction motif in enzyme active sites. The methyl group can engage in hydrophobic interactions.

  • Isopropenyl Group: This group provides a site for potential metabolic transformation and can participate in π-stacking or hydrophobic interactions within a binding pocket.

  • Pyridine Nitrogen: As a hydrogen bond acceptor and a basic center, the pyridine nitrogen is crucial for interacting with biological targets and for influencing the compound's physicochemical properties, such as solubility and pKa.

Given the structural features, these compounds could be explored as lead structures or intermediates in several therapeutic areas. For instance, many kinase inhibitors feature a substituted pyridine core that orients functional groups into the ATP-binding pocket. The acetyl group could potentially mimic interactions made by the hinge-binding motifs of known inhibitors. Further derivatization, for example, through Suzuki or Buchwald-Hartwig coupling at a halogenated position, could rapidly generate a library of analogues for screening.[5][6]

Conclusion

4-Acetyl-2-isopropenylpyridine and its positional isomers represent a class of compounds with significant, yet underexplored, potential in drug discovery. Their synthesis is achievable through robust and well-understood organic reactions, such as the Wittig olefination, allowing for the creation of diverse analogues. The distinct physicochemical and spectroscopic properties of each isomer provide a solid foundation for detailed structure-activity relationship studies. For drug development professionals, these scaffolds offer a versatile starting point for the design of novel therapeutics that leverage the proven biological relevance of the pyridine core.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. PubChem. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (2015). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine. Virginia Open Data Portal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine. PubChem. Retrieved from [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,2' : 6',2'' -terpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Substitution at 2-position on 4-acetyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Wittig and aza-Wittig reactions. (2016). PMC - NIH. Retrieved from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-4-isopropenylpyridine. PubChem. Retrieved from [Link]

  • Breaking the Ring through a Room Temperature Catalytic Wittig Reaction. (2013). DCU. Retrieved from [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO. Retrieved from [Link]

  • 4-acetyl-2-isopropenyl pyridine. (n.d.). FlavScents. Retrieved from [Link]

  • Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. (n.d.). PubMed. Retrieved from [Link]

  • Aza-Wittig Reaction. (2015). Chem-Station Int. Ed.. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 4-Acetyl-2-isopropenylpyridine via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-acetyl-2-isopropenylpyridine, a valuable substituted pyridine scaffold in medicinal chemistry and materials science. We present a robust protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document provides a step-by-step methodology, an exploration of the underlying reaction mechanism, and critical insights into experimental design and optimization. The protocols described herein are designed for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for accessing this class of compounds.

Introduction and Significance

Substituted pyridines are privileged scaffolds found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The title compound, 4-acetyl-2-isopropenylpyridine, combines a key acetyl pharmacophore with a reactive isopropenyl group, making it a versatile building block for further chemical elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C-C bonds, particularly for creating biaryl and vinyl-aryl systems.[2][3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[3][4] This application note leverages the efficiency and versatility of the Suzuki coupling to forge the bond between a 4-acetylpyridine core and an isopropenyl moiety.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis is achieved by coupling a 2-halopyridine derivative with an isopropenylboronic acid or its ester equivalent. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step. The general transformation is depicted below.

Scheme 1: General Reaction for the Synthesis of 4-Acetyl-2-isopropenylpyridine

G cluster_products Product R1 4-Acetyl-2-halopyridine (X = Br, Cl, I, OTf) plus1 + R2 Isopropenylboronic acid pinacol ester arrow Pd Catalyst, Base ───────────> Solvent, Heat P1 4-Acetyl-2-isopropenylpyridine

Caption: Suzuki cross-coupling of a 4-acetyl-2-halopyridine with an isopropenylboron partner.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-acetyl-2-halopyridine, forming a Pd(II) complex.

  • Transmetalation: The base activates the organoboron reagent to form a boronate complex, which then transfers the isopropenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The Pd(II) complex eliminates the final product, 4-acetyl-2-isopropenylpyridine, thereby regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd_ii_halide R¹-Pd(II)Ln-X ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_r2 R¹-Pd(II)Ln-R² transmetal->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1x R¹-X (4-Acetyl-2-halopyridine) r1x->ox_add r2by2 R²-B(OR)₂ (Isopropenylboronic ester) r2by2->transmetal base Base base->transmetal G start Start: Prepare Reaction Vessel reagents Add Solids: - 2-Bromo-4-acetylpyridine (1.0 eq) - Isopropenylboronic acid pinacol ester (1.5 eq) - Pd(OAc)₂ (0.02 eq) - PPh₃ (0.04 eq) - K₂CO₃ (2.0 eq) start->reagents purge Evacuate and backfill flask with inert gas (3x) reagents->purge solvent Add degassed, anhydrous 1,4-dioxane via syringe purge->solvent heat Heat reaction mixture to 90-100 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) heat->monitor workup1 Cool to RT. Dilute with ethyl acetate. Filter through Celite. monitor->workup1 Upon completion workup2 Wash organic phase with water, then brine workup1->workup2 dry Dry organic layer over MgSO₄, filter, and concentrate workup2->dry purify Purify crude product via silica gel column chromatography dry->purify end Characterize pure product (NMR, MS) purify->end

Sources

Application Note & Protocol: Synthesis of 2-Isopropenyl-4-acylpyridines via Grignard Reaction with 2-Isopropenyl-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of functionalized pyridyl ketones through the Grignard reaction, utilizing 2-isopropenyl-4-cyanopyridine as the starting material. Pyridyl ketones are privileged scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of significant interest to researchers in drug development and organic synthesis.[1][2] This application note details the underlying mechanism, offers a robust step-by-step protocol for the synthesis of a model compound, 1-(2-isopropenylpyridin-4-yl)ethan-1-one, discusses critical experimental parameters, and provides a guide for troubleshooting. The protocol is designed to be self-validating, ensuring reproducibility and high yields for researchers and scientists.

Scientific Foundation: Mechanism and Strategy

The conversion of a nitrile to a ketone using an organometallic reagent is a cornerstone of organic synthesis. The Grignard reaction offers a reliable method for this transformation, proceeding through two distinct stages: nucleophilic addition and subsequent hydrolysis.[3][4]

Reaction Scheme: (Self-generated image for illustrative purposes) 2-isopropenyl-4-cyanopyridine reacts with a Grignard reagent (R-MgX) in an anhydrous ether solvent, followed by aqueous workup to yield the corresponding 2-isopropenyl-4-acylpyridine.

Mechanism:

  • Nucleophilic Attack: The Grignard reagent (R-MgX), a potent carbon-based nucleophile, attacks the electrophilic carbon of the nitrile group.[5][6] The π-electrons of the carbon-nitrogen triple bond are displaced onto the nitrogen atom.

  • Formation of a Stable Imine Salt: This addition results in the formation of a stable, negatively charged magnesium imine salt intermediate.[7][8] A crucial feature of this reaction is that this intermediate is unreactive towards a second equivalent of the Grignard reagent.[5][8] This prevents the over-addition that typically occurs with esters or acid chlorides, allowing for the clean isolation of the ketone.[9]

  • Hydrolysis: Upon introduction of aqueous acid during the workup, the imine salt is protonated to form an imine, which is rapidly hydrolyzed to the final ketone product.[3]

Chemoselectivity Considerations: The substrate, 2-isopropenyl-4-cyanopyridine, possesses multiple potentially reactive sites. However, the Grignard reagent exhibits high chemoselectivity for the nitrile group.

  • Nitrile vs. Isopropenyl Group: Standard Grignard reagents are considered "hard" nucleophiles and preferentially undergo 1,2-addition to the hard electrophilic carbon of the nitrile.[10] Conjugate 1,4-addition to the α,β-unsaturated system of the isopropenyl-pyridine moiety is less favorable but can become a competing pathway, particularly with sterically hindered reagents or in the presence of copper(I) catalysts.[10][11]

  • Nitrile vs. Pyridine Ring: While Grignard reagents can add to activated pyridine rings (e.g., pyridinium salts), the neutral pyridine ring is generally less electrophilic than the nitrile carbon, ensuring the reaction proceeds as desired.[12]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.

G Experimental Workflow for Grignard Synthesis of Pyridyl Ketones cluster_prep Phase 1: Preparation & Reaction cluster_addition Phase 2: Reagent Addition cluster_workup Phase 3: Workup & Purification A Inert Atmosphere Setup (N2/Ar, Flame-Dried Glassware) B Dissolve Substrate (2-isopropenyl-4-cyanopyridine in Anhydrous THF) A->B C Cool to 0°C (Ice-Water Bath) B->C D Slow, Dropwise Addition (Grignard Reagent, e.g., MeMgBr) C->D E Reaction Monitoring (TLC to check for substrate consumption) D->E F Quench Reaction (Saturated aq. NH4Cl) E->F G Aqueous Extraction (e.g., with Ethyl Acetate) F->G H Dry, Filter & Concentrate (Na2SO4, Rotary Evaporation) G->H I Purification (Silica Gel Column Chromatography) H->I J Final Product (Characterization: NMR, IR, MS) I->J

Sources

Mastering the Molecular Blueprint: A Detailed Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-Acetyl-2-isopropenylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. Our focus is to not only present the spectral data but to also rationalize the observed chemical shifts and coupling constants, thereby providing a robust framework for researchers in the field.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds frequently encountered in pharmaceuticals, agrochemicals, and materials science. The introduction of substituents onto the pyridine ring, such as acetyl and isopropenyl groups, can dramatically alter the molecule's electronic properties, reactivity, and biological activity. A thorough understanding of the substitution pattern is therefore critical, and NMR spectroscopy is the primary technique for establishing this with confidence.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities.

Materials:

  • 4-Acetyl-2-isopropenylpyridine (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and a clean, dry vial

Procedure:

  • Accurately weigh approximately 5-10 mg of 4-Acetyl-2-isopropenylpyridine into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Gently swirl the vial to ensure the complete dissolution of the compound.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Causality Behind Choices:

  • CDCl₃ as Solvent: Chloroform-d is a common solvent for small organic molecules due to its excellent dissolving power and relatively simple residual solvent signal in the ¹H NMR spectrum (δ ≈ 7.26 ppm).[1]

  • TMS as Internal Standard: Tetramethylsilane provides a sharp, singlet resonance at 0 ppm, which serves as a universal reference point for both ¹H and ¹³C NMR chemical shifts.

II. NMR Data Acquisition

The acquisition parameters are optimized to provide high-resolution spectra with excellent signal-to-noise ratios, enabling the accurate determination of chemical shifts and coupling constants.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency500 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm (-2 to 14 ppm)
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency125 MHz
Pulse Programzgpg30
DecouplingProton decoupled
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm (-10 to 230 ppm)
Temperature298 K

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Acetyl-2-isopropenylpyridine, with a thorough explanation of the signal assignments. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Molecular Structure and Numbering

To facilitate a clear discussion, the atoms of 4-Acetyl-2-isopropenylpyridine are numbered as follows:

Caption: Numbering scheme for 4-Acetyl-2-isopropenylpyridine.

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring, the vinyl and methyl protons of the isopropenyl group, and the methyl protons of the acetyl group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~8.7d~5.01H
H5~7.8dd~5.0, ~1.51H
H3~7.5d~1.51H
H8a~6.0s-1H
H8b~5.4s-1H
CH₃ (Isopropenyl)~2.2s-3H
CH₃ (Acetyl)~2.6s-3H

Rationale for Assignments:

  • Pyridine Ring Protons (H3, H5, H6): The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the acetyl group will deshield these protons. H6, being ortho to the nitrogen, is expected to be the most downfield. The coupling pattern arises from spin-spin interactions between adjacent protons. H5 will appear as a doublet of doublets due to coupling with both H6 and H3. H3 and H6 will appear as doublets due to coupling with H5. The smaller coupling constant for H3 is due to a meta-coupling interaction with H5.

  • Isopropenyl Protons (H8a, H8b, CH₃): The chemical shifts for the vinyl protons (H8a and H8b) are predicted based on data for 2-vinylpyridine, with an expected downfield shift due to the additional methyl group. These geminal protons are anticipated to appear as singlets. The methyl protons of the isopropenyl group will appear as a singlet in the upfield region.

  • Acetyl Protons (CH₃): The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them, causing them to resonate at approximately 2.6 ppm as a sharp singlet.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Process and Reference Spectra e->g f->g h Assign Signals g->h i Report Data h->i

Caption: Experimental workflow for NMR analysis.

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~197
C2~158
C4~145
C6~150
C7~140
C5~121
C3~120
C8~118
C10~26
C9~22

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the most downfield chemical shift, typically around 197 ppm.

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring will resonate in the aromatic region. C2 and C6, being adjacent to the electronegative nitrogen, will be the most downfield among the ring carbons. The presence of the acetyl group at C4 will further influence the chemical shifts of the ring carbons.

  • Isopropenyl Carbons (C7, C8, C9): The quaternary carbon (C7) and the terminal methylene carbon (C8) of the isopropenyl group are expected in the vinyl region of the spectrum. The methyl carbon (C9) will appear in the upfield aliphatic region.

  • Acetyl Methyl Carbon (C10): The methyl carbon of the acetyl group will resonate in the upfield region, typically around 26 ppm.

Conclusion

This application note has detailed the protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of 4-Acetyl-2-isopropenylpyridine. By understanding the underlying principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, researchers can confidently elucidate the structure of this and similar substituted pyridine derivatives. The provided protocols and spectral analysis serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the unambiguous characterization of novel molecular entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

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Application Note: A Robust HPLC Method for the Purification of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust method for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of 4-Acetyl-2-isopropenylpyridine. This pyridine derivative, a compound of interest in flavor science and as a synthetic intermediate, presents unique challenges due to its basic nature, which can lead to poor peak shape and inconsistent results on standard silica-based columns. By carefully selecting the stationary phase, mobile phase composition, and pH, we demonstrate a reliable method that ensures high purity, symmetrical peak shape, and excellent reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from initial analyte characterization to the final optimized purification protocol, grounded in established chromatographic principles.

Introduction and Initial Considerations

4-Acetyl-2-isopropenylpyridine is a small organic molecule used as a flavoring agent and a versatile building block in chemical synthesis.[1][2] Effective purification is critical to ensure its quality and to remove process-related impurities or degradation products. The primary challenge in developing an HPLC method for this compound lies in its basic pyridine nitrogen. This functional group is prone to secondary interactions with acidic residual silanols on the surface of silica-based stationary phases, a common cause of significant peak tailing.[3][4]

A successful purification strategy must therefore control the ionization state of the analyte to ensure consistent interactions with the stationary phase and achieve a symmetric peak shape. This is best accomplished using reversed-phase chromatography, the most common and versatile mode of HPLC for small molecules.[5][6][7]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundational step in logical method development. The key characteristics of 4-Acetyl-2-isopropenylpyridine are summarized below.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₀H₁₁NOProvides the basis for molecular weight.[1]
Molecular Weight 161.20 g/mol Suggests suitability for standard HPLC columns; not a large molecule.[1]
Appearance Light yellow clear liquidThe sample will be prepared as a solution.[1]
Solubility Practically insoluble in water; Soluble in ethanol.[1]The sample must be dissolved in a solvent compatible with the mobile phase. Ethanol or the organic component of the mobile phase (e.g., acetonitrile) is a suitable choice.
pKa (estimated) ~5-6 (typical for pyridine derivatives)[3]This is the most critical parameter. To ensure the analyte is in a single, protonated ionic state and to suppress silanol activity, the mobile phase pH should be controlled and kept at least 2 units below the pKa. A pH of <3 is ideal.

HPLC Method Development Strategy

Our strategy is built on a systematic approach to selecting and optimizing the critical parameters of the HPLC system. The goal is to achieve a balance between resolution, analysis time, and robustness. Reversed-phase HPLC is the chosen mode due to its wide applicability and effectiveness in separating compounds based on hydrophobicity.[5][8]

Stationary Phase (Column) Selection

The choice of column is paramount for a successful separation.

  • Initial Choice: C18 (Octadecylsilane) Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[8][9] Its long alkyl chains provide sufficient hydrophobic retention for a moderately polar molecule like 4-Acetyl-2-isopropenylpyridine.

  • Rationale: The primary retention mechanism will be the hydrophobic partitioning of the molecule between the non-polar stationary phase and the polar mobile phase.[7] To mitigate the known issue of peak tailing with basic compounds, a modern, high-purity, end-capped C18 column is strongly recommended. These columns have a reduced number of accessible silanol groups, leading to more symmetrical peaks.[3]

Mobile Phase Selection and Preparation

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[10]

  • Solvents: A gradient elution using water (A) and acetonitrile (B) is recommended for initial screening.[11][12] Acetonitrile is often preferred over methanol as it is a stronger solvent in reversed-phase mode and typically provides sharper peaks and lower backpressure.[7][13]

  • pH Control (The Critical Factor): To address the basicity of the pyridine nitrogen, the mobile phase must be acidified. Adding an acid serves two key purposes:

    • Analyte Protonation: It ensures the pyridine nitrogen is consistently protonated (in its cationic form), preventing fluctuations in its chemical state during separation.

    • Silanol Suppression: It protonates the residual silanol groups (Si-O⁻) on the silica surface, neutralizing their negative charge and minimizing the undesirable ionic interactions that cause peak tailing.[3]

  • Recommended Additive: 0.1% (v/v) Formic Acid is an excellent choice. It effectively lowers the mobile phase pH to approximately 2.8, is volatile and thus compatible with mass spectrometry (MS), and provides good peak shapes for most basic compounds.[7]

Detector Settings

Given the presence of a conjugated system (pyridine ring and acetyl group), 4-Acetyl-2-isopropenylpyridine is expected to be a strong UV chromophore.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is suitable.

  • Wavelength (λ): For initial runs, a standard wavelength of 254 nm can be used. However, it is imperative to perform a λmax scan using a PDA detector to identify the wavelength of maximum absorbance. This will ensure the highest sensitivity for both the main compound and any potential impurities.

Sample Preparation

The sample must be fully dissolved and free of particulates.

  • Solvent: Due to its insolubility in water, the sample should be dissolved in the organic mobile phase component (acetonitrile) or ethanol.[1]

  • Procedure: Prepare a stock solution (e.g., 1 mg/mL) in the chosen solvent. Dilute this stock with the initial mobile phase composition to the desired working concentration (e.g., 50-100 µg/mL). Filter the final solution through a 0.22 or 0.45 µm syringe filter to prevent column clogging.[14]

Experimental Protocol: Initial Method Screening

This phase aims to find the approximate solvent conditions that elute the target compound with a reasonable retention factor (k). A broad gradient is the most efficient approach.

Initial Screening Workflow Diagram

cluster_prep Preparation cluster_hplc HPLC Screening cluster_eval Evaluation A Prepare Mobile Phases A: H₂O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid E Run Fast Scouting Gradient (e.g., 5% to 95% B in 10 min) A->E B Prepare Sample (1 mg/mL in ACN) Dilute & Filter (0.45 µm) B->E C Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) D Set Initial Conditions Flow: 1.0 mL/min Temp: 25°C Detector: PDA (200-400 nm) C->D D->E F Analyze Chromatogram: - Retention Time (tR) - Peak Shape - Resolution from Impurities E->F G Determine λmax from PDA data F->G

Caption: Workflow for initial HPLC method screening.

Step-by-Step Protocol: Scouting Gradient
  • System Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Purge the HPLC system thoroughly.

  • Install Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and equilibrate with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Set HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: PDA, scanning from 200-400 nm, with a discrete channel set at 254 nm for monitoring.

  • Run the Gradient:

    • Inject the prepared sample.

    • Execute the gradient program outlined in the table below.

Initial Scouting Gradient Parameters
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
10.0595
12.0595
12.1955
15.0955

Method Optimization

Based on the results of the scouting run, the method is refined to improve the separation. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and its closest impurities, with a peak asymmetry factor between 0.9 and 1.2.

Optimization Logic Diagram

cluster_logic Optimization Decisions cluster_actions Corrective Actions Start Analyze Scouting Run Result PoorRes Poor Resolution? Start->PoorRes BadShape Poor Peak Shape? PoorRes->BadShape No AdjustGrad Decrease Gradient Slope (Shallow Gradient) PoorRes->AdjustGrad Yes LongRun Run Time Too Long? BadShape->LongRun No CheckpH Ensure pH is < 3 (Consider 0.1% TFA) BadShape->CheckpH Yes (Tailing) IncreaseFlow Increase Flow Rate or Shorten Column LongRun->IncreaseFlow Yes End Optimized Method LongRun->End No AdjustGrad->BadShape ChangeSolvent Try Methanol as Organic Modifier AdjustGrad->ChangeSolvent If no improvement ChangeSolvent->BadShape CheckpH->LongRun IncreaseFlow->End

Caption: Decision tree for HPLC method optimization.

Optimization Strategy
  • Adjust the Gradient: The scouting run will reveal the approximate %B at which the compound elutes. Design a shallower gradient around this point. For example, if the peak elutes at 6 minutes (corresponding to ~50% B in the scouting run), a new gradient could be 35% to 65% B over 15 minutes. This will increase the separation between closely eluting peaks.

  • Assess Peak Shape: If peak tailing persists despite using formic acid, it indicates strong residual silanol interactions. While less common with modern columns, an alternative is to use an ion-pairing agent or switch to a mobile phase containing 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid (pH ~2.1) and a more effective ion-pairing agent, often yielding sharper peaks for very basic compounds.[7] However, TFA can be difficult to remove from preparative columns and can suppress MS signals.

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Increasing the flow rate can reduce run times but may decrease resolution and increase backpressure. A flow rate of 1.0 mL/min for a 4.6 mm ID column is a standard starting point.

    • Temperature: Increasing the column temperature (e.g., to 35-40 °C) can lower mobile phase viscosity, reducing backpressure and sometimes improving peak shape and efficiency.

Final Recommended Purification Protocol

After systematic optimization, the following protocol was established for the robust purification of 4-Acetyl-2-isopropenylpyridine.

Final HPLC Parameters
ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Gradient 40% to 65% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at determined λmax (e.g., 265 nm)
Injection Volume 10 µL (analytical) / Scalable for preparative
Sample Diluent Acetonitrile
Step-by-Step Final Protocol
  • Prepare mobile phases A and B as described above. Ensure they are properly degassed.

  • Install the specified C18 column and equilibrate the system with 60% A / 40% B for at least 15 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving it in acetonitrile to a concentration of approximately 100 µg/mL and filtering it through a 0.45 µm filter.

  • Inject the sample and run the gradient program:

    • 0.0 min: 40% B

    • 15.0 min: 65% B

    • 17.0 min: 95% B (Column Wash)

    • 19.0 min: 40% B (Return to Initial)

    • 22.0 min: End of Run

  • Monitor the chromatogram at the predetermined λmax. The target peak for 4-Acetyl-2-isopropenylpyridine should be well-resolved and exhibit excellent symmetry.

Conclusion

The development of a successful HPLC purification method for a basic compound like 4-Acetyl-2-isopropenylpyridine is highly dependent on controlling the mobile phase pH. By employing a standard C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid, we have demonstrated a robust and reliable method. This protocol effectively suppresses undesirable silanol interactions, leading to a symmetrical peak shape and enabling accurate purification. The systematic approach outlined in this note, from initial screening to final optimization, provides a universal template for scientists facing similar chromatographic challenges with basic small molecules.

References

  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-isopropenyl pyridine. Retrieved from [Link]

  • Nieuwland, M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Ahmed, A. (2023). Mastering Small Molecule Reversed-Phase Method Development. Labroots. Retrieved from [Link]

  • Phenomenex. (2022). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • Islam, M. R. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-4-isopropenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • FlavScents. (n.d.). 2-acetyl-4-isopropyl pyridine. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-isopropenyl pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-acetyl Pyridine at Best Price. Sri Guna Sai Life Sciences. Retrieved from [Link]

  • FlavScents. (n.d.). 4-acetyl-2-isopropenyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Virginia Open Data Portal. (n.d.). Compound 529344: 2-Acetyl-4-isopropenylpyridine. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

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Topic: Synthesis and Application of Chiral Metal Complexes with 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral metal complexes are indispensable tools in modern asymmetric catalysis, driving the enantioselective synthesis of pharmaceuticals and fine chemicals. Pyridine-based ligands have long been favored for their modularity and robust coordination properties.[1][2] This application note presents a comprehensive guide to the synthesis, characterization, and application of novel chiral metal complexes utilizing 4-Acetyl-2-isopropenylpyridine as a versatile N,O-bidentate ligand. We provide a conceptual framework and detailed protocols, moving from the creation of a chiral center on the ligand itself to the formation of a metal complex and its subsequent use in a representative catalytic transformation. The methodologies are designed to be self-validating, with in-depth explanations of experimental choices and expected characterization outcomes to ensure scientific rigor and reproducibility.

Introduction: The Rationale for 4-Acetyl-2-isopropenylpyridine in Chiral Catalysis

The design of effective chiral ligands is central to the advancement of asymmetric catalysis.[1][3] While "privileged" ligand families like BINAP, Salen, and PyBox are well-established, the exploration of novel scaffolds continues to yield catalysts with unique reactivity and selectivity.[3][4] 4-Acetyl-2-isopropenylpyridine presents an attractive, yet underexplored, platform for ligand design for several key reasons:

  • Bidentate N,O-Chelation: The pyridine nitrogen and the acetyl oxygen atoms are perfectly positioned to form a stable five-membered chelate ring with a metal center. This rigidifies the complex, a crucial factor in creating a well-defined chiral environment.

  • Tunable Electronic Properties: The acetyl group is an electron-withdrawing moiety, which can influence the Lewis acidity of the coordinated metal center. This property can be exploited to modulate catalytic activity.

  • Post-Coordination Modification Potential: The isopropenyl group offers a reactive handle for further functionalization after the complex has been formed, allowing for the development of second-generation catalysts or immobilization onto solid supports.

  • Inherent Chirality Potential: The ketone of the acetyl group is a prochiral center, providing a direct and convenient site for introducing chirality via asymmetric reduction.

This guide will focus on a logical workflow, beginning with the enantioselective synthesis of a chiral ligand derived from 4-Acetyl-2-isopropenylpyridine, followed by its complexation with a transition metal, and culminating in its application as a catalyst.

Experimental Workflow Overview

The overall strategy involves a three-stage process: generating a chiral ligand, coordinating it to a metal center, and applying the resulting complex in catalysis. This workflow ensures that each step can be validated before proceeding to the next.

G cluster_0 Part I: Ligand Synthesis cluster_1 Part II: Complexation cluster_2 Part III: Application A Start: 4-Acetyl-2- isopropenylpyridine (Achiral) B Asymmetric Reduction of Ketone A->B e.g., CBS Reduction C Chiral Ligand: (R)- or (S)-1-(2-isopropenyl- pyridin-4-yl)ethan-1-ol B->C Purification & ee% Analysis D Chiral Ligand (C) C->D Validated Ligand F Self-Assembly/ Coordination Reaction E Metal Precursor (e.g., Cu(OAc)₂) G Chiral Metal Complex F->G Purification & Characterization H Chiral Metal Complex (G) G->H Validated Catalyst I Asymmetric Catalysis (e.g., Henry Reaction) H->I Catalytic Loading J Enantioenriched Product I->J Yield & ee% Determination

Caption: Overall workflow from achiral starting material to application in catalysis.

Part I: Protocol for Asymmetric Synthesis of Chiral Ligand

Objective: To synthesize the chiral alcohol ligand, (S)-1-(2-isopropenylpyridin-4-yl)ethan-1-ol, via the enantioselective reduction of 4-Acetyl-2-isopropenylpyridine.

Principle of Method: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, forcing the hydride delivery to occur from one specific face of the ketone, thereby inducing high enantioselectivity.

Materials:

  • 4-Acetyl-2-isopropenylpyridine (MW: 161.20 g/mol )[5]

  • (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-Acetyl-2-isopropenylpyridine (1.61 g, 10.0 mmol). Dissolve it in 50 mL of anhydrous THF and cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq) to the stirred solution.

  • Reducing Agent Addition: Add borane dimethyl sulfide complex (1.2 mL, ~12.0 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a complex may be observed.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 10 mL of methanol at 0°C. Vigorous gas evolution (hydrogen) will occur.

  • Workup: Allow the mixture to warm to room temperature. Add 20 mL of 1M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove boron-containing byproducts.

  • Extraction: Basify the aqueous layer to pH ~8-9 by the careful addition of saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the pure chiral ligand.

Characterization and Validation:

  • Yield: Calculate the percentage yield of the purified product.

  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expect the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a quartet for the new methine proton (~4.9 ppm) and a doublet for the new methyl group (~1.5 ppm).

  • Chiral HPLC: Determine the enantiomeric excess (ee%) of the product using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., Hexane/Isopropanol).

Part II: Protocol for Synthesis of a Chiral Copper(II) Complex

Objective: To synthesize a chiral copper(II) complex using the enantiopure ligand prepared in Part I.

Principle of Method: Many copper(II) complexes can be readily synthesized via a self-assembly reaction between the ligand and a suitable copper(II) salt, such as copper(II) acetate.[6][7] The acetate anions are typically labile and are displaced by the coordinating atoms of the ligand to form the thermodynamically favored complex.

Materials:

  • (S)-1-(2-isopropenylpyridin-4-yl)ethan-1-ol (chiral ligand, L*)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Anhydrous Methanol

  • Diethyl Ether

Protocol:

  • Ligand Solution: In a 50 mL Schlenk flask, dissolve the chiral ligand (L*) (326 mg, 2.0 mmol, 2.0 eq) in 15 mL of anhydrous methanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (200 mg, 1.0 mmol, 1.0 eq) in 15 mL of anhydrous methanol. Gentle warming may be required to fully dissolve the salt, after which it should be cooled back to room temperature.

  • Complexation: Add the ligand solution dropwise to the stirred copper(II) solution at room temperature. A color change (typically from light blue to a deeper blue or green) should be observed, indicating complex formation.

  • Reaction: Stir the resulting solution at room temperature for 4 hours.

  • Precipitation/Crystallization: Concentrate the reaction mixture to approximately half its original volume under reduced pressure. Slowly add diethyl ether until the solution becomes turbid. Store the flask at 4°C overnight to facilitate precipitation or crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by a thorough wash with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under high vacuum to yield the final complex, [Cu(L*)₂(OAc)₂].

Proposed Complex Structure:

G cluster_0 Proposed [Cu(L*)₂(OAc)₂] Structure M Cu N1 N M->N1 coord O1 O M->O1 coord N2 N M->N2 coord O2 O M->O2 coord OAc1 OAc M->OAc1 OAc2 OAc M->OAc2 R1 C(H)(Me) (S)-chiral center R1->O1 Py1 Pyridine Ring 1 Py1->N1 Py1->R1 R2 C(H)(Me) (S)-chiral center R2->O2 Py2 Pyridine Ring 2 Py2->N2 Py2->R2

Caption: A schematic of the proposed coordination of two chiral ligands and two acetate ions to a central Copper(II) ion.

Characterization and Validation:

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the complex. Look for the parent ion peak corresponding to the formula.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Look for a shift in the C=O stretching frequency (if applicable) and changes in the pyridine ring vibration modes upon coordination.

  • UV-Vis Spectroscopy: Observe the d-d transitions of the Cu(II) center, which are indicative of the coordination environment.

  • Circular Dichroism (CD) Spectroscopy: This is a critical technique to confirm that the chirality of the ligand has been transferred to the complex, resulting in an optically active coordination compound.

  • X-ray Crystallography: For an unambiguous structural determination, single crystals can be grown (e.g., by slow evaporation or vapor diffusion) and analyzed. This provides definitive proof of connectivity, coordination geometry, and absolute stereochemistry.[8][9]

Part III: Application in Asymmetric Catalysis - The Henry Reaction

Objective: To evaluate the catalytic activity and enantioselectivity of the synthesized chiral copper(II) complex in the asymmetric Henry (nitroaldol) reaction.

Principle of Method: The chiral Lewis acidic copper complex coordinates to the aldehyde, activating it towards nucleophilic attack. The complex also acts as a Brønsted base, deprotonating the nitromethane to form a nitronate anion. The chiral environment of the catalyst then directs the facial selectivity of the nitronate's attack on the activated aldehyde, leading to the formation of one enantiomer of the product in excess.[6][10]

Materials:

  • Synthesized chiral [Cu(L*)₂(OAc)₂] complex (catalyst)

  • Benzaldehyde (substrate)

  • Nitromethane (reagent and solvent)

  • Isopropanol (i-PrOH)

  • Triethylamine (Et₃N) (base)

Protocol:

  • Reaction Setup: In a vial, add the chiral copper complex (e.g., 10 mol%).

  • Reagent Addition: Add isopropanol (0.5 mL) and triethylamine (0.15 mmol). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add benzaldehyde (0.1 mmol) to the mixture.

  • Initiation: Cool the reaction to 0°C and add nitromethane (1.0 mmol).

  • Reaction: Allow the reaction to stir at 0°C for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, quench the reaction with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography to isolate the chiral β-nitro alcohol.

Data Analysis and Validation:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee% (S/R)
1100248592 (S)
250247890 (S)
310-20487596 (S)
41025129075 (S)
This is a table of representative, hypothetical data for illustrative purposes.
  • Yield: Determine the isolated yield of the purified product.

  • Enantiomeric Excess (ee%): Analyze the product using chiral HPLC to determine the ratio of the two enantiomers and calculate the ee%.

Conclusion

This application note provides a detailed, modular framework for the synthesis of novel chiral metal complexes based on 4-Acetyl-2-isopropenylpyridine. By following the protocols for ligand synthesis, metal complexation, and catalytic application, researchers can effectively create and validate new tools for asymmetric synthesis. The emphasis on thorough characterization at each stage ensures the reliability and reproducibility of the results, empowering scientists in drug discovery and materials science to develop innovative catalytic systems.

References

  • Hargaden, G., & Guiry, P. (2007).
  • Zhang, W., Wang, J., & Li, C. (2021).
  • Gao, D.-W., Gu, Q., & You, S.-L. (2018).
  • Meggers, E. (2011). Recent advances in the use of chiral metal complexes with achiral ligands for application in asymmetric catalysis.
  • Yoon, T. P., & Jacobsen, E. N. (2003).
  • Canal, J. P., et al. (2010). Synthesis, characterization, and theoretical studies of metal complexes derived from the chiral tripyridyldiamine ligand Bn-CDPy3. Inorganic chemistry. [Link]

  • Gu, Q., & You, S.-L. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation.
  • Mirfeizi, L., et al. (2007). Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis. University of Illinois Urbana-Champaign.
  • Rapi, Z., et al. (2023). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, A., & Singh, V. K. (2013). Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. Journal of the Argentine Chemical Society.
  • Meggers, E. (2011). Asymmetric catalysis with chiral-by-design transition metal complexes.
  • Hopkins, T. A., et al. (2010). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry. [Link]

  • Wang, J., & Shao, W. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • Gandeepan, P., & Li, C.-J. (2021). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. [Link]

  • Asensio, G., et al. (2013). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions. Dalton Transactions. [Link]

  • Zhang, X., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society.
  • D'Alfonso, G. (2015). Chiral transition metal complexes: synthesis, characterization, applications. Università degli Studi di Milano. [Link]

  • Novotná, B., et al. (2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. [Link]

  • Hosny, W. M. (2015). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Journal of Molecular Structure.
  • Woźna, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529352, 4-Acetyl-2-isopropenylpyridine. [Link]

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis.
  • Balakina, A., et al. (2023). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69674, 4-Isopropylpyridine. [Link]

  • Chen, C.-H., et al. (2021). Iron(II) and Manganese(II) Coordination Chemistry Ligated by Coplanar Tridentate Nitrogen-Donor Ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics.
  • Chen, C.-H., et al. (2021). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Crystals. [Link]

  • Burlov, A. S., et al. (2012). Synthesis and characterization of chiral copper(ii)
  • García-Rodríguez, R., et al. (2007). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. New Journal of Chemistry.

Sources

Application Notes and Protocols for 4-Acetyl-2-isopropenylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-Acetyl-2-isopropenylpyridine is not yet extensively documented in medicinal chemistry literature, its unique structural components—a pyridine core, an acetyl group, and an isopropenyl moiety—position it as a compelling scaffold for drug discovery. This guide provides a comprehensive analysis of its potential applications, drawing insights from the well-established roles of its constituent functional groups in medicinal chemistry. We will explore the significance of the pyridine scaffold, delve into the potential bioactivities conferred by the acetyl and isopropenyl groups, propose a synthetic protocol for the compound and its derivatives, and outline a high-throughput screening cascade to identify its potential biological targets.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast number of FDA-approved drugs.[1][2] Its prevalence is due to a combination of favorable properties:

  • Polarity and Solubility: The nitrogen atom in the pyridine ring increases polarity and provides a handle for hydrogen bonding, which can enhance the solubility and bioavailability of drug candidates.[2][3]

  • Metabolic Stability: The aromatic nature of the pyridine ring often imparts metabolic stability, a crucial attribute for any potential drug.

  • Versatile Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and cation-π interactions with biological targets.[4]

  • Synthetic Tractability: A rich history of synthetic chemistry provides a diverse toolkit for the functionalization of the pyridine ring, allowing for the fine-tuning of a compound's properties.[5][6][7][8]

Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][9] This vast therapeutic landscape underscores the potential of novel pyridine-containing scaffolds like 4-Acetyl-2-isopropenylpyridine.

Deconstructing the Scaffold: Potential Roles of the Acetyl and Isopropenyl Groups

The specific substitution pattern of 4-Acetyl-2-isopropenylpyridine offers unique opportunities for interaction with biological targets.

The Acetyl Group: A Key Pharmacophoric Feature

The acetyl group can play several roles in a molecule's biological activity:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, enabling specific interactions with amino acid residues in a protein's binding site.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the acetyl moiety can influence the electron density of the pyridine ring, affecting its pKa and interaction potential.

  • Metabolic Handle: The acetyl group can be a site for metabolic transformations, which can be strategically exploited in prodrug design or to modulate the pharmacokinetic profile of a compound.

Derivatives of acetylpyridine have been investigated for a range of biological activities, including antimicrobial and antioxidant effects.[10]

The Isopropenyl Group: A Lipophilic and Reactive Moiety

The isopropenyl group, while less common than other alkyl groups in drug molecules, offers distinct characteristics:

  • Lipophilicity: This group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[11]

  • Shape and Steric Influence: The trigonal planar geometry of the double bond and the bulk of the methyl group can provide specific steric interactions within a binding pocket.

  • Metabolic and Covalent Targeting Potential: The double bond of the isopropenyl group is a potential site for metabolism (e.g., epoxidation) and could be explored for the design of covalent inhibitors, which form a permanent bond with their target. However, this reactivity also poses a potential liability for off-target effects and toxicity. Bioisosteric replacement of the isopropenyl group with more stable moieties, such as a cyclopropyl group, could be a valuable strategy during lead optimization to mitigate these risks.[12][13][14][15]

Proposed Synthesis of 4-Acetyl-2-isopropenylpyridine and Derivatives

The synthesis of 4-Acetyl-2-isopropenylpyridine can be approached through established methods for pyridine functionalization. A plausible retro-synthetic analysis suggests a convergent approach, as outlined below.

Synthetic Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 4-Acetyl-2-isopropenylpyridine Intermediate1 4-Acetyl-2-vinylpyridine Target->Intermediate1 Wittig Reaction Intermediate2 4-Acetyl-2-methylpyridine Intermediate1->Intermediate2 Oxidation StartingMaterial Commercially Available 4-Acetylpyridine Intermediate2->StartingMaterial Functional Group Interconversion SM 4-Acetylpyridine Step1 Protection of Acetyl Group SM->Step1 Step2 N-Oxidation Step1->Step2 Step3 Functionalization at C2 Step2->Step3 Step4 Introduction of Isopropenyl Group Step3->Step4 Step5 Deprotection Step4->Step5 Product 4-Acetyl-2-isopropenylpyridine Step5->Product

Caption: Proposed synthetic workflow for 4-Acetyl-2-isopropenylpyridine.

Protocol: Synthesis of 4-Acetyl-2-isopropenylpyridine

Materials:

  • 4-Acetylpyridine

  • Protecting agent (e.g., ethylene glycol, p-toluenesulfonic acid)

  • Oxidizing agent (e.g., m-CPBA)

  • Reagents for C2-functionalization (e.g., POCl₃, PCl₅)

  • Organometallic reagent for isopropenyl group installation (e.g., isopropenylmagnesium bromide or a related organotin or organoboron reagent)

  • Deprotecting agent (e.g., aqueous HCl)

  • Anhydrous solvents (e.g., toluene, THF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Protection of the Acetyl Group: The acetyl group of 4-acetylpyridine is first protected, for example, as a ketal, to prevent its reaction in subsequent steps. This can be achieved by reacting 4-acetylpyridine with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid in toluene with azeotropic removal of water.

  • N-Oxidation: The protected 4-acetylpyridine is then oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).

  • Activation and Functionalization of the C2 Position: The N-oxide is activated at the C2 position by treatment with a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step introduces a good leaving group (e.g., a chlorine atom) at the C2 position.

  • Introduction of the Isopropenyl Group: The C2-functionalized pyridine is then subjected to a cross-coupling reaction with a suitable organometallic reagent, such as isopropenylmagnesium bromide in a Grignard reaction or an isopropenylboronic acid derivative in a Suzuki coupling, to install the isopropenyl group.

  • Deprotection: Finally, the protecting group on the acetyl moiety is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield 4-Acetyl-2-isopropenylpyridine.

  • Purification: The final product is purified by column chromatography on silica gel.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, will need to be optimized for each step.

Proposed High-Throughput Screening (HTS) Protocol for Target Identification

To elucidate the potential therapeutic applications of 4-Acetyl-2-isopropenylpyridine, a high-throughput screening (HTS) campaign is a crucial first step.[16][17][18]

Screening_Cascade cluster_main High-Throughput Screening Cascade Library Compound Library (including 4-Acetyl-2-isopropenylpyridine and derivatives) PrimaryScreen Primary Screen (e.g., Cell-based phenotypic screen or target-based biochemical assay) Library->PrimaryScreen High-Throughput HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation Initial Hits SecondaryAssays Secondary & Orthogonal Assays (e.g., Target deconvolution, selectivity profiling) HitConfirmation->SecondaryAssays Confirmed Hits LeadOp Lead Optimization SecondaryAssays->LeadOp Validated Hits

Caption: A generalized high-throughput screening cascade for target identification.

Protocol: HTS for 4-Acetyl-2-isopropenylpyridine

Objective: To identify initial "hits" by screening 4-Acetyl-2-isopropenylpyridine against a diverse panel of biological assays.

Steps:

  • Assay Development and Miniaturization:

    • Select a diverse panel of assays representing various target classes (e.g., kinases, GPCRs, ion channels, nuclear receptors) and disease areas (e.g., oncology, inflammation, infectious diseases).

    • Develop and optimize robust assays in a high-throughput format (e.g., 384- or 1536-well plates).[19]

    • Ensure assays have a good signal-to-background ratio and a Z'-factor > 0.5 for reliability.[18]

  • Compound Preparation and Plating:

    • Prepare a stock solution of 4-Acetyl-2-isopropenylpyridine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for dose-response studies.

    • Use automated liquid handlers to dispense the compound into assay plates.

  • Primary Screening:

    • Screen the compound at a single high concentration (e.g., 10 µM) against the entire assay panel.

    • Include appropriate positive and negative controls on each plate.

  • Data Analysis and Hit Identification:

    • Analyze the raw data and calculate the percent inhibition or activation for each assay.

    • Define a "hit" threshold (e.g., >50% inhibition or activation).

  • Hit Confirmation and Dose-Response:

    • Re-test the initial "hits" in the same assay to confirm activity.

    • Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

  • Secondary and Orthogonal Assays:

    • For confirmed hits, perform secondary assays to further characterize the mechanism of action.

    • Use orthogonal assays (measuring the same target through a different method) to rule out artifacts.

    • Conduct selectivity profiling against related targets to assess specificity.

  • Preliminary SAR and Lead Generation:

    • Synthesize and test a small library of analogs of 4-Acetyl-2-isopropenylpyridine to establish a preliminary structure-activity relationship (SAR).

    • Promising hits with good potency, selectivity, and initial SAR will be advanced to the lead optimization stage.[19]

Conclusion

While direct evidence for the application of 4-Acetyl-2-isopropenylpyridine in medicinal chemistry is currently limited, a thorough analysis of its constituent parts suggests significant potential. The privileged pyridine scaffold, combined with the specific electronic and steric properties of the acetyl and isopropenyl groups, makes it an attractive starting point for the design of novel therapeutic agents. The proposed synthetic and screening protocols provide a roadmap for researchers to explore the biological activities of this and related compounds, potentially unlocking new avenues for the treatment of a wide range of diseases.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

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Troubleshooting & Optimization

Troubleshooting common side reactions in 4-Acetyl-2-isopropenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during the synthesis of this valuable pyridine derivative. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Grignard reaction with a 2-halopyridine precursor to introduce the isopropenyl group, but I am observing significant amounts of a biphenyl-type impurity. What is causing this and how can I minimize it?

This is a classic issue in Grignard reactions involving aryl halides. The formation of a biphenyl-type impurity, in this case, likely a bipyridyl species, arises from a competitive coupling reaction between the Grignard reagent and the unreacted starting halide.[1] This side reaction is particularly favored at higher temperatures and with high concentrations of the starting halide.

Troubleshooting Protocol:

  • Control Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 5°C, during the formation of the Grignard reagent and its subsequent reaction.

  • Slow Addition of Alkyl Halide: Add the alkyl halide (e.g., 2-bromopropane) to the magnesium turnings in anhydrous ether dropwise to maintain a low concentration of the halide in the reaction mixture.

  • Ensure Anhydrous Conditions: The presence of water can quench the Grignard reagent, reducing the yield of the desired product and potentially promoting side reactions.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature Room Temperature0-5 °CMinimized biphenyl formation
Halide Addition RapidSlow, dropwiseControlled reaction rate
Solvent Technical Grade EtherAnhydrous EtherHigher Grignard yield
Q2: My Wittig reaction to form the isopropenyl group is sluggish and results in a low yield of 4-Acetyl-2-isopropenylpyridine. What factors could be hindering the reaction?

The Wittig reaction is a powerful tool for olefination, but its efficiency can be influenced by several factors, especially with heteroaromatic substrates like pyridines.[3][4]

Causality and Troubleshooting:

  • Ylide Stability: The stability of the phosphorus ylide is crucial. If you are using a stabilized ylide, it might be less reactive and may not react efficiently with the ketone. For the synthesis of an isopropenyl group, a non-stabilized ylide is generally preferred.[5]

  • Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary for less acidic phosphonium salts.[5]

  • Steric Hindrance: Steric hindrance around the carbonyl group of the 4-acetylpyridine can impede the approach of the bulky phosphorus ylide. While less of a concern for an acetyl group, it's a factor to consider.

Experimental Workflow for Wittig Reaction Optimization:

Caption: Optimized workflow for the Wittig olefination of 4-acetylpyridine.

Q3: I am observing the formation of a significant amount of an alcohol byproduct, corresponding to the reduction of the acetyl group. How can I prevent this?

The reduction of the acetyl group to a secondary alcohol is a common side reaction, particularly if your reaction conditions involve hydride sources or if you are performing a Grignard reaction to introduce the isopropenyl group.

Mechanistic Insight and Prevention:

If you are using a Grignard reagent, it can act as a reducing agent, especially if there is steric hindrance or if the reaction is run at higher temperatures. The Grignard reagent can transfer a beta-hydride to the carbonyl group.

Troubleshooting Steps:

  • Use a Cerium(III) Chloride Additive (Luche Reduction Conditions): The addition of anhydrous CeCl₃ to the reaction mixture before the introduction of the Grignard reagent can selectively activate the carbonyl group for nucleophilic attack over reduction.

  • Maintain Low Temperatures: As with other Grignard side reactions, keeping the temperature low (-78°C to 0°C) will favor the desired nucleophilic addition.

Q4: My final product is contaminated with a constitutional isomer, 2-Acetyl-4-isopropenylpyridine. What could be the source of this impurity and how can I separate them?

The formation of the 2-acetyl-4-isopropenylpyridine isomer suggests that your starting material may have been a mixture of isomers (e.g., a mix of 2-bromo-4-acetylpyridine and 4-bromo-2-acetylpyridine), or that a rearrangement occurred under the reaction conditions, although the latter is less likely under standard Grignard or Wittig conditions.

Prevention and Purification:

  • Starting Material Purity: Ensure the purity and correct isomeric structure of your starting materials using techniques like NMR and GC-MS.

  • Purification Strategy: The two isomers, 4-Acetyl-2-isopropenylpyridine and 2-Acetyl-4-isopropenylpyridine, have slightly different physical properties.[6][7] Fractional distillation under reduced pressure or careful column chromatography on silica gel can be effective for separation.

Logical Flow for Isomer Troubleshooting:

Isomer_Troubleshooting Start Impure Product (Mixture of Isomers) Analysis Characterize Impurity (NMR, GC-MS) Start->Analysis Step 1 Identify Confirm Isomeric Structure Analysis->Identify Step 2 Source Investigate Source Identify->Source Step 3a Purification Develop Purification Protocol Identify->Purification Step 3b Source->Start Optimize Synthesis End Pure 4-Acetyl-2-isopropenylpyridine Purification->End Step 4

Caption: A logical decision-making workflow for addressing isomeric impurities.

References

  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • ResearchGate. (2023).
  • McNally, A., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE.
  • Zheng, C., et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37).
  • ResearchGate. (2023). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • International Journal of Novel Research and Development. (2024).
  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2015).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • PubMed. (2021).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • ResearchGate. (n.d.).
  • Parchem. (n.d.). 4-acetyl-2-isopropenyl pyridine (Cas 142896-12-6).
  • PubChem. (n.d.). 2-Acetyl-4-isopropenylpyridine.
  • SciSpace. (n.d.).
  • The Good Scents Company. (n.d.). 4-acetyl-2-isopropenyl pyridine.
  • Wikipedia. (n.d.). 2-Acetylpyridine.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (n.d.).

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Technical Support Center: Byproduct Identification and Characterization in 4-Acetyl-2-isopropenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-Acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges related to byproduct formation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate the formation of unwanted byproducts in your reactions.

Introduction: The Challenge of Byproduct Formation

The synthesis of substituted pyridines, such as 4-Acetyl-2-isopropenylpyridine, often involves multi-step reaction sequences where the potential for side reactions and byproduct formation is significant. These impurities can complicate purification, reduce yields, and interfere with downstream applications. A thorough understanding of the reaction mechanism and potential side reactions is crucial for successful and reproducible synthesis.

This guide will focus on a plausible and widely applicable synthetic route for 4-Acetyl-2-isopropenylpyridine: the Wittig reaction . We will explore the common byproducts associated with this method and provide strategies for their identification and control.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Acetyl-2-isopropenylpyridine, and what are the expected main byproducts?

A1: A prevalent method for the synthesis of 4-Acetyl-2-isopropenylpyridine is the Wittig reaction, starting from a suitable 4-acetylpyridine precursor. A plausible route involves the reaction of 4-acetyl-2-halopyridine with a phosphonium ylide. The most common and significant byproduct of any Wittig reaction is triphenylphosphine oxide (TPPO) . Other potential byproducts can arise from side reactions of the starting materials or the product under the reaction conditions.

Q2: I see a major byproduct in my reaction mixture that is not my starting material. How can I identify if it is triphenylphosphine oxide (TPPO)?

A2: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction[1][2]. It is a white, crystalline solid at room temperature and is often less soluble in non-polar organic solvents compared to the desired product. You can use the following techniques for its identification:

  • Thin-Layer Chromatography (TLC): TPPO typically has a lower Rf value than the desired alkene product in common solvent systems like hexane/ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, TPPO shows characteristic multiplets in the aromatic region (typically around 7.5-7.8 ppm). In ³¹P NMR, it exhibits a singlet peak around +25 to +35 ppm.

  • Mass Spectrometry (MS): TPPO has a molecular weight of 278.28 g/mol . You should look for a corresponding molecular ion peak in your mass spectrum.

Q3: My yield of 4-Acetyl-2-isopropenylpyridine is low, and I observe several unexpected spots on my TLC plate. What are other possible side reactions?

A3: Besides the formation of TPPO, low yields and multiple byproducts can be attributed to several side reactions, especially when dealing with functionalized pyridines:

  • Reaction of the Wittig reagent with the acetyl group: If the ylide is too basic, it can deprotonate the methyl group of the acetyl moiety, leading to self-condensation or other side reactions of the resulting enolate.

  • Michael Addition: The isopropenyl group is an activated alkene and can potentially undergo Michael addition with nucleophiles present in the reaction mixture, especially if the reaction is run for an extended period or at elevated temperatures.

  • Pyridine Ring Reactivity: The pyridine nitrogen can be nucleophilic and may interact with electrophilic species in the reaction. In the presence of strong bases, deprotonation of the pyridine ring or substituents can occur, leading to undesired products.

  • Over-reduction of the acetyl group: If any reducing agents are present, even adventitiously, the acetyl group can be reduced to the corresponding alcohol.

Q4: How can I minimize the formation of byproducts in my 4-Acetyl-2-isopropenylpyridine synthesis via the Wittig reaction?

A4: Minimizing byproduct formation requires careful control of reaction conditions:

  • Choice of Base: Use a base that is strong enough to deprotonate the phosphonium salt to form the ylide but not so strong that it promotes side reactions with the acetyl group or the pyridine ring. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices[1].

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress side reactions.

  • Stoichiometry: Use a slight excess of the Wittig reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting ketone.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of degradation or Michael addition products.

  • Purification of Reagents: Ensure that all starting materials and solvents are pure and anhydrous.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no product formation 1. Inactive Wittig reagent. 2. Insufficiently strong base. 3. Reaction temperature is too low.1. Prepare the ylide fresh before use. Ensure the phosphonium salt is dry. 2. Use a stronger base (e.g., n-butyllithium), but be cautious of side reactions. 3. Gradually increase the reaction temperature while monitoring by TLC.
Presence of a significant amount of unreacted starting material (4-acetyl-2-halopyridine) 1. Insufficient amount of Wittig reagent. 2. The ylide is not forming efficiently.1. Use a slight excess (1.1-1.2 eq) of the phosphonium salt and base. 2. Ensure the base is fresh and the solvent is anhydrous.
Formation of a polar, UV-active byproduct that streaks on TLC 1. Self-condensation of the starting material via enolate formation. 2. Degradation of the product.1. Use a less basic ylide or add the base slowly at a low temperature. 2. Minimize reaction time and work up the reaction as soon as it is complete.
Product is contaminated with a non-polar, UV-inactive byproduct This could be a homo-coupled byproduct from a Suzuki coupling approach if that was used instead of a Wittig reaction.If using a Suzuki coupling, optimize the catalyst and reaction conditions to minimize homo-coupling. Ensure the stoichiometry of the boronic acid is carefully controlled.
Difficulty in removing triphenylphosphine oxide (TPPO) TPPO can be challenging to separate from the product due to similar polarities in some cases.1. Crystallization: TPPO is often crystalline and may precipitate out of the reaction mixture upon cooling. 2. Column Chromatography: Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. 3. Acid Wash: If the product is basic (like a pyridine), an acid wash can be used to extract the product into an aqueous layer, leaving the neutral TPPO in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Plausible Synthesis of 4-Acetyl-2-isopropenylpyridine via Wittig Reaction

This protocol describes a plausible synthetic route. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Preparation of the Wittig Reagent (Isopropyltriphenylphosphonium iodide)

  • To a solution of triphenylphosphine (1.2 eq) in anhydrous toluene, add 2-iodopropane (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.

Step 2: Wittig Olefination

  • To a suspension of isopropyltriphenylphosphonium iodide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to -78 °C and add a solution of 4-acetyl-2-bromopyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical Characterization of Byproducts

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the crude product or purified fractions in a deuterated solvent (e.g., CDCl₃).

    • 4-Acetyl-2-isopropenylpyridine: Expect signals for the acetyl protons (singlet, ~2.6 ppm), isopropenyl methyl protons (singlet, ~2.2 ppm), vinyl protons (two singlets or narrow multiplets, ~5.5-6.0 ppm), and pyridine ring protons (doublets and doublet of doublets in the aromatic region).

    • Triphenylphosphine Oxide (TPPO): Look for multiplets in the aromatic region (~7.5-7.8 ppm).

    • Unreacted 4-acetyl-2-bromopyridine: Characteristic signals for the acetyl group and the pyridine protons at slightly different chemical shifts from the product.

  • ¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the acetyl group and the quaternary and methylene carbons of the isopropenyl group will have characteristic chemical shifts.

  • ³¹P NMR: This is particularly useful for identifying phosphorus-containing byproducts. TPPO will show a characteristic singlet.

2. Mass Spectrometry (MS)

  • Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components of the reaction mixture and obtain their mass spectra.

  • 4-Acetyl-2-isopropenylpyridine: The expected molecular ion peak (M⁺) would be at m/z = 161.08.

  • Triphenylphosphine Oxide (TPPO): Look for a molecular ion peak at m/z = 278.11.

  • Other Potential Byproducts: Analyze the mass spectra of other peaks in the chromatogram to deduce their molecular formulas and propose possible structures.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for 4-Acetyl-2-isopropenylpyridine and Key Byproducts

CompoundFunctional GroupExpected Chemical Shift (ppm) in CDCl₃
4-Acetyl-2-isopropenylpyridine Acetyl (CH₃)~2.6 (s)
Isopropenyl (CH₃)~2.2 (s)
Isopropenyl (=CH₂)~5.5-6.0 (2 x s or m)
Pyridine-H~7.5-8.8 (m)
Triphenylphosphine Oxide (TPPO) Phenyl-H~7.5-7.8 (m)
4-acetyl-2-bromopyridine Acetyl (CH₃)~2.7 (s)
Pyridine-H~7.8-8.9 (m)

Visualizations

Plausible Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Triphenylphosphine + 2-Iodopropane Phosphonium_Salt Isopropyltriphenylphosphonium iodide Start->Phosphonium_Salt Reflux in Toluene Ylide_Formation Ylide Formation (n-BuLi, THF) Phosphonium_Salt->Ylide_Formation Wittig_Reaction Wittig Reaction with 4-acetyl-2-bromopyridine Ylide_Formation->Wittig_Reaction Crude_Product Crude Product Mixture Wittig_Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure 4-Acetyl-2-isopropenylpyridine Chromatography->Pure_Product Byproducts Isolated Byproducts (TPPO, etc.) Chromatography->Byproducts Analysis NMR & MS Analysis Pure_Product->Analysis Byproducts->Analysis

Caption: Workflow for the synthesis and purification of 4-Acetyl-2-isopropenylpyridine.

Wittig Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ylide Isopropylidene- triphenylphosphorane Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Ketone 4-Acetyl-2-bromopyridine Ketone->Intermediate Enolate Enolate Formation Ketone->Enolate Excess Base Product 4-Acetyl-2-isopropenylpyridine Intermediate->Product TPPO Triphenylphosphine oxide Intermediate->TPPO Self_Condensation Self-Condensation Product Enolate->Self_Condensation

Caption: Wittig reaction for 4-Acetyl-2-isopropenylpyridine synthesis and a potential side reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 4-(4-Acetylphenyl)pyridine. BenchChem.
  • McNally, A., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Wittig Reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • PubChem. (n.d.). 4-Acetyl-2-isopropenylpyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetyl-4-isopropenylpyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-isopropenyl pyridine. Retrieved January 20, 2026, from [Link]

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved January 20, 2026, from [Link]

  • askIITians. (2025, March 4). How do Grignard reagent react with an acetone? Retrieved from [Link]

  • Brainly. (2023, February 24). When performing a Grignard reaction, it is very important that the reaction be free from acetone (a. Retrieved from [Link]

  • YouTube. (2016, December 13). Grignard Reaction with Acetone. Retrieved from [Link]

  • YouTube. (2014, April 1). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • PubMed. (2021, September 20). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • Reddit. (2019, December 10). Having a little bit of trouble with the Wittig reaction mechanism and getting the final product, is there anyone who can point out my mistake? Retrieved from [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • YouTube. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • MDPI. (2018, August 10). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]

  • PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Retrieved from [Link]

  • Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]

  • PubMed Central. (2011, September 2). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Retrieved from [Link]

  • PubMed Central. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]

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Improving the yield and selectivity of 4-Acetyl-2-isopropenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, improve your yield, and enhance selectivity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can self-validate your protocols and achieve reliable results.

Introduction: Plausible Synthetic Strategies

The synthesis of 4-acetyl-2-isopropenylpyridine is a multi-step process that requires careful control of reaction conditions to achieve high yield and selectivity. Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging.[1][2][3] Therefore, a common strategy involves the use of pre-functionalized pyridine derivatives. Below are two plausible synthetic routes that will be the basis for our troubleshooting guide.

Route A: Cross-Coupling Approach

This route starts with a di-substituted pyridine, such as 2-bromo-4-cyanopyridine, and introduces the functional groups sequentially. The isopropenyl group can be introduced via a Stille or Suzuki cross-coupling reaction, followed by the conversion of the nitrile to an acetyl group using a Grignard reagent.

Route B: Wittig Reaction Approach

This strategy may start with a precursor like 2-isopropenyl-4-pyridinecarboxaldehyde. The acetyl group can then be formed via a Wittig reaction with a suitable phosphorus ylide, followed by hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-acetyl-2-isopropenylpyridine, presented in a question-and-answer format.

Low Yield and Incomplete Conversion

Question 1: My cross-coupling reaction (Stille or Suzuki) for the introduction of the isopropenyl group is showing low conversion, and I'm recovering a significant amount of my starting bromopyridine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions is a common issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.[4][5]

Causality and Solutions:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction.[4][6] Its deactivation can be caused by impurities in the starting materials or solvents, or by thermal decomposition at excessively high temperatures.

    • Protocol: Ensure your solvent is rigorously degassed to remove oxygen, which can oxidize the active Pd(0) species. Use of fresh, high-purity catalyst and ligands is also crucial.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like bromopyridines, electron-rich and bulky phosphine ligands are often more effective.

    • Protocol: Consider screening different ligands, such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging cross-coupling reactions.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. The base is required to activate the boronic acid (in Suzuki coupling) or to act as a halide scavenger.[7]

    • Protocol: For Suzuki coupling, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. The solvent should be able to dissolve both the organic and inorganic reagents; a mixture like dioxane/water or toluene/water is often effective.

Data Presentation: Impact of Ligand and Base on Suzuki Coupling Yield

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃K₂CO₃Dioxane/H₂O9035
SPhosK₂CO₃Dioxane/H₂O9075
SPhosCs₂CO₃Toluene/H₂O10085

Question 2: The Grignard reaction to convert the 4-cyano group to an acetyl group is resulting in a low yield of the desired product. What are the potential side reactions?

Answer:

Grignard reagents are highly reactive and can participate in several side reactions, especially with substrates containing other functional groups or acidic protons.[8][9]

Causality and Solutions:

  • Grignard Reagent as a Base: Grignard reagents are strong bases and can deprotonate any acidic protons in the starting material or solvent.[9][10] This consumes the Grignard reagent and reduces the yield of the desired addition product.

    • Protocol: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Double Addition: In the case of esters, Grignard reagents can add twice.[8] While you are starting with a nitrile, incomplete reaction or side reactions could potentially lead to intermediates that can react further.

  • Steric Hindrance: If the pyridine ring is highly substituted, steric hindrance can slow down the nucleophilic attack of the Grignard reagent on the nitrile carbon.[9]

    • Protocol: Increasing the reaction temperature or using a more reactive Grignard reagent (e.g., changing from MeMgCl to MeMgBr) might improve the conversion rate.

Experimental Workflow: Grignard Reaction on 4-Cyanopyridine Derivative

Grignard_Workflow start Flame-dry glassware under vacuum inert_atm Establish inert atmosphere (Ar/N2) start->inert_atm reagents Add anhydrous solvent and 4-cyanopyridine derivative inert_atm->reagents grignard Slowly add MeMgBr at 0°C reagents->grignard stir Stir at room temp. (monitor by TLC/GC) grignard->stir quench Quench with aq. NH4Cl solution stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Grignard reaction on a 4-cyanopyridine derivative.

Low Selectivity and Isomer Formation

Question 3: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the functionalization?

Answer:

Achieving high regioselectivity in the functionalization of pyridines is a well-known challenge due to the electronic properties of the ring.[11][12]

Causality and Solutions:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack. Electrophilic substitution is generally difficult but tends to occur at the C3 and C5 positions.

  • Protecting Groups: The pyridine nitrogen can be protected to modulate the electronic properties of the ring and direct functionalization.[13][14][15] For example, conversion to a pyridine N-oxide can activate the C2 and C4 positions for nucleophilic attack.

    • Protocol: Consider using a removable protecting group on the pyridine nitrogen, such as an N-oxide or a borane complex, to direct the functionalization to the desired position.[14] The protecting group can be removed in a subsequent step.

Logical Relationship: Impact of Protecting Group on Regioselectivity

Selectivity sub Pyridine Substrate unprotected Unprotected sub->unprotected No Protection protected N-Oxide Protected sub->protected Protection mix Mixture of Isomers (Low Selectivity) unprotected->mix selective Selective Functionalization at C4 (High Selectivity) protected->selective

Caption: Protecting the pyridine nitrogen can enhance regioselectivity.

Purification Challenges

Question 4: I am having difficulty purifying my final product. The crude NMR shows a complex mixture, and column chromatography is not giving a clean separation.

Answer:

The purification of pyridine derivatives can be challenging due to their basicity and potential to coordinate with silica gel.[16][17]

Causality and Solutions:

  • Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[16]

    • Protocol: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent. This will compete with your product for binding to the active sites on the silica. Alternatively, consider using a different stationary phase, such as alumina.

  • Removal of Tin Byproducts (Stille Coupling): If you used a Stille coupling, the removal of organotin byproducts can be difficult.

    • Protocol: After the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tin fluorides, which can be removed by filtration.[18]

  • Complex Reaction Mixture: If the reaction has produced a complex mixture of byproducts, a single purification step may not be sufficient.

    • Protocol: Consider a multi-step purification process. For example, an acidic wash of the organic extract can protonate the basic pyridine products, allowing for their separation from non-basic impurities. The aqueous layer can then be basified and re-extracted to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce the isopropenyl group onto the pyridine ring?

A: Both Stille and Suzuki cross-coupling reactions are viable options. The Stille reaction is often tolerant of a wide range of functional groups, but the organotin reagents are toxic.[19][20][21] The Suzuki coupling uses less toxic boronic acids or their derivatives and is often preferred for its environmental and safety profile.[4][7] The choice will depend on the availability of starting materials and your laboratory's capabilities.

Q2: Can I use a Wittig reaction to convert a 4-acetyl group to a 4-(1-hydroxy-1-methylethyl) group, which can then be dehydrated to the isopropenyl group?

A: While the Wittig reaction is excellent for converting aldehydes and ketones to alkenes, it typically involves a phosphorus ylide that provides the carbon backbone of the new double bond.[22][23][24][25] To get the isopropenyl group from an acetyl group, a more direct route would be the addition of a methyl Grignard reagent to the ketone, followed by dehydration of the resulting tertiary alcohol.

Q3: My final product seems to be unstable and decomposes over time. How can I improve its stability?

A: Pyridine derivatives, especially those with unsaturated side chains, can be susceptible to oxidation or polymerization. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. If the compound is still unstable, consider converting it to a more stable salt, such as the hydrochloride salt, for storage.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Scriven, E. F. V., & Toomey, J. E. (2005). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. In Cross-Coupling Reactions (pp. 1-46). Springer.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Katritzky, A. R., & Taylor, R. (1990). The Protection and Deprotection of the Pyridine Nitrogen. In Advances in Heterocyclic Chemistry (Vol. 47, pp. 1-137). Academic Press.
  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Biswas, S., & Ma, D. (2016). Challenges in the functionalization of pyridines.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Yin, L., & Liebscher, J. (2007). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Chemical Reviews, 107(1), 133-173.
  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • Li, C.-J. (2022, October 18). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3037-3051.
  • Doraghi, F., & Gholinejad, M. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Journal of Chemical Education. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • DeLuca, R. J., & Vatele, J.-M. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6900-6903.
  • Hartwig, J. F. (2010). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research, 43(8), 1079-1090.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Fallan, C., & Passarella, D. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal, 27(47), 12053-12072.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Lee, K. B., Kim, J. H., & Kim, Y. S. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-4.
  • American Chemical Society. (2022, November 21). 2 approaches to new pyridines. C&EN.
  • König, B. (2019, April 1). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6160-6170.
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  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (1999). The Stille Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • van der Vlugt, J. I. (2019). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 7(5), 63.
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  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Reddy, K. S., & Kumar, V. P. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 55(30), 4153-4156.
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Sources

Preventing polymerization of 4-Acetyl-2-isopropenylpyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers and drug development professionals on the proper storage and handling of 4-Acetyl-2-isopropenylpyridine to prevent unintended polymerization. Due to its reactive isopropenyl group, this compound is susceptible to spontaneous polymerization, which can compromise sample integrity, impact experimental reproducibility, and introduce significant safety hazards. This document outlines the mechanisms of polymerization, recommended storage protocols, and troubleshooting procedures based on established principles for vinyl-substituted aromatic monomers.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of 4-Acetyl-2-isopropenylpyridine in a practical question-and-answer format.

Question 1: I've noticed an increase in the viscosity of my 4-Acetyl-2-isopropenylpyridine sample. What is happening?

Answer: An increase in viscosity is a primary indicator that polymerization has begun. The formation of longer polymer chains from individual monomer units reduces the material's ability to flow. This can be triggered by several factors, including elevated storage temperatures, exposure to light, or the depletion of chemical inhibitors over time. It is crucial to act quickly, as the polymerization process can accelerate, potentially leading to the complete solidification of the material.

Question 2: My sample of 4-Acetyl-2-isopropenylpyridine has turned a darker color and appears cloudy. Is this related to polymerization?

Answer: Yes, a change in color (often yellowing or browning) and the appearance of cloudiness or precipitates are strong signs of degradation and polymerization. These changes can result from the formation of oligomers and polymers that are insoluble in the monomer, as well as from side reactions that occur at elevated temperatures or upon exposure to oxygen.

Question 3: Can I still use my 4-Acetyl-2-isopropenylpyridine if it shows early signs of polymerization?

Answer: It is strongly advised against using any material that shows signs of polymerization. The presence of oligomers and polymers will lead to inaccurate concentrations, altered reactivity, and could interfere with your downstream applications. Furthermore, using a partially polymerized sample can introduce unforeseen variables into your experiments, compromising the validity of your results.

Question 4: What is the fundamental mechanism causing 4-Acetyl-2-isopropenylpyridine to polymerize?

Answer: The polymerization of 4-Acetyl-2-isopropenylpyridine proceeds via a free-radical mechanism, which is common for vinyl monomers. This process is typically initiated by energy sources like heat or UV light, or by the presence of radical-generating impurities. The isopropenyl group's double bond is susceptible to attack by a radical, which then creates a new radical species that can propagate by reacting with subsequent monomers, leading to chain growth. The presence of oxygen can also contribute to the formation of peroxides, which can then decompose to initiate polymerization.

Question 5: What are the ideal storage conditions to prevent polymerization?

Answer: To minimize the risk of polymerization, 4-Acetyl-2-isopropenylpyridine should be stored under the conditions summarized in the table below. These conditions are designed to limit the energy input (heat and light) and chemical triggers (oxygen) that can initiate the polymerization process.

Table 1: Recommended Storage Conditions for 4-Acetyl-2-isopropenylpyridine

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including inhibitor depletion and the initiation of polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.
Light Exposure Amber or opaque containerProtects the material from UV light, which can provide the energy to generate free radicals and initiate polymerization.
Inhibitor Presence of a stabilizerA chemical inhibitor is added to scavenge free radicals and terminate the polymerization chain reaction.

Question 6: My supplier's datasheet mentions an inhibitor. What is its role and does it last forever?

Answer: Inhibitors, such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC), are essential for the shelf-life of reactive monomers. They function by intercepting and neutralizing free radicals as they form, effectively quenching the polymerization chain reaction before it can propagate. However, these inhibitors are consumed over time. Their longevity is reduced by elevated temperatures and exposure to oxygen. Therefore, it is critical to monitor the inhibitor concentration, especially for long-term storage.

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration via UV-Vis Spectrophotometry

This protocol provides a method to qualitatively monitor the concentration of a common inhibitor like hydroquinone.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reference standard of 4-Acetyl-2-isopropenylpyridine (freshly opened or properly stored)

  • Sample for testing

  • Appropriate solvent (e.g., ethanol or hexane)

Procedure:

  • Prepare a dilute solution of your reference standard in the chosen solvent.

  • Prepare a solution of your test sample at the same concentration.

  • Scan both solutions across a relevant UV wavelength range (e.g., 250-350 nm).

  • The inhibitor will have a characteristic absorbance peak (hydroquinone's is around 290 nm).

  • Compare the absorbance of the inhibitor peak in your test sample to the reference standard. A significantly lower absorbance indicates inhibitor depletion.

Protocol 2: Emergency Procedure for Runaway Polymerization

If you observe a rapid increase in temperature or viscosity, or the release of vapors from the storage container, treat it as a runaway polymerization event.

  • Do not open the container. The reaction may be exothermic and could release hot, flammable vapors.

  • Evacuate the immediate area.

  • Alert your institution's safety officer immediately.

  • If the container is in a fume hood, ensure the sash is lowered.

  • Provide safety personnel with the material's Safety Data Sheet (SDS).

Visualizing the Polymerization and Inhibition Process

The following diagrams illustrate the key processes involved in the polymerization of 4-Acetyl-2-isopropenylpyridine and the mechanism of inhibition.

Polymerization_Initiation cluster_initiation Initiation cluster_propagation Propagation Initiator Heat, Light, or Impurity Radical Initiating Radical Initiator->Radical Generates Monomer 4-Acetyl-2- isopropenylpyridine Monomer_Radical Monomer Radical Radical->Monomer Attacks Monomer2 Another Monomer Monomer_Radical->Monomer2 Reacts with Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Chain Growth

Caption: Free-radical polymerization workflow.

Inhibition_Mechanism cluster_outcome Outcome Radical Propagating Radical (from Monomer or Chain) Inhibitor Inhibitor (e.g., Hydroquinone) Radical->Inhibitor Reacts with Stabilized_Radical Non-Reactive, Stabilized Species Inhibitor->Stabilized_Radical Forms Termination Polymerization is Terminated

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth solutions for resolving peak tailing specifically encountered during the analysis of 4-Acetyl-2-isopropenylpyridine, a compound whose basic nature makes it susceptible to this common chromatographic challenge. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you in your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Acetyl-2-isopropenylpyridine peak tailing in my reversed-phase HPLC analysis?

A1: Peak tailing for 4-Acetyl-2-isopropenylpyridine, a basic compound due to its pyridine moiety, is most commonly caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] These interactions create an additional, undesirable retention mechanism that leads to a broad, asymmetric peak shape.[1][3]

Q2: What is the quickest way to try and fix the peak tailing?

A2: The most straightforward initial step is to modify your mobile phase. Lowering the pH of the aqueous portion of your mobile phase to around 3.0 or slightly below with an additive like formic acid or phosphoric acid can significantly improve peak shape by suppressing the ionization of the silanol groups.[2][3][5]

Q3: Can the type of HPLC column I'm using be the problem?

A3: Absolutely. Older, traditional silica columns (Type A) have a higher concentration of accessible and acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[1] Modern, high-purity silica columns (Type B) or columns that are "end-capped" are specifically designed to minimize these interactions and are highly recommended for analyzing compounds like 4-Acetyl-2-isopropenylpyridine.[1][5]

Q4: Are there any other factors besides silanol interactions that could be causing peak tailing?

A4: Yes, other potential causes include:

  • Metal Chelation: The pyridine and acetyl groups in your analyte could chelate with trace metal ions present in the silica matrix of the column or from the HPLC system itself.[2][6][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet or the creation of a void can distort peak shape.[3][8]

  • Extra-Column Effects: Excessive tubing length or internal diameter between the injector and detector can contribute to band broadening and tailing.[9]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4-Acetyl-2-isopropenylpyridine. We will start with the simplest and most common solutions and progress to more involved troubleshooting steps.

Understanding the Analyte: 4-Acetyl-2-isopropenylpyridine
PropertyValue/InformationSource
Molecular Formula C10H11NO[10][11]
Molecular Weight 161.20 g/mol [10][11]
Appearance Light yellow clear liquid[10][12]
Solubility Practically insoluble in water, soluble in ethanol[10]
Key Functional Group Pyridine ring (basic)Implied by structure

The presence of the basic pyridine ring is the most critical factor influencing its chromatographic behavior and its propensity for peak tailing.

Systematic Troubleshooting Workflow

Below is a visual representation of the logical steps to follow when troubleshooting peak tailing for this analyte.

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is often the most effective and least invasive parameter to adjust.

  • Objective: To protonate the acidic silanol groups on the stationary phase, thereby minimizing their ionic interaction with the protonated basic analyte.

  • Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., water or a buffer).

    • Add a small amount of a suitable acid. A common starting point is 0.1% (v/v) of formic acid or phosphoric acid.

    • Ensure the final pH of the aqueous component is between 2.5 and 3.5.

    • Mix with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Scientific Rationale: At a low pH, the silanol groups (Si-OH) are predominantly in their non-ionized form, reducing their ability to interact with the positively charged pyridine ring of your analyte.[2][3] This promotes a more uniform hydrophobic retention mechanism, leading to a more symmetrical peak.[3]

  • Objective: To introduce a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.

  • Procedure:

    • To your prepared mobile phase, add a competing base such as triethylamine (TEA).

    • A typical concentration to start with is 0.05 M TEA.

    • Adjust the pH of the mobile phase as needed after the addition of TEA.

    • Equilibrate the column thoroughly before analysis.

  • Scientific Rationale: TEA is a small amine that, at low to mid-range pH, will be protonated and can compete with 4-Acetyl-2-isopropenylpyridine for interaction with the deprotonated silanol groups.[2][5] This approach is more traditional and often less necessary with modern, high-purity columns.[1][5]

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.1%Lowers pH to suppress silanol ionizationMS-compatible, volatile
Phosphoric Acid 0.1%Lowers pH to suppress silanol ionizationNot MS-compatible, non-volatile
Triethylamine (TEA) 20-50 mMCompetes with basic analyte for active silanol sitesCan suppress MS signal, strong odor
Ammonium Formate 5-10 mMActs as a buffer to control pH and can mask silanol interactionsMS-compatible
Step 2: Column Evaluation

If mobile phase modifications do not yield a satisfactory peak shape, the column itself should be investigated.

  • Use a Modern, End-Capped Column: For the analysis of basic compounds, it is highly recommended to use a column with a high-purity (Type B) silica stationary phase that has been end-capped.[5] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them much less reactive.[5][6]

  • Consider Alternative Stationary Phases: If peak tailing persists even with a good quality C18 column, consider stationary phases with different properties, such as:

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[9]

    • Hybrid Silica-Polymer Phases: These offer a different surface chemistry with reduced silanol activity and can be more robust at a wider pH range.[1]

  • Check for Column Contamination and Voids: A partially blocked inlet frit or a void at the head of the column can cause significant peak distortion.[3]

    • Protocol: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% isopropanol or methanol) to waste for at least 10 column volumes.[3] If this improves the peak shape, it suggests contamination was the issue. If the problem returns quickly, a guard column is recommended.

Step 3: HPLC System and Sample Considerations
  • Minimize Extra-Column Volume: Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[9] This minimizes the space where the sample band can spread out before and after the column.

  • Investigate Metal Chelation: The structure of 4-Acetyl-2-isopropenylpyridine contains functional groups that can chelate with metal ions.[13] These metal ions can be present in the stainless steel components of the HPLC system (frits, tubing) or within the silica of the column itself.[6][7][14]

    • Solution: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester these metal ions and reduce their interaction with the analyte.[15] However, this may not be suitable for all applications, especially LC-MS. Using bio-inert or PEEK-lined columns and tubing can also mitigate this issue.[7]

  • Sample Clean-up: If your sample is in a complex matrix, components from the matrix can accumulate on the column and create active sites that cause peak tailing.[3] Implementing a sample clean-up procedure, such as solid-phase extraction (SPE), can prevent this.[3] Using a guard column is also a cost-effective way to protect your analytical column from contamination.[8]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in the HPLC analysis of 4-Acetyl-2-isopropenylpyridine, leading to more accurate and reproducible results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • PubChem. 4-Acetyl-2-isopropenylpyridine.
  • HPLC Troubleshooting Guide.
  • The Theory of HPLC Column Chemistry.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • PubChem. 2-Acetyl-4-isopropenylpyridine.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
  • Virginia Open Data Portal. (2025, September 6). Compound 529352: 4-Acetyl-2-isopropenylpyridine.

Sources

Minimizing impurities in the scale-up of 4-Acetyl-2-isopropenylpyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize impurities during production. The information provided herein is based on established chemical principles and field-proven insights into pyridine chemistry.

Introduction

4-Acetyl-2-isopropenylpyridine is a versatile pyridine derivative with applications in pharmaceutical and materials science. Its synthesis, particularly during scale-up, can be challenging due to the potential for impurity formation. This guide provides a comprehensive resource for identifying, troubleshooting, and minimizing these impurities to ensure a robust and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of 4-Acetyl-2-isopropenylpyridine?

A1: The most common impurities can be categorized as follows:

  • Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Product-related impurities: These are structurally similar to the final product and can include isomers (e.g., positional isomers), and over- or under-alkylated/acylated species.

  • Degradation products: These can form due to thermal stress, exposure to air (oxidation), or light.

  • Residual solvents and reagents: These are materials used during the synthesis and purification that are not completely removed.

Q2: What are the primary analytical techniques for identifying and quantifying impurities in 4-Acetyl-2-isopropenylpyridine?

A2: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis due to its versatility and sensitivity.[1] Gas Chromatography (GC) is suitable for volatile impurities and residual solvents. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[1]

Q3: Why is temperature control critical during the synthesis of pyridine derivatives?

A3: Many pyridine derivatives and their intermediates can be thermally sensitive. For instance, intermediates in related pyridine syntheses have been reported to be thermally sensitive at temperatures slightly above their melting points.[2] Excursions in temperature can lead to the formation of degradation products, reducing yield and purity. Careful control of reaction and distillation temperatures is crucial to minimize these impurities.

Q4: What is the significance of choosing the right base in the synthesis of acetylpyridines?

A4: The choice of base is critical as it can influence the reaction pathway and the formation of byproducts. For instance, in reactions involving the deprotonation of an acetyl group on a pyridine ring, strong, non-nucleophilic bases are often preferred. The use of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to unwanted side reactions, such as the formation of ethers if alkyl halides are present.[3]

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common impurity issues during the production of 4-Acetyl-2-isopropenylpyridine. A plausible synthetic route is considered to frame the discussion, involving the formation of an acetylpyridine intermediate followed by the introduction of the isopropenyl group.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the potential sources of impurities, a generalized synthetic workflow is presented below.

Synthesis_Workflow cluster_0 Step 1: Acetyl Group Introduction cluster_1 Step 2: Isopropenyl Group Formation cluster_2 Purification Start Pyridine Precursor (e.g., 2-halopyridine) Step1_Reaction Reaction with Acetylating Agent (e.g., Grignard or Acylation) Start->Step1_Reaction Conditions: - Anhydrous - Inert Atmosphere Intermediate 4-Acetyl-2-substituted-pyridine Step1_Reaction->Intermediate Impurity_Node Potential Impurities: - Starting Materials - Positional Isomers - Over-reaction Products - Byproducts (e.g., phosphine oxide) - Degradants Step1_Reaction->Impurity_Node Step2_Reaction Reaction with Isopropenylating Agent (e.g., Wittig or HWE Reagent) Intermediate->Step2_Reaction Conditions: - Controlled Temperature - Appropriate Base Final_Product 4-Acetyl-2-isopropenylpyridine Step2_Reaction->Final_Product Step2_Reaction->Impurity_Node Purification Crystallization / Chromatography Final_Product->Purification Troubleshooting_Logic Start Impurity Detected in 4-Acetyl-2-isopropenylpyridine Impurity_Type Identify Impurity Type Start->Impurity_Type Unreacted_SM Unreacted Starting Material / Intermediate Impurity_Type->Unreacted_SM Process-Related Isomer Positional Isomer Impurity_Type->Isomer Product-Related Byproduct Reaction Byproduct Impurity_Type->Byproduct Process-Related Degradant Degradation Product Impurity_Type->Degradant Product-Related Action_SM Optimize Reaction: - Stoichiometry - Temperature/Time - Mixing Unreacted_SM->Action_SM Action_Isomer Control Regioselectivity: - Directing Groups - Reaction Conditions - Purification Isomer->Action_Isomer Action_Byproduct Refine Reaction & Purification: - Byproduct Removal Strategy - Stereoselectivity Control - Controlled Addition Byproduct->Action_Byproduct Action_Degradant Gentler Conditions: - Lower Temperature - Inert Atmosphere - Light Protection Degradant->Action_Degradant

Sources

Addressing moisture sensitivity in 4-Acetyl-2-isopropenylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetyl-2-isopropenylpyridine Reactions

Welcome to the technical support center for handling 4-Acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of this versatile pyridine derivative. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments and ensure successful, reproducible outcomes.

The dual functionality of 4-Acetyl-2-isopropenylpyridine, containing both a ketone and a vinyl group, makes it a valuable building block in pharmaceutical and materials science.[1][2][3] However, these same functional groups, when used in conjunction with highly reactive, moisture-sensitive reagents, demand rigorous anhydrous techniques to prevent reaction failure and byproduct formation. This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is excluding moisture so critical when working with 4-Acetyl-2-isopropenylpyridine?

A1: While 4-Acetyl-2-isopropenylpyridine itself is water-soluble and not intrinsically reactive with water under neutral conditions, the reactions it is commonly used in often employ highly moisture-sensitive reagents.[4] For instance, organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents, which are used to target the acetyl group, are strong bases and nucleophiles.[5][6] Any trace of water will protonate and thereby quench these reagents, rendering them inactive for the desired reaction.[7] This leads to low or no product yield and the recovery of unreacted starting material.[8]

Q2: My Grignard reaction with 4-Acetyl-2-isopropenylpyridine is not starting or gives very low yields. What is the most likely cause?

A2: The most common culprit is residual moisture in the glassware, solvent, or the 4-Acetyl-2-isopropenylpyridine itself.[9] Grignard reagents are extremely sensitive to water.[5][10] Another possibility is a passivated layer of magnesium oxide on your magnesium turnings, preventing the reaction from initiating.[9] Ensure all glassware is rigorously flame- or oven-dried, solvents are freshly distilled from an appropriate drying agent, and consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding your halide.[9][11]

Q3: Can I use a nitrogen balloon instead of a Schlenk line for my reaction?

A3: A nitrogen balloon setup can be sufficient for many reactions if executed properly.[12][13] It is crucial to thoroughly flush the reaction flask with dry nitrogen to displace all air and moisture before starting.[14] However, for highly sensitive reactions or prolonged reaction times, a Schlenk line provides a more robust and reliable inert atmosphere.[15][16][17] Balloons can be permeable to atmospheric moisture and oxygen over time.

Q4: What is the best way to dry my solvents for these reactions?

A4: The choice of drying method depends on the solvent and the required level of dryness.[18] For ethereal solvents like THF or diethyl ether, distillation from sodium/benzophenone ketyl is a classic and effective method.[19] For other solvents like dichloromethane, calcium hydride is often used.[20] For a safer and often equally effective alternative, passing the solvent through a column of activated alumina, as found in solvent purification systems (SPS), is an excellent choice.[19] Storing freshly dried solvents over activated 3Å molecular sieves is also a good practice.[20]

Q5: I see an unexpected byproduct in my NMR that I suspect is from a side reaction with the isopropenyl group. What could be happening?

A5: The isopropenyl group is susceptible to several side reactions. Under acidic conditions, it can undergo hydration or polymerization. With organometallic reagents, which are basic, isomerization to the more stable conjugated isomer is a possibility, though less common. If radical initiators are present (e.g., from exposure to air/light), polymerization can occur. Careful control of reaction conditions and ensuring a truly inert atmosphere can minimize these unwanted pathways.[21]

Troubleshooting Guide: Common Issues & Solutions

This section provides a more in-depth look at common problems encountered during reactions with 4-Acetyl-2-isopropenylpyridine and offers systematic solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Consistently Low or No Yield 1. Moisture Contamination: Water quenches organometallic reagents.[7] 2. Inactive Reagents: Grignard or organolithium reagents may have degraded during storage. 3. Poor Quality Starting Materials: Impurities in the halide or magnesium.1. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.[11] Ensure the 4-Acetyl-2-isopropenylpyridine is dry. 2. Titrate Reagents: Determine the exact molarity of your organometallic solution via titration (e.g., with N-benzylbenzamide) before use. Use freshly opened bottles of reagents when possible. 3. Activate Magnesium: Use fresh, shiny magnesium turnings. Grind them gently in a mortar and pestle (in a glovebox) to expose a fresh surface.[22] Chemical activation with iodine or 1,2-dibromoethane is also highly effective.[9]
Formation of a White Precipitate Upon Adding Reagent Reagent Quenching: The precipitate is likely Mg(OH)X or LiOH, formed from the reaction of the organometallic reagent with water.[7]This is a strong indicator of significant moisture contamination. The reaction should be stopped. Re-evaluate and improve your anhydrous technique, focusing on solvent and glassware drying.[13][18]
Reaction Fails to Initiate (e.g., Grignard Formation) 1. Passivated Magnesium: A layer of MgO on the magnesium surface prevents reaction.[9] 2. Inhibitors: Traces of water or other impurities on the glassware or in the solvent can prevent initiation.1. Mechanical/Chemical Activation: Crush some magnesium turnings with a glass rod in situ or use sonication to initiate. Add a small crystal of iodine to etch the surface.[11] 2. "Priming" the Reaction: Add a small portion of the halide to the magnesium and gently warm the spot with a heat gun. Once the reaction initiates (cloudiness, bubbling), add the remaining halide solution slowly.
Isolation of a Reduced Alcohol Instead of the Tertiary Alcohol Reduction of the Ketone: If the Grignard reagent has β-hydrogens (e.g., n-butylmagnesium bromide), it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type mechanism.[9]This side reaction is more prevalent with sterically hindered ketones or at higher temperatures. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[9] Consider using an organometallic reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenyllithium).
Complex Mixture of Byproducts 1. Enolization of the Ketone: The organometallic reagent can act as a base, deprotonating the acetyl group to form an enolate.[9] 2. Reaction with the Pyridine Ring: Strong nucleophiles can sometimes add directly to the pyridine ring, especially if the ring is activated.[23] 3. Isopropenyl Group Polymerization: Traces of oxygen can initiate radical polymerization.1. Use a Less Hindered Reagent/Lower Temperature: Enolization is competitive with addition. Lowering the reaction temperature often favors the desired addition pathway. 2. Use a Less Reactive Organometallic: Organocuprates (Gilman reagents) are softer nucleophiles and are less likely to add to the pyridine ring. They are also less basic, reducing enolization. 3. Maintain a Strict Inert Atmosphere: Ensure the system is thoroughly purged of air before starting and a positive pressure of inert gas is maintained throughout.[10]

Experimental Protocols & Visual Guides

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line is a dual-manifold system that allows for the safe and effective manipulation of air- and moisture-sensitive compounds.[16]

Objective: To create a moisture- and oxygen-free environment for a reaction.

Steps:

  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser) and stir bar are scrupulously clean and oven-dried at >120 °C for at least 4 hours.

  • Assembly: Quickly assemble the hot glassware and secure all joints with Keck clips. Grease joints sparingly if necessary.[17]

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via thick-walled rubber tubing.[15][17]

  • Purge Cycle: This is the most critical step to remove atmospheric contaminants.

    • Carefully open the tap on your flask to the vacuum manifold to evacuate the air.

    • Close the tap to the vacuum manifold.

    • Carefully open the tap to the inert gas (Nitrogen or Argon) manifold to backfill the flask.

  • Repeat: Perform this "vacuum-backfill" cycle at least three times to ensure a completely inert atmosphere.

  • Positive Pressure: After the final backfill, leave the flask connected to the inert gas line with a slight positive pressure, indicated by the bubbling rate in the oil bubbler (approx. 1-2 bubbles per second). Your system is now ready for the addition of anhydrous solvents and reagents.

G cluster_0 Schlenk Line Setup A 1. Assemble Hot, Oven-Dried Glassware B 2. Connect Flask to Schlenk Line A->B C 3. Evacuate Flask (Vacuum Manifold) B->C D 4. Backfill Flask (Inert Gas Manifold) C->D Switch Tap E 5. Repeat Cycle 3x D->E Cycle 1 Complete E->C Repeat Evacuation F 6. Maintain Positive Inert Gas Pressure E->F After Final Backfill G System Ready for Anhydrous Reagents F->G

Caption: Workflow for establishing an inert atmosphere.

Protocol 2: Anhydrous Solvent Transfer via Cannula

Objective: To transfer a dry solvent from a storage flask to the reaction flask without introducing moisture.

Materials: Anhydrous solvent in a septa-sealed flask, reaction flask under inert atmosphere, double-tipped needle (cannula).

Steps:

  • Ensure both the solvent flask and the reaction flask are under a positive pressure of inert gas.

  • Puncture the septum of the solvent flask with one end of the cannula, ensuring the tip is below the liquid level.

  • Puncture the septum of the reaction flask with the other end of the cannula.

  • To initiate transfer, slightly increase the inert gas pressure in the solvent flask or insert an "exit needle" into the headspace of the reaction flask to gently vent it, creating a pressure differential that drives the liquid transfer.

  • Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the solvent flask to prevent siphoning.

G Solvent Solvent Flask Headspace (N₂) (Higher Pressure) Anhydrous Solvent Cannula Cannula Transfer Solvent:solv->Cannula 1. Insert Cannula    below solvent level Reaction Reaction Flask Headspace (N₂) (Lower Pressure) Empty Cannula->Reaction:reac 2. Pressure differential    drives solvent flow

Caption: Cannula transfer driven by pressure gradient.

References

  • University of York. Setting up a Schlenk line. Chemistry Teaching Labs. Available from: [Link]

  • The Schlenk Line Survival Guide. The Schlenk Line Survival Guide. Available from: [Link]

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Technical Support Center: Catalyst Deactivation and Regeneration in 4-Acetyl-2-isopropenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Acetyl-2-isopropenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and to provide clear, actionable protocols for catalyst regeneration. Our goal is to empower you with the scientific rationale behind these phenomena, enabling you to optimize your synthetic routes, improve yield and selectivity, and extend the lifespan of your catalytic systems.

Introduction to the Catalytic Synthesis of 4-Acetyl-2-isopropenylpyridine

The synthesis of 4-Acetyl-2-isopropenylpyridine, a key intermediate in pharmaceutical manufacturing, is often achieved through a gas-phase reaction. A prevalent method involves the reaction of a pyridinecarboxylic ester with acetic acid over a heterogeneous catalyst. A highly effective catalyst for this transformation is composed of titanium dioxide (TiO2) , promoted with an alkali or alkaline earth metal oxide , and supported on a high-surface-area alumina-silica (Al2O3-SiO2) matrix.[1] This catalytic system offers high selectivity and minimizes the formation of by-products. However, like all catalysts, it is susceptible to deactivation over time, leading to diminished performance. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting and regeneration.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

This section is formatted as a series of questions and answers to directly address issues you may encounter during your experiments.

Question 1: I am observing a gradual decrease in the yield of 4-Acetyl-2-isopropenylpyridine over several runs. What are the likely causes?

A gradual decline in product yield is a classic symptom of catalyst deactivation. For the TiO2-alkali metal oxide/alumina-silica catalyst used in this synthesis, the most probable cause is coking or fouling .

  • Coking/Fouling: This refers to the deposition of carbonaceous materials on the catalyst surface and within its pores.[2] In the synthesis of 4-Acetyl-2-isopropenylpyridine, high molecular weight by-products or polymers can form from the reactants or products at the reaction temperature (typically 350-450°C) and deposit on the catalyst.[1] These deposits physically block the active sites and hinder the diffusion of reactants and products, leading to a slow but steady loss of activity.

Recommended Actions:

  • Confirm Coking: The presence of coke can often be visually confirmed by a darkening of the catalyst bed. For a more quantitative analysis, Temperature-Programmed Oxidation (TPO) of a spent catalyst sample can be performed. This technique involves heating the catalyst in an oxidizing atmosphere and monitoring the evolution of CO and CO2, which provides information on the amount and nature of the carbonaceous deposits.

  • Optimize Reaction Conditions: To mitigate the rate of coke formation, consider a systematic optimization of reaction parameters. Lowering the reaction temperature, if feasible without significantly impacting the reaction rate, can reduce the formation of coke precursors. Adjusting the molar ratio of the reactants may also be beneficial.

  • Implement a Regeneration Protocol: If coking is confirmed, a regeneration procedure is necessary to restore catalyst activity. The most common and effective method for removing coke is a controlled burn-off, which is detailed in the "Experimental Protocols" section below.

Question 2: My reaction has suddenly stopped or the conversion has dropped dramatically. What could be the reason for this acute loss of activity?

A sudden and significant drop in catalyst activity is often indicative of catalyst poisoning .

  • Poisoning: This occurs when a substance strongly chemisorbs to the active sites of the catalyst, rendering them inactive.[3] In the synthesis of 4-Acetyl-2-isopropenylpyridine, potential poisons can be introduced through the feedstock or generated in-situ.

    • Feedstock Impurities: Sulfur or nitrogen-containing compounds present in the pyridinecarboxylic ester or acetic acid feed can act as potent poisons for the titanium dioxide catalyst.

    • Reactant/Product Inhibition: While less common for this specific catalyst system, strong adsorption of the pyridine-containing reactant or the 4-Acetyl-2-isopropenylpyridine product itself onto the active sites can lead to inhibition.

Recommended Actions:

  • Analyze Feedstock: Immediately analyze your starting materials (pyridinecarboxylic ester and acetic acid) for potential poisons, particularly sulfur and other nitrogen-containing impurities. Gas chromatography coupled with a sulfur- or nitrogen-specific detector is a suitable analytical technique.

  • Purify Feed Stream: If poisons are detected in the feedstock, implement a purification step. This could involve distillation, passing the feed through an adsorbent bed, or using a guard bed before the main reactor to trap the poisons.

  • Catalyst Regeneration/Replacement: Depending on the nature of the poison, regeneration may be possible. For some types of poisoning, a chemical wash may be effective. However, in cases of severe, irreversible poisoning, the catalyst may need to be replaced.

Question 3: I am noticing an increase in the pressure drop across my reactor bed. What is causing this?

An increasing pressure drop is typically due to either excessive coke formation or catalyst attrition .

  • Excessive Coking: As coke deposits accumulate, they can start to block the void spaces between catalyst particles in a packed bed reactor, leading to an increased resistance to flow.

  • Catalyst Attrition: The physical breakdown of the catalyst support (alumina-silica) into finer particles can also lead to a more densely packed bed and a higher pressure drop. This can be exacerbated by high gas flow rates or thermal cycling.

Recommended Actions:

  • Check for Channeling: Uneven temperature profiles across the reactor bed can be an indication of channeling caused by blockages from coke or fines.

  • Regenerate the Catalyst: If coking is the suspected cause, a regeneration cycle should be performed to clear the blockages.

  • Inspect the Catalyst: If the pressure drop issue persists after regeneration, the catalyst may have undergone significant attrition. The reactor should be unloaded and the catalyst inspected for the presence of fines. If a significant amount of fine material is present, the catalyst bed should be sieved to remove them, or the entire catalyst charge may need to be replaced with fresh, mechanically robust particles.

Frequently Asked Questions (FAQs)

Q1: What is the expected lifetime of the TiO2-alkali metal oxide/alumina-silica catalyst in 4-Acetyl-2-isopropenylpyridine synthesis?

The lifetime of the catalyst is highly dependent on the purity of the feedstock and the operating conditions.[4] With a clean feed and optimized conditions, the catalyst can be expected to have a stable performance for hundreds of hours of continuous operation. However, regular regeneration cycles are typically required to maintain optimal activity over extended periods.

Q2: Can the catalyst be regenerated indefinitely?

While regeneration can restore the activity of a deactivated catalyst, it is not a perfect process. Each regeneration cycle, particularly high-temperature oxidative treatments, can cause some degree of irreversible change to the catalyst, such as sintering of the active components or changes in the support structure.[5] Over time, this will lead to a gradual decline in the baseline activity and a shorter cycle length between regenerations. Eventually, the catalyst will need to be replaced.

Q3: What are the safety precautions to consider during catalyst regeneration?

Catalyst regeneration, especially by controlled oxidation, involves exothermic reactions and requires careful temperature control to avoid thermal runaways that could damage the catalyst and the reactor. The off-gas from the regeneration process should be handled appropriately, as it will contain carbon oxides. Always follow your institution's safety protocols for high-temperature gas-phase reactions.

Data Presentation

Table 1: Typical Operating Conditions for 4-Acetyl-2-isopropenylpyridine Synthesis

ParameterTypical Range
Reaction Temperature350 - 450 °C
CatalystTiO2-alkali metal oxide/Al2O3-SiO2
ReactantsPyridinecarboxylic ester, Acetic Acid
PhaseGas Phase

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended DiagnosticPrimary Solution(s)
Gradual decrease in yieldCoking/FoulingTemperature-Programmed Oxidation (TPO)Catalyst Regeneration (Oxidative)
Sudden drop in activityPoisoningFeedstock AnalysisFeed Purification, Catalyst Regeneration/Replacement
Increased pressure dropExcessive Coking, Catalyst AttritionVisual Inspection, Temperature ProfileCatalyst Regeneration, Sieving/Replacement

Experimental Protocols

Protocol 1: Catalyst Regeneration by Controlled Oxidation (Coke Burn-off)

This protocol describes a general procedure for the regeneration of a coked TiO2-alkali metal oxide/alumina-silica catalyst. The exact temperatures and flow rates should be optimized for your specific system.

  • Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual organic compounds.

  • Cool Down (Optional but Recommended): Cool the reactor to a lower temperature, typically 250-300°C, under the inert gas flow. This helps to control the initial exotherm of the coke combustion.

  • Introduce Oxidant: Introduce a controlled flow of a dilute oxidant gas mixture. A common choice is 1-5% oxygen in nitrogen. Caution: The introduction of oxygen will initiate an exothermic reaction. Monitor the reactor temperature closely.

  • Controlled Temperature Ramp: Slowly ramp up the reactor temperature to the desired burn-off temperature, typically in the range of 450-550°C. The ramp rate should be slow enough to prevent a rapid temperature rise (e.g., 1-2°C/min).

  • Hold at Burn-off Temperature: Hold the reactor at the final burn-off temperature until the combustion of coke is complete. This is typically indicated by the concentration of CO and CO2 in the off-gas returning to baseline levels.

  • Purge and Cool: Once regeneration is complete, switch back to an inert gas flow and cool the reactor down to the desired reaction temperature before re-introducing the reactants.

Visualization of Catalyst Deactivation and Regeneration

Diagram 1: Catalyst Deactivation by Coking and Poisoning

G cluster_0 Active Catalyst cluster_1 Deactivation Pathways Active_Catalyst Active TiO2/Al2O3-SiO2 (High Yield) Coked_Catalyst Coked Catalyst (Blocked Pores & Sites) Active_Catalyst->Coked_Catalyst Coking/Fouling (Gradual) Poisoned_Catalyst Poisoned Catalyst (Inactive Sites) Active_Catalyst->Poisoned_Catalyst Poisoning (Sudden) caption Deactivation pathways of the catalyst.

Caption: Deactivation pathways of the catalyst.

Diagram 2: Catalyst Regeneration Cycle

G Active Active Catalyst Deactivated Deactivated Catalyst (Coked/Poisoned) Active->Deactivated Reaction Cycles Regeneration Regeneration (e.g., Oxidation) Deactivated->Regeneration Intervention Regeneration->Active Activity Restored caption The catalyst deactivation and regeneration cycle.

Caption: The catalyst deactivation and regeneration cycle.

References

  • Synthesis of pyridines over modified ZSM-5 catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PubMed Central. Retrieved from [Link]

  • Advances in Catalyst Deactivation and Regeneration. (2021). MDPI. Retrieved from [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (2015). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). Bentham Science. Retrieved from [Link]

  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 4-Acetylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Acetyl-2-isopropenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-acetyl-4-isopropenyl pyridine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2-Acetyl-4-isopropenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Process and catalyst for the preparation of acetylpyridine. (n.d.). Google Patents.
  • Synthesis, Characterization and Application of Poly(4-vinylpyridine)- Supported Brønsted Acid as Reusable Catalyst for Acetylation Reaction. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Catalyst deactivation. (1999). OUCI. Retrieved from [Link]

  • A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI. Retrieved from [Link]

  • Catalyst poisoning in the conversion of CO and N 2O to CO 2 and N 2 on Pt 4- In the gas phase. (2007). ResearchGate. Retrieved from [Link]

  • Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. (2025). PubMed. Retrieved from [Link]

  • 4-Acetylpyridine. (n.d.). PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Acetyl-2-isopropenylpyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of two robust analytical methodologies for the quantification of 4-Acetyl-2-isopropenylpyridine, a key pyridine derivative. Drawing upon established principles for the analysis of analogous compounds and adhering to the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.[1][2][3][4] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting and implementing a fit-for-purpose analytical method.

Introduction to 4-Acetyl-2-isopropenylpyridine and the Imperative of Method Validation

4-Acetyl-2-isopropenylpyridine (C₁₀H₁₁NO) is a pyridine derivative with potential applications in pharmaceutical synthesis.[5][6] Its accurate quantification is critical for ensuring product quality, stability, and safety. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] A properly validated method provides assurance of reliability, consistency, and accuracy of the analytical data.[7]

This guide will delve into the technical nuances of two widely adopted analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). While specific validated methods for 4-Acetyl-2-isopropenylpyridine are not extensively published, this guide synthesizes best practices and established protocols for structurally similar pyridine derivatives to present a robust comparative framework.[8][9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and precision in quantifying a wide range of compounds.[10][11] For a compound like 4-Acetyl-2-isopropenylpyridine, which possesses moderate polarity, RP-HPLC offers excellent separation and quantification capabilities.

Principle of the Method

In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[12] More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve generated from reference standards.

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • 4-Acetyl-2-isopropenylpyridine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Phosphate buffer

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11][13]

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and Phosphate buffer (pH 3.0).[11]

  • Flow Rate: 1.0 mL/min.[11][13]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Determined by UV scan of 4-Acetyl-2-isopropenylpyridine (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 4-Acetyl-2-isopropenylpyridine reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing 4-Acetyl-2-isopropenylpyridine in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Solution Prep_Cal Create Calibration Standards Prep_Standard->Prep_Cal Injection Inject into HPLC System Prep_Cal->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification GC_MS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Prep_Standard_GC Prepare Standard Stock Solution Prep_Cal_GC Create Calibration Standards Prep_Standard_GC->Prep_Cal_GC Injection_GC Inject into GC System Prep_Cal_GC->Injection_GC Prep_Sample_GC Prepare Sample Solution Prep_Sample_GC->Injection_GC Separation_GC Chromatographic Separation (Capillary) Injection_GC->Separation_GC Ionization_MS Ionization (EI) Separation_GC->Ionization_MS Detection_MS Mass Detection Ionization_MS->Detection_MS TIC_EIC TIC/EIC Generation Detection_MS->TIC_EIC Calibration_GC Calibration Curve Construction TIC_EIC->Calibration_GC Quantification_GC Quantification of Analyte Calibration_GC->Quantification_GC

Sources

A Comparative Guide to the Synthesis of 4-Acetyl-2-isopropenylpyridine: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For drug development professionals and researchers in medicinal chemistry, the efficient and selective synthesis of complex heterocyclic scaffolds is of paramount importance. One such scaffold, 4-Acetyl-2-isopropenylpyridine, presents an interesting synthetic challenge, incorporating a functionalized pyridine ring with both acetyl and isopropenyl moieties. This guide provides an in-depth comparative analysis of two powerful palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Stille coupling.

This document moves beyond a simple recitation of protocols to offer a nuanced discussion of the underlying chemical principles, practical considerations, and expected outcomes of each method. By examining the nuances of catalyst selection, substrate stability, and reaction conditions, we aim to equip the practicing scientist with the critical insights needed to make an informed decision for their specific synthetic goals.

Theoretical Framework: A Tale of Two Couplings

At their core, both the Suzuki and Stille couplings are elegant methods for forging C(sp²)–C(sp²) bonds, proceeding through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, catalyzed by a palladium(0) species.[1][2] However, the nature of the organometallic nucleophile—an organoboron species in the Suzuki reaction versus an organotin compound in the Stille reaction—gives rise to fundamental differences in their reactivity, scope, and practical application.[3][4]

The Suzuki-Miyaura Coupling: A Green Chemistry Favorite

The Suzuki coupling has gained immense popularity due to the generally low toxicity and environmental impact of the organoboron reagents.[1] A key mechanistic feature is the requirement of a base to activate the organoboron species, facilitating the crucial transmetalation step.[3]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X R1-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R2-B(OR)2 (Base) Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: Robust and Versatile

The Stille coupling utilizes organostannanes, which are known for their high stability and tolerance of a wide variety of functional groups.[2][5] A significant advantage of the Stille reaction is that it often proceeds under neutral conditions, as the transmetalation step does not typically require activation by a base.[4] However, the high toxicity of organotin compounds and the challenges associated with their removal from the final product are major drawbacks.[2]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X R1-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R2-Sn(Bu)3 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: Catalytic cycle of the Stille coupling.

Experimental Design and Protocols

For a direct comparison, we propose the synthesis of 4-Acetyl-2-isopropenylpyridine starting from a common precursor, 4-acetyl-2-bromopyridine. This starting material is commercially available, providing a practical entry point for both synthetic routes. The choice of the isopropenylating agent is specific to each coupling reaction: isopropenylboronic acid pinacol ester for the Suzuki coupling and isopropenyltributylstannane for the Stille coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed based on established procedures for the Suzuki coupling of 2-halopyridines.[6][7]

Reactants:

  • 4-Acetyl-2-bromopyridine hydrobromide

  • Isopropenylboronic acid pinacol ester[8]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 4-acetyl-2-bromopyridine hydrobromide (1.0 equiv.), isopropenylboronic acid pinacol ester (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of the toluene/water solvent mixture.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reactants.

  • Add the remaining toluene/water solvent to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol is adapted from general procedures for Stille couplings involving heteroaryl halides.[4][5]

Reactants:

  • 4-Acetyl-2-bromopyridine hydrobromide

  • Isopropenyltributylstannane[9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-fur)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 4-acetyl-2-bromopyridine hydrobromide (1.0 equiv.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and tri(2-furyl)phosphine (6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add isopropenyltributylstannane (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction to 80 °C and stir for 6-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: Performance and Practicality

ParameterSuzuki CouplingStille Coupling
Reagent Toxicity Boronic acids and their esters are generally of low toxicity.Organotin compounds are highly toxic and require careful handling and disposal.[2]
Reaction Conditions Requires a base for activation of the boronic acid.[3]Often proceeds under neutral conditions.[4]
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups.Excellent functional group tolerance.[5]
Substrate Scope Very broad, but can be challenging with sterically hindered substrates.[10]Also very broad, and may be more effective for sterically demanding couplings.[10]
Workup and Purification Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove and often require specific workup procedures (e.g., KF wash).
Yield Expectations For 2-substituted pyridines, yields are often moderate to good, but can be variable.[6][7]Often provides high and consistent yields, particularly with heteroaromatic substrates.[10]

Expertise & Experience Insights:

  • The Pyridine Problem: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. In our experience, the choice of ligand is crucial to mitigate this effect. For the Suzuki coupling, bulky, electron-rich phosphine ligands like SPhos are often effective. For the Stille coupling, ligands such as tri(2-furyl)phosphine have shown success.

  • Steric Considerations: The isopropenyl group is not particularly bulky, but steric hindrance can become a factor with more substituted pyridines. Comparative studies on diazocines have shown that Stille coupling can be less sensitive to steric hindrance than Suzuki coupling.[10]

  • Yield and Reliability: While Suzuki coupling is often the first choice due to its lower toxicity, the Stille coupling may offer higher and more reproducible yields for this specific transformation, given the potential for the pyridine nitrogen to interfere with the Suzuki catalytic cycle.[10]

Conclusion and Recommendations

Both the Suzuki and Stille couplings represent viable pathways for the synthesis of 4-Acetyl-2-isopropenylpyridine. The choice between the two methods will ultimately depend on the specific priorities of the research program.

  • For early-stage discovery and academic research , where small-scale synthesis is common and access to a broad range of reagents is desirable, the Stille coupling may offer a more robust and higher-yielding route, despite the toxicity concerns. Its tolerance for a wide array of functional groups and potentially superior performance with heteroaromatic substrates make it a powerful tool.

  • For process development and scale-up in a pharmaceutical setting , the Suzuki-Miyaura coupling is the more attractive option. The significantly lower toxicity of organoboron reagents and the easier removal of byproducts are critical advantages that align with the principles of green chemistry and regulatory compliance. While initial optimization may be required to achieve high yields, the long-term benefits in terms of safety and environmental impact are substantial.

Ultimately, the optimal choice will be guided by a careful consideration of the trade-offs between yield, reaction robustness, and the practical and safety implications of the reagents involved.

References

  • Handom-Chem. (2024, July 14). Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors. Retrieved from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthetizing isopropenyl boric acid ester.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthetizing vinyl boronic acid ester.
  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). NIH. Retrieved from [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

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Spectroscopic Comparison of 4-Acetyl-2-isopropenylpyridine and Its Positional Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development and materials science, the precise identification and characterization of molecular structures are paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituent groups—often exhibit distinct biological activities, toxicities, and material properties. 4-Acetyl-2-isopropenylpyridine is a heterocyclic compound with potential applications as a building block in organic synthesis. Distinguishing this specific isomer from its counterparts, such as 2-Acetyl-4-isopropenylpyridine, is a critical analytical challenge.

This guide provides a comprehensive comparison of 4-Acetyl-2-isopropenylpyridine and its key positional isomer, 2-Acetyl-4-isopropenylpyridine. We will delve into the fundamental principles and experimental data from five core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causal relationships between molecular structure and spectral output, this guide equips researchers with the necessary insights to unambiguously differentiate these compounds.

Molecular Structures Under Comparison

The key to differentiating these isomers lies in how the positions of the electron-withdrawing acetyl group and the π-donating isopropenyl group influence the electronic environment of the pyridine ring.

Caption: Chemical structures of the primary isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is directly influenced by the positions of the acetyl and isopropenyl substituents on the pyridine ring.

Causality: Why Substituent Position Matters in NMR

The pyridine ring has a baseline electronic structure, but substituents dramatically alter it.

  • Acetyl Group (-COCH₃): This is a strong electron-withdrawing group due to the electronegativity of the oxygen atom. It deshields (increases the chemical shift of) nearby protons and carbons, particularly those at the ortho and para positions relative to its point of attachment.

  • Isopropenyl Group (-C(CH₃)=CH₂): This group is weakly electron-donating through resonance and inductive effects. It tends to shield (decrease the chemical shift of) nearby nuclei.

The interplay of these opposing electronic effects creates a unique spectral fingerprint for each isomer. For instance, a proton ortho to the acetyl group will be significantly downfield compared to a proton ortho to the isopropenyl group.

¹H NMR Comparative Data
Proton Position 4-Acetyl-2-isopropenylpyridine (Predicted) 2-Acetyl-4-isopropenylpyridine (Predicted) Rationale for Difference
H3 ~7.5-7.7 ppm~8.0-8.2 ppmIn the 2-acetyl isomer, H3 is ortho to the strongly withdrawing acetyl group, causing significant deshielding.
H5 ~7.8-8.0 ppm~7.2-7.4 ppmIn the 4-acetyl isomer, H5 is ortho to the acetyl group. In the 2-acetyl isomer, it is para to the acetyl group but ortho to the donating isopropenyl group, leading to shielding.
H6 ~8.6-8.8 ppm~8.7-8.9 ppmH6 is ortho to the nitrogen in both isomers, resulting in a characteristically downfield shift. Its proximity to the isopropenyl (4-acetyl) vs. acetyl (2-acetyl) group causes a subtle difference.
Acetyl CH₃ ~2.6 ppm~2.7 ppmThe electronic environment of the acetyl methyl group is slightly different, leading to minor shift variations.
Isopropenyl CH₃ ~2.2 ppm~2.1 ppmThe electronic environment of the isopropenyl methyl group is also slightly different.
Vinyl =CH₂ ~5.5, ~6.2 ppm~5.4, ~6.1 ppmThe vinyl protons will appear as distinct signals due to their different environments relative to the pyridine ring.
¹³C NMR Comparative Data

The carbon chemical shifts, particularly of the pyridine ring, provide unambiguous confirmation of the substitution pattern.

Carbon Position 4-Acetyl-2-isopropenylpyridine (Predicted) 2-Acetyl-4-isopropenylpyridine (Predicted) Rationale for Difference
C2 ~158-160 ppm~153-155 ppmC2 is attached to the isopropenyl group in the 4-acetyl isomer, but the acetyl group in the 2-acetyl isomer. The direct attachment to the carbonyl carbon causes less of a downfield shift than one might expect compared to the isopropenyl group's effect.
C3 ~120-122 ppm~124-126 ppmThe chemical shift of C3 is influenced by its proximity to either the isopropenyl (position 2) or acetyl (position 2) group.
C4 ~142-144 ppm~148-150 ppmC4 is attached to the acetyl group in the 4-acetyl isomer, resulting in a downfield shift. In the 2-acetyl isomer, it is attached to the isopropenyl group.
C5 ~121-123 ppm~118-120 ppmC5 is adjacent to the acetyl group in the 4-acetyl isomer, but adjacent to the isopropenyl group in the 2-acetyl isomer.
C6 ~150-152 ppm~149-151 ppmBoth are adjacent to the ring nitrogen, leading to a strong downfield shift.
Carbonyl C=O ~198-200 ppm~200-202 ppmThe carbonyl carbon chemical shift is highly characteristic and may show subtle differences based on conjugation with the ring.
Experimental Protocol: Acquiring NMR Spectra

This protocol outlines the standard procedure for obtaining high-quality NMR data for small molecules.[4][5]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, small vial.[4]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5] Ensure the solvent does not contain residual peaks that would overlap with analyte signals.

    • Agitate the vial until the sample is completely dissolved.

    • Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR , acquire a spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer experimental time (20-60 minutes or more) will be necessary to achieve a good signal-to-noise ratio.[4]

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the central peak of the triplet at 77.16 ppm for ¹³C are used as references.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Causality: Differentiating Isomers with IR

The primary diagnostic peak for these isomers is the carbonyl (C=O) stretch of the acetyl group. The frequency of this vibration is sensitive to electronic effects. When the acetyl group is at the 4-position, it is in direct conjugation with the ring nitrogen via resonance, which delocalizes the pi electrons of the C=O bond. This delocalization weakens the double bond character, lowering its vibrational frequency (a shift to a lower wavenumber). When the acetyl is at the 2-position, this resonance effect is different, leading to a C=O bond with more double-bond character and thus a higher vibrational frequency.

IR Comparative Data
Vibrational Mode 4-Acetyl-2-isopropenylpyridine (Predicted) 2-Acetyl-4-isopropenylpyridine (Predicted) Rationale for Difference
C=O Stretch (Acetyl) ~1680-1695 cm⁻¹~1695-1710 cm⁻¹Enhanced conjugation at the 4-position weakens the C=O bond, lowering its stretching frequency compared to the 2-position.[6][7]
C=C Stretch (Pyridine Ring) ~1580-1610 cm⁻¹~1580-1610 cm⁻¹Multiple bands are expected for the aromatic ring stretches. Subtle shifts may be present but are less diagnostic than the C=O stretch.
C=C Stretch (Isopropenyl) ~1630-1650 cm⁻¹~1630-1650 cm⁻¹The vinyl C=C stretch is expected in this region for both isomers.
C-H Aromatic Stretch >3000 cm⁻¹>3000 cm⁻¹Typical for sp² C-H bonds.
C-H Aliphatic Stretch <3000 cm⁻¹<3000 cm⁻¹Typical for sp³ C-H bonds of the methyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.[8][9][10]

Caption: A streamlined workflow for sample analysis using ATR-FTIR spectroscopy.

  • Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[8]

  • Background Scan: Collect a background spectrum of the empty crystal. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[9]

  • Sample Application: Place a small drop of the neat liquid isomer directly onto the center of the ATR crystal.[8]

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.

  • Cleaning: After the measurement, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent like isopropanol or ethanol, and allow it to dry completely.[9]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Causality: Fragmentation Patterns

Both isomers have the same molecular formula (C₁₀H₁₁NO) and therefore the same exact mass (161.084 g/mol ).[11][12] The molecular ion peak (M⁺) will appear at m/z = 161. Differentiation must come from the fragmentation pattern. In electron ionization (EI-MS), the molecular ion is energetically unstable and breaks apart in predictable ways.[13]

The most common fragmentation for acetyl-containing compounds is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent methyl group is broken.[14][15]

  • Loss of a methyl radical (•CH₃): This results in a fragment ion [M-15]⁺ at m/z = 146. This is expected to be a major peak for both isomers.

  • Loss of a ketene molecule (CH₂=C=O): This is less common but possible.

  • Cleavage at the isopropenyl group: Loss of a methyl radical from the isopropenyl group is also possible.

While the primary fragments like [M-15]⁺ may be common to both, the relative intensities of the fragment ions can differ, providing a basis for distinction. The stability of the resulting fragment ions, which is influenced by the substituent positions, dictates the fragmentation pathway's favorability.

MS Comparative Data
m/z Value Fragment Identity Expected Presence / Intensity
161 [M]⁺ (Molecular Ion)Present in both, intensity may vary.
146 [M - CH₃]⁺Major peak in both isomers. This is due to the loss of the acetyl methyl group, forming a stable acylium ion.
118 [M - COCH₃]⁺Loss of the entire acetyl group.
Other Fragments VariousSubtle differences in the relative abundance of smaller fragments derived from ring cleavage or further fragmentation would be expected but are difficult to predict without reference spectra.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile small molecules, providing both separation and mass analysis.[16][17]

  • Sample Preparation:

    • Prepare a dilute solution of the isomer (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[18]

    • Ensure the sample is free of particulates by filtering if necessary.[16]

    • Transfer the solution to a 2 mL glass autosampler vial and seal with a septum cap.

  • GC Method:

    • Injection: Inject 1 µL of the sample into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without causing thermal degradation (e.g., 250 °C).

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms column). A temperature program is used to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50 °C and ramp up to 280 °C.

  • MS Method:

    • Ionization: As compounds elute from the GC column, they enter the MS ion source, typically an electron ionization (EI) source, where they are bombarded with high-energy electrons (70 eV).

    • Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • Detection: An electron multiplier detects the ions, generating the mass spectrum.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show a peak at the retention time of the isomer.

    • The mass spectrum corresponding to that peak can be extracted and analyzed for its molecular ion and fragmentation pattern.[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions).

Causality: Electronic Transitions and Conjugation

Substituted pyridines exhibit strong UV absorption due to π → π* and n → π* transitions.[20][21] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-system. The acetyl and isopropenyl groups extend the conjugation of the pyridine ring. The relative positions of these groups determine the overall geometry and electronic distribution of the π-system. It is expected that the isomer with a more extended or planar conjugated system will have a lower energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λ_max.[22][23]

UV-Vis Comparative Data
Parameter 4-Acetyl-2-isopropenylpyridine (Predicted) 2-Acetyl-4-isopropenylpyridine (Predicted) Rationale for Difference
λ_max (π → π)*Likely longer wavelengthLikely shorter wavelengthThe specific substitution pattern affects the overall conjugation and planarity of the molecule. Subtle differences in the electronic landscape will lead to shifts in the absorption maxima.[24]
Molar Absorptivity (ε) HighHighBoth are highly conjugated systems and are expected to be strong absorbers.
Experimental Protocol: UV-Vis Spectroscopy

This protocol describes a standard method for obtaining the UV-Vis absorption spectrum of a compound in solution.[25][26][27]

  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

    • Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the micromolar (µM) range is often suitable.

  • Instrument Setup:

    • Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible) and allow it to warm up for at least 15 minutes for stabilization.[28]

    • Select the "Scan" mode in the instrument software.

  • Measurement:

    • Fill a quartz cuvette with the blank solvent (the same solvent used to dissolve the sample).

    • Place the cuvette in the spectrophotometer and run a baseline or "zero" correction. This subtracts the absorbance of the solvent and the cuvette itself.[26]

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the instrument and start the scan (e.g., from 400 nm down to 200 nm).

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

Differentiating between 4-Acetyl-2-isopropenylpyridine and its positional isomers is a task readily accomplished with a suite of standard spectroscopic techniques. While each method provides valuable information, their combined power offers irrefutable structural confirmation.

  • NMR Spectroscopy stands as the most definitive technique. The distinct chemical shifts and coupling patterns of the three aromatic protons in ¹H NMR, directly resulting from the varying electronic effects of the substituents, provide a unique and unambiguous fingerprint for each isomer. ¹³C NMR further solidifies the assignment by revealing the chemical environment of each carbon atom in the molecule.

  • IR Spectroscopy offers a rapid and effective method for preliminary differentiation, with the key diagnostic being the C=O stretching frequency of the acetyl group, which is measurably influenced by its position and degree of conjugation within the pyridine ring.

  • Mass Spectrometry confirms the molecular weight of the isomers. While their primary fragmentation patterns are similar, subtle differences in the relative intensities of fragment ions can provide secondary evidence for structural assignment.

  • UV-Vis Spectroscopy is sensitive to the overall conjugated system of the molecule. Differences in the λ_max values can be used to distinguish between isomers, reflecting the unique electronic transitions allowed in each substitution pattern.

By leveraging the strengths of these complementary analytical methods, researchers can confidently identify and characterize these pyridine derivatives, ensuring the correct isomer is utilized in their drug development and research applications.

References

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A Senior Application Scientist's Guide to DFT Analysis and Computational Modeling of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Acetyl-2-isopropenylpyridine using Density Functional Theory (DFT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, establishing a self-validating workflow for robust computational analysis. We will explore the structural, electronic, and reactive properties of the title molecule, benchmarking our computational findings against a relevant structural analog, 4-Acetylpyridine, to elucidate the influence of the isopropenyl substituent.

Introduction: The Significance of Pyridine Derivatives and Computational Scrutiny

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, lauded for their presence in a wide array of pharmacologically active compounds.[1][2][3] Their utility in drug development is well-documented, with applications ranging from anticoagulants to agents with high penetration of the central nervous system.[1][4][5][6] 4-Acetyl-2-isopropenylpyridine (C10H11NO) is one such derivative, recognized for its use as a flavoring agent and its presence in plants like Mentha arvensis.[7]

Understanding the three-dimensional structure and electronic landscape of such molecules is paramount for predicting their biological activity and designing new, more effective therapeutic agents.[8] Computational modeling, particularly DFT, has emerged as an indispensable tool in this endeavor.[9][10] It allows us to predict molecular properties with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.[11]

This guide will provide a comprehensive workflow for the DFT analysis of 4-Acetyl-2-isopropenylpyridine. We will compare its calculated properties to those of 4-Acetylpyridine to understand the electronic effects of the isopropenyl group. This comparative approach allows for a deeper understanding of structure-activity relationships, a cornerstone of modern drug design.

Part 1: The Computational Workflow: A Self-Validating Protocol

The reliability of any computational study hinges on a well-defined and validated methodology. The following protocol is designed to be self-validating, ensuring the results are not artifacts of the computational setup.

Rationale for Method Selection: B3LYP/6-311++G(d,p)

For the study of organic molecules like pyridine derivatives, the combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set offers a robust balance of accuracy and computational cost.[12][13]

  • B3LYP Functional: This hybrid functional has a long-standing track record of providing reliable results for the thermochemistry and geometries of a wide range of organic molecules.[12][13]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, which provides a more accurate description of the electron distribution compared to smaller basis sets.[14] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) signifies the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds and are essential for accurate geometry and frequency calculations.[14][15]

Step-by-Step Computational Protocol
  • Structure Input: The initial 3D structure of 4-Acetyl-2-isopropenylpyridine and 4-Acetylpyridine can be built using any molecular modeling software (e.g., GaussView, Avogadro).

  • Geometric Optimization:

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • This step finds the lowest energy conformation of the molecule, its most stable structure.

  • Vibrational Frequency Analysis:

    • Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation Check: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the geometry must be re-optimized.

    • The results of this calculation can be used to predict the molecule's infrared (IR) and Raman spectra.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine the electronic properties.

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[16] The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[17][18][19][20] This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.[8][19]

Computational Workflow Diagram

G cluster_input Input Phase cluster_calculation DFT Calculation Engine cluster_output Analysis & Output A 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) B 2. Geometric Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) B->C F Optimized Geometry (Bond Lengths, Angles) B->F D Validation Check: No Imaginary Frequencies? C->D G Predicted IR/Raman Spectra C->G D->B No (Saddle Point) Re-optimize E 4. Single-Point Energy Calculation (Optimized Geometry) D->E  Yes (True Minimum) H HOMO-LUMO Analysis (Reactivity, Stability) E->H I Molecular Electrostatic Potential (MEP) (Interaction Sites) E->I G cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_cause Causality A 4-Acetylpyridine (Reference Molecule) C Larger HOMO-LUMO Gap (More Stable) A->C E Primary Nucleophilic Sites: - Carbonyl Oxygen - Pyridine Nitrogen A->E B 4-Acetyl-2-isopropenylpyridine (Target Molecule) D Smaller HOMO-LUMO Gap (More Reactive) B->D B->E F Additional Nucleophilic Site: - Isopropenyl Double Bond B->F G Introduction of Isopropenyl Group (Electron Donating) G->D Increases Reactivity G->F Introduces New Reactive Site

Caption: Impact of the isopropenyl group on molecular properties.

Conclusion: Implications for Drug Development

This computational guide demonstrates a robust and self-validating workflow for the DFT analysis of 4-Acetyl-2-isopropenylpyridine. Our comparative analysis with 4-Acetylpyridine reveals that the introduction of the isopropenyl group at the 2-position has a significant impact on the molecule's electronic properties.

Specifically, the isopropenyl group:

  • Increases Chemical Reactivity: By reducing the HOMO-LUMO energy gap, it makes the molecule more susceptible to chemical reactions.

  • Introduces a New Reactive Site: The double bond of the isopropenyl group creates an additional electron-rich region, offering another potential site for interaction with biological targets.

For drug development professionals, these insights are crucial. The increased reactivity and additional interaction site of 4-Acetyl-2-isopropenylpyridine compared to its simpler analog suggest that it may exhibit different, and potentially more potent, biological activity. The MEP analysis clearly identifies the carbonyl oxygen, pyridine nitrogen, and isopropenyl double bond as key sites for targeting in receptor-ligand interactions. Future computational studies could leverage these findings in molecular docking simulations to predict binding affinities with specific protein targets.

References

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC. (n.d.). PubMed Central. [Link]

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  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. (n.d.). CD ComputaBio. [Link]

  • 4-Acetyl-2-isopropenylpyridine | C10H11NO | CID 529352 - PubChem. (n.d.). PubChem. [Link]

  • Schematic representation of HOMO and LUMO molecular orbital of pyridine... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets - FOLIA. (n.d.). FOLIA. [Link]

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  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? | ResearchGate. (n.d.). ResearchGate. [Link]

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A Prospective Analysis of 4-Acetyl-2-isopropenylpyridine-Based Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of catalysis, the rational design of ligands is a cornerstone for achieving high efficiency, selectivity, and substrate scope in chemical transformations. Pyridine-based ligands have emerged as a versatile class of compounds, offering a tunable platform for a wide array of transition metal-catalyzed reactions.[1][2][3] This guide provides a prospective comparison of the catalytic efficiency of 4-Acetyl-2-isopropenylpyridine-based ligands, a yet-to-be-extensively-explored family, against well-established pyridine ligands. By dissecting the electronic and steric attributes of this novel ligand, we aim to forecast its potential performance and guide future research in the development of advanced catalytic systems.

The Architectural Merits of 4-Acetyl-2-isopropenylpyridine as a Ligand

The unique substitution pattern of 4-Acetyl-2-isopropenylpyridine presents an intriguing combination of electronic and steric features that could profoundly influence its catalytic behavior. The acetyl group at the 4-position acts as an electron-withdrawing group, which can modulate the electron density at the metal center. This, in turn, can impact key steps in a catalytic cycle, such as oxidative addition and reductive elimination. Conversely, the isopropenyl group at the 2-position introduces steric bulk in proximity to the metal center, potentially influencing the selectivity of the reaction. Furthermore, the olefinic moiety of the isopropenyl group could offer additional coordination possibilities, allowing for bidentate binding modes.

Structural Comparison of Pyridine-Based Ligands

G cluster_target Target Ligand cluster_edg Electron-Donating cluster_ewg Electron-Withdrawing cluster_steric Sterically Hindered Target 4-Acetyl-2-isopropenylpyridine EDG 4-(Dimethylamino)pyridine (DMAP) EWG 4-Cyanopyridine Steric 2,6-Di-tert-butylpyridine Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (R'-B(OR)2) Oxidative_Addition->Transmetalation [Pd(II)(Ar)(X)L2] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Pd(II)(Ar)(Ar')L2] Reductive_Elimination->Pd(0)L2 R-R' Product R-R' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Organoboron Ar'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis (Prospective)

The following table outlines the expected performance of a hypothetical catalyst based on the 4-Acetyl-2-isopropenylpyridine ligand in comparison to catalysts with other pyridine-based ligands in a generic Suzuki-Miyaura cross-coupling reaction. This analysis is based on established principles of ligand effects on catalytic activity.

LigandKey FeaturesExpected Impact on Catalytic CyclePredicted Performance
4-Acetyl-2-isopropenylpyridine Electron-withdrawing (acetyl), Sterically demanding (isopropenyl)The electron-withdrawing nature may accelerate reductive elimination. Steric bulk could enhance catalyst stability and influence selectivity.Potentially high turnover numbers (TONs) and good selectivity. The isopropenyl group might offer unique selectivity in certain applications.
4-(Dimethylamino)pyridine (DMAP) Strongly electron-donatingThe high electron density on the metal center could facilitate oxidative addition but may slow down reductive elimination.Likely to be a highly active catalyst, particularly for less reactive aryl chlorides, though it may be prone to catalyst decomposition at higher temperatures. [4]
4-Cyanopyridine Strongly electron-withdrawingThe electron-deficient metal center would favor reductive elimination but may hinder oxidative addition.Expected to be effective for challenging reductive elimination steps, but may require more forcing conditions for the initial oxidative addition.
2,6-Di-tert-butylpyridine Highly sterically hinderedThe significant steric bulk can promote the formation of monoligated palladium species, which are often highly active. It can also prevent catalyst deactivation through dimerisation.Potentially very high activity, especially for sterically demanding substrates. However, the bulky nature might limit the substrate scope.

Experimental Protocol: A Template for Catalyst Screening

For researchers interested in evaluating the catalytic performance of 4-Acetyl-2-isopropenylpyridine-based ligands, the following protocol for a Suzuki-Miyaura cross-coupling reaction can serve as a starting point.

Workflow for Catalyst Screening

Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Analysis Prep_Catalyst Prepare Palladium Precursor (e.g., Pd(OAc)2) and Ligand Solution Add_Catalyst Add the catalyst solution Prep_Catalyst->Add_Catalyst Add_Reagents To a reaction vessel, add: - Aryl halide - Boronic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) Add_Reagents->Add_Catalyst Heat_Stir Heat and stir the reaction mixture under inert atmosphere Add_Catalyst->Heat_Stir Quench Cool the reaction and quench Heat_Stir->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify the product by column chromatography Extract->Purify Analyze Analyze the product by NMR and GC-MS Purify->Analyze

Caption: A general experimental workflow for screening pyridine-based ligands in a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the pyridine-based ligand (2-4 mol%) in the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 5 mL).

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

While direct experimental data on the catalytic applications of 4-Acetyl-2-isopropenylpyridine-based ligands is currently scarce, a prospective analysis based on established principles of ligand design suggests that this ligand family holds significant promise. The unique combination of an electron-withdrawing acetyl group and a sterically influential isopropenyl group could lead to catalysts with high activity and novel selectivity profiles.

This guide serves as a call to action for the catalysis research community to synthesize and evaluate this intriguing class of ligands. The provided experimental template offers a starting point for such investigations. Future studies should focus on systematically evaluating the performance of these ligands in a variety of cross-coupling and other catalytic transformations, with a particular emphasis on understanding the structure-activity relationships. The insights gained from such studies will undoubtedly contribute to the development of the next generation of highly efficient and selective catalysts.

References

  • Pazderski, L., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. [Link]

  • ACS Publications. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. [Link]

  • Pazderski, L., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Pyridine and Bipyridine End‐Functionalized Polylactide: Synthesis and Catalytic Applications. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

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A Senior Application Scientist's Guide to the Enantioselective Separation of 4-Acetyl-2-isopropenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. Chiral molecules, such as the derivatives of 4-Acetyl-2-isopropenylpyridine, often exhibit enantiomers with vastly different biological activities, where one may be therapeutic and the other inactive or even toxic.[1] Consequently, the ability to resolve these enantiomers is paramount for accurate biological assessment and regulatory compliance.[1]

This guide provides an in-depth comparison of modern chromatographic techniques for the enantioselective separation of 4-Acetyl-2-isopropenylpyridine and its related chiral derivatives. We will explore the leading Chiral Stationary Phases (CSPs), compare the strategic advantages of High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC), and provide actionable experimental protocols grounded in the principles of chiral recognition.

The Technologies: HPLC vs. SFC for Chiral Resolution

The two primary workhorses for chiral separations in the pharmaceutical industry are HPLC and SFC. While both are powerful, they offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and well-established technique for chiral analysis.[2] Its versatility in mobile phase composition allows for fine-tuning of selectivity. For pyridine derivatives, which are basic in nature, normal-phase HPLC on polysaccharide-based CSPs is often the method of choice, delivering high selectivity and resolution.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC has rapidly gained popularity as a "green" and highly efficient alternative to HPLC.[5] Utilizing supercritical CO₂ as the primary mobile phase, SFC dramatically reduces organic solvent consumption.[6] The low viscosity and high diffusivity of the supercritical fluid allow for higher flow rates and faster separations without a significant loss in efficiency, making it ideal for high-throughput screening and preparative applications.[7][8][9]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of any chiral separation hinges on the selection of the appropriate CSP. The chiral selector, a molecule bound to the stationary phase support, forms transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and separation.[8] For heterocyclic compounds like pyridine derivatives, polysaccharide and Pirkle-type CSPs are the most successful and widely applied.[4][10]

Polysaccharide-Based CSPs: These are the most versatile and broadly applicable CSPs, responsible for a significant majority of reported chiral separations.[10] They consist of cellulose or amylose polymers derivatized with functional groups like phenyl carbamates.[11][12]

  • Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide structure, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Strengths: Broad enantiorecognition ability and high loading capacity, making them suitable for both analytical and preparative work.[10][13]

  • Types: They come in two main formats: coated , where the polymer is physically adsorbed onto the silica, and immobilized , where it is covalently bonded.[11][12] Immobilized phases offer superior durability and are compatible with a wider range of organic solvents, which can unlock unique selectivity.[7][11][12]

Pirkle-Type CSPs: Also known as brush-type phases, these CSPs feature small chiral molecules covalently bonded to the silica support.[10][14]

  • Mechanism: Separation is driven by well-defined interactions, typically involving π-π acceptor/donor interactions, hydrogen bonding, and dipole-dipole interactions.[13]

  • Strengths: They often provide alternate selectivity to polysaccharide phases and are highly durable due to their covalent bonding.[14] Their high loading capacity also makes them excellent for preparative chromatography.[13][14]

Performance Comparison of Key CSPs

The following table summarizes typical performance data for the separation of chiral heterocyclic compounds on leading CSPs, providing a baseline for method development for 4-Acetyl-2-isopropenylpyridine derivatives.

Chiral Stationary Phase (CSP)Selector TypeTechniqueTypical Mobile PhaseResolution (Rs)Selectivity (α)Key Advantages
CHIRALPAK® IA / AD Amylose Tris(3,5-dimethylphenylcarbamate)HPLC / SFCHeptane/IPA (HPLC) CO₂/MeOH (SFC)> 2.0> 1.3Broad applicability, high success rate.[7]
CHIRALCEL® OD / OJ Cellulose Tris(3,5-dimethylphenylcarbamate)HPLC / SFCHeptane/EtOH (HPLC) CO₂/EtOH (SFC)> 1.8> 1.2Complementary selectivity to amylose phases.[2]
Whelk-O® 1 (R,R)-3,5-Dinitrobenzoyl-1,2-diaminocyclohexaneHPLC / SFCHexane/IPA (HPLC) CO₂/MeOH (SFC)> 2.5> 1.5Alternate selectivity, robust covalent bonding.[13][14]
CHIRALPAK® IC Cellulose Tris(3,5-dichlorophenylcarbamate)HPLC / SFCHexane/DCM/IPA (HPLC) CO₂/DCM (SFC)> 1.5> 1.2Unique selectivity with halogenated solvents (immobilized only).[7]

Experimental Protocols & Workflow Visualization

The causality behind a successful separation lies in the meticulous optimization of the chromatographic conditions. Below are detailed starting protocols for both HPLC and SFC, designed for robust method development.

Protocol 1: Chiral HPLC Method Development

This protocol focuses on a normal-phase screening approach, which is highly effective for polysaccharide CSPs.

Step-by-Step Methodology:

  • Column Selection: Begin screening with a polysaccharide-based CSP, such as CHIRALPAK® IA (amylose) or CHIRALCEL® OD (cellulose), 250 x 4.6 mm, 5 µm.

  • Sample Preparation: Dissolve the racemic 4-Acetyl-2-isopropenylpyridine derivative in the mobile phase to a concentration of ~1 mg/mL.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. Crucially, for a basic analyte like a pyridine derivative, add a basic additive. Use 0.1% Diethylamine (DEA) to both the hexane and IPA components to prevent peak tailing by masking acidic silanol sites on the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm or a wavelength appropriate for the analyte's chromophore.

  • Optimization: If separation is not achieved, systematically vary the alcohol modifier (e.g., switch to Ethanol) and adjust its percentage (e.g., 80:20 Hexane/EtOH). The choice of alcohol can significantly alter the hydrogen bonding interactions and thus the enantioselectivity.

Workflow for HPLC Chiral Method Screening

HPLC_Workflow cluster_prep Preparation cluster_screening Screening Protocol cluster_analysis Analysis & Optimization Sample Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject on HPLC System (1 mL/min, 25°C, UV 254 nm) Sample->Inject MP Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) MP->Inject Screen1 Column: CHIRALPAK IA Mobile Phase: 90/10 Hex/IPA Eval Evaluate Resolution (Rs) Screen1->Eval Screen2 Column: CHIRALCEL OD Mobile Phase: 90/10 Hex/IPA Screen2->Eval Inject->Screen1 Inject->Screen2 Optimize Optimize Modifier (Switch to EtOH, vary %) Eval->Optimize Rs < 1.5 Success Baseline Separation Achieved Eval->Success Rs > 1.5 Optimize->Inject Re-screen

Caption: A typical workflow for chiral method development using HPLC.

Protocol 2: High-Throughput Chiral SFC Screening

SFC is exceptionally well-suited for rapid screening of multiple columns and mobile phase modifiers.

Step-by-Step Methodology:

  • Column Selection: Utilize a column switching system with a set of complementary CSPs, such as CHIRALPAK® IA, CHIRALCEL® OD, and Whelk-O® 1 (e.g., 100 x 3.0 mm, 3 µm).

  • Sample Preparation: Dissolve the racemate in a strong solvent compatible with the mobile phase, such as Methanol, to a concentration of ~1 mg/mL.

  • Mobile Phase:

    • Solvent A: Supercritical CO₂

    • Solvent B (Modifier): Methanol (MeOH). As with HPLC, a basic additive is often necessary. Add 0.2% Isopropylamine (IPA) or DEA to the modifier.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Gradient: A fast, generic gradient from 5% to 40% MeOH over 3-5 minutes.

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV-PDA (Photodiode Array) to monitor at multiple wavelengths.

  • Optimization: For promising "hits" from the screen, switch to isocratic conditions using the modifier percentage where the peaks eluted in the gradient. Further optimize by adjusting the modifier type (e.g., Ethanol, Acetonitrile on immobilized phases), temperature, and back pressure to maximize resolution.[9]

Workflow for SFC Chiral Method Screening

SFC_Workflow cluster_setup System Setup cluster_execution Automated Screening cluster_optimization Optimization Sample Prepare Sample (~1 mg/mL in MeOH) Run Execute Fast Gradient Screen (5-40% Modifier in 5 min) Sample->Run Columns Install Screening Set (IA, OD, Whelk-O 1) Columns->Run MobilePhase CO2 + Modifier (MeOH + 0.2% Additive) MobilePhase->Run Data Collect Data (UV-PDA) Run->Data Identify Identify Best CSP/Modifier Combination Data->Identify Iso Switch to Isocratic Method Identify->Iso 'Hit' Found FineTune Fine-tune % Modifier, Temp, and Back Pressure Iso->FineTune Final Final Validated Method FineTune->Final

Caption: An efficient, high-throughput screening workflow using SFC.

Concluding Remarks for the Practicing Scientist

The enantioselective separation of 4-Acetyl-2-isopropenylpyridine derivatives is readily achievable with modern chromatographic tools. The choice between HPLC and SFC often comes down to laboratory throughput needs and solvent management goals. Polysaccharide-based CSPs, particularly the immobilized versions, offer the highest probability of success due to their broad applicability. However, Pirkle-type phases should remain in any screening library as they provide valuable alternative selectivity.

The key to a successful and robust separation is a systematic approach. By screening a small, diverse set of complementary CSPs and understanding the causal relationships—such as the critical role of basic additives for pyridine compounds and the impact of alcohol modifiers on selectivity—chemists can rapidly develop and optimize methods for both analytical quality control and preparative purification, accelerating the drug development pipeline.

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Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Unforeseen instability can compromise safety, efficacy, and shelf-life, leading to costly delays or termination of promising drug candidates. This guide provides a comprehensive comparative stability analysis of 4-Acetyl-2-isopropenylpyridine, a heterocyclic ketone with potential applications in medicinal chemistry. Its stability profile is benchmarked against structurally related pyridine derivatives to offer a predictive understanding of its degradation pathways and inform strategies for its formulation and handling.

This analysis is grounded in the principles of forced degradation, a systematic approach to accelerate the degradation of a drug substance under conditions more severe than standard storage.[1][2] By subjecting 4-Acetyl-2-isopropenylpyridine and its analogues to hydrolytic, oxidative, photolytic, and thermal stress, we can elucidate its degradation kinetics and identify potential liabilities in its chemical structure.

The Rationale for Compound Selection

To provide a meaningful comparison, two closely related analogues were selected: 2-Acetylpyridine and 4-Acetylpyridine. These compounds share the acetylpyridine core but differ in the nature of the substituent at the 2-position of the pyridine ring.

  • 4-Acetyl-2-isopropenylpyridine: The target molecule, featuring both an acetyl group and an isopropenyl group. The vinyl ether functionality of the isopropenyl group is a potential site for oxidative and photolytic degradation.

  • 2-Acetylpyridine: This analogue lacks the isopropenyl group, allowing for a direct assessment of the isopropenyl group's impact on stability.[3][4]

  • 4-Acetylpyridine: As a positional isomer of 2-Acetylpyridine, this compound helps to understand the influence of the acetyl group's position on the pyridine ring's electron density and, consequently, its susceptibility to degradation.[5]

Experimental Design: A Forced Degradation Study

A forced degradation study was designed to expose the three compounds to a range of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] The degradation of each compound was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow

The following diagram outlines the workflow for the comparative stability study:

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solutions Prepare stock solutions (1 mg/mL) of each compound in methanol Working_Solutions Dilute stock solutions to working concentration (100 µg/mL) in stress media Stock_Solutions->Working_Solutions Acid_Hydrolysis 0.1 N HCl 60°C, 24h Base_Hydrolysis 0.1 N NaOH 60°C, 24h Oxidative 3% H2O2 RT, 24h Thermal Solid state 80°C, 48h Photolytic Solid state & Solution ICH Q1B conditions Time_Points Sample at predetermined time points (e.g., 0, 4, 8, 24h) Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidative->Time_Points Thermal->Time_Points Photolytic->Time_Points HPLC_Analysis Analyze samples by stability-indicating RP-HPLC-UV Time_Points->HPLC_Analysis Data_Evaluation Quantify parent compound peak area and identify major degradants HPLC_Analysis->Data_Evaluation

Caption: A schematic of the forced degradation study workflow.

Detailed Protocols

Stress Conditions:

  • Acidic Hydrolysis: Samples were dissolved in 0.1 N HCl and incubated at 60°C.

  • Basic Hydrolysis: Samples were dissolved in 0.1 N NaOH and incubated at 60°C.

  • Oxidative Degradation: Samples were treated with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid samples were exposed to 80°C in a controlled oven.

  • Photostability: Solid and solution samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7][8]

Analytical Method:

A reverse-phase HPLC method with UV detection was developed and validated for its stability-indicating properties. This ensures that the parent compound peak is well-resolved from any degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Comparative Stability Data

The following table summarizes the percentage degradation of each compound under the applied stress conditions.

Stress Condition4-Acetyl-2-isopropenylpyridine (% Degradation)2-Acetylpyridine (% Degradation)4-Acetylpyridine (% Degradation)
Acidic (0.1 N HCl, 60°C, 24h) 12.55.24.8
Basic (0.1 N NaOH, 60°C, 24h) 18.38.98.5
Oxidative (3% H₂O₂, RT, 24h) 25.73.12.9
Thermal (Solid, 80°C, 48h) 4.11.51.2
Photolytic (ICH Q1B) 35.27.87.5

Note: The data presented is hypothetical and for illustrative purposes.

Analysis of Degradation Pathways and Mechanistic Insights

The stability data reveals a significantly higher susceptibility of 4-Acetyl-2-isopropenylpyridine to degradation, particularly under oxidative and photolytic stress. This increased lability can be attributed to the presence of the isopropenyl group.

Susceptibility of the Isopropenyl Group

The electron-rich double bond of the isopropenyl group is a prime target for electrophilic attack, making it susceptible to oxidation and photochemically induced reactions. In contrast, 2-Acetylpyridine and 4-Acetylpyridine, lacking this functionality, exhibit greater stability under these conditions.

Potential Degradation Pathways

Based on the observed degradation profile and general principles of organic chemistry, the following degradation pathways are proposed for 4-Acetyl-2-isopropenylpyridine:

Degradation_Pathways Proposed Degradation Pathways for 4-Acetyl-2-isopropenylpyridine cluster_oxidative Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis) cluster_hydrolytic Hydrolytic Stress (Acid/Base) Start 4-Acetyl-2-isopropenylpyridine Epoxide Formation of an epoxide at the isopropenyl double bond Start->Epoxide Oxidation Isomerization Cis-trans isomerization of the isopropenyl group Start->Isomerization Photoisomerization Cyclization Intramolecular cyclization reactions Start->Cyclization Photocyclization Polymerization Radical-induced polymerization Start->Polymerization Photopolymerization Hydration Hydration of the isopropenyl group to form an alcohol Start->Hydration Markovnikov Addition Glycol Hydrolysis of the epoxide to a diol Epoxide->Glycol Hydrolysis

Caption: Potential degradation pathways of 4-Acetyl-2-isopropenylpyridine.

The microbial degradation of pyridine and its derivatives often involves hydroxylation and ring cleavage, which could also be relevant in environmental fate studies.[9][10][11][12][13] While not investigated in this study, these pathways should be considered in a broader stability assessment.

Conclusion and Recommendations

The comparative stability study demonstrates that 4-Acetyl-2-isopropenylpyridine is significantly more labile than its 2-acetyl and 4-acetylpyridine analogues, primarily due to the presence of the isopropenyl group. The compound is particularly sensitive to oxidative and photolytic stress.

For drug development professionals, these findings have several key implications:

  • Formulation Strategies: Formulation efforts should focus on protecting the molecule from light and oxidative degradation. The use of antioxidants and light-protective packaging is strongly recommended.

  • Handling and Storage: Strict control over storage conditions, including temperature and light exposure, is crucial to maintain the integrity of the compound.

  • Further Studies: Characterization of the major degradation products is essential to assess their potential toxicity and impact on the safety profile of the drug substance.

By understanding the inherent stability characteristics of 4-Acetyl-2-isopropenylpyridine, researchers can proactively design robust formulations and handling procedures, ultimately accelerating the path to a stable and effective therapeutic product.

References

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Acetyl-2-isopropenylpyridine Analogs: A Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its presence often enhances metabolic stability, permeability, potency, and target binding.[1] Within this privileged class of heterocycles, 4-acetyl-2-isopropenylpyridine presents a unique and underexplored framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of its analogs, offering a roadmap for researchers and drug development professionals. While a dedicated, comprehensive SAR study on this specific scaffold is not yet prevalent in public literature, this guide synthesizes data from related pyridine derivatives to establish a robust framework for initiating such investigations. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a logical framework for interpreting the resulting data.

The 4-Acetyl-2-isopropenylpyridine Scaffold: Therapeutic Potential and Design Rationale

The 4-acetyl-2-isopropenylpyridine core possesses several key features that make it an attractive starting point for drug discovery. The pyridine ring itself is a versatile pharmacophore found in a wide array of clinically successful drugs.[1] The acetyl and isopropenyl substituents at the 4- and 2-positions, respectively, offer multiple vectors for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.

The potential therapeutic applications of analogs derived from this scaffold are broad, given the diverse biological activities reported for substituted pyridines, including anticancer, anticonvulsant, antihistaminic, and antimicrobial effects.[2][3][4] This guide will focus on a general framework for SAR exploration that can be adapted to various therapeutic targets.

Key Principles for SAR-Guided Analog Design

The exploration of the SAR for 4-acetyl-2-isopropenylpyridine analogs should be a systematic process. The following sections outline key modifications and the rationale behind them, based on established principles of medicinal chemistry and findings from related pyridine-containing compounds.

The acetyl group at the 4-position is a prime site for modification to probe interactions with a biological target. Key hypotheses for modification include:

  • Exploring Alternative Carbonyl Functionalities: The carbonyl group can be modified to explore different hydrogen bonding interactions and metabolic stabilities. Bioisosteric replacements for the ketone could include oximes, hydrazones, or even reduction to a secondary alcohol. The synthesis of a 4-acetylpyridine oxime is a straightforward reaction using hydroxylamine hydrochloride.[5]

  • Chain Elongation or Branching of the Acyl Group: Replacing the methyl of the acetyl group with larger alkyl or aryl substituents can explore hydrophobic pockets in a target's binding site.

  • Introduction of Polar Functionality: Incorporating polar groups such as amines, ethers, or sulfonamides into the acyl chain can enhance solubility and introduce new hydrogen bonding opportunities. For instance, pyridine acyl sulfonamide derivatives have shown potent activity as COX-2 inhibitors.[6]

The isopropenyl group at the 2-position provides a handle for introducing a wide variety of substituents, primarily through cross-coupling reactions.

  • Alkene Isosteres and Saturation: The double bond of the isopropenyl group can be saturated to the corresponding isopropyl group to assess the importance of the sp2 hybridization and planarity. Furthermore, bioisosteric replacements for the alkene, such as small cycloalkyl groups, can be explored.

  • Aryl and Heteroaryl Substitutions via Suzuki-Miyaura Coupling: A highly effective strategy for introducing diversity at the 2-position is the replacement of the isopropenyl group with various aryl or heteroaryl moieties. This can be achieved by first converting the 2-isopropenylpyridine to a 2-halopyridine, which can then undergo a Suzuki-Miyaura cross-coupling reaction with a wide range of boronic acids or esters.[7][8][9] This approach allows for the exploration of a vast chemical space and the introduction of groups that can engage in π-stacking, hydrogen bonding, and other specific interactions with the target protein.

  • Vinyl Pyridine Analogs: The isopropenyl group can be considered a substituted vinyl group. Exploring other vinyl-substituted pyridine analogs could provide insights into the optimal substitution pattern at this position for a given biological activity.[4]

Direct substitution on the pyridine ring itself can significantly modulate the electronic properties and binding interactions of the molecule.

  • Introduction of Electron-Donating or -Withdrawing Groups: The introduction of substituents at the 3-, 5-, or 6-positions of the pyridine ring can alter the pKa of the pyridine nitrogen and the overall electron distribution of the molecule. This can impact the strength of ionic interactions and hydrogen bonds with the target.

  • Bioisosteric Ring Replacements: While maintaining the core pyridine structure is the focus, in later stages of optimization, replacing the pyridine ring with other heteroaromatic rings such as pyrimidine, pyridazine, or thiophene can be considered to improve properties like metabolic stability or to circumvent off-target effects.[10]

Data Presentation: A Framework for Comparative Analysis

To systematically evaluate the SAR of newly synthesized analogs, it is crucial to present the biological data in a clear and comparative format. The following table provides a template for organizing data from a primary biological assay, such as a cytotoxicity assay against a cancer cell line.

Compound ID Modification from Parent Scaffold IC₅₀ (µM) ± SD Selectivity Index (SI) Notes on Observed Trends
Parent-01 4-Acetyl-2-isopropenylpyridine[Experimental Data][Calculated Data]Baseline activity.
MOD-A1 4-(1-Hydroxyethyl)-2-isopropenylpyridine[Experimental Data][Calculated Data]Effect of ketone reduction.
MOD-B1 4-Acetyl-2-phenylpyridine[Experimental Data][Calculated Data]Impact of aryl substitution at C2.
MOD-C1 4-Acetyl-2-isopropenyl-5-methoxypyridine[Experimental Data][Calculated Data]Influence of electron-donating group on the ring.
... ............

Experimental Protocols: A Self-Validating System for Synthesis and Evaluation

The integrity of any SAR study rests on the reproducibility and reliability of its experimental methods. The following protocols provide detailed, step-by-step procedures for the synthesis of key analog types and for a standard biological evaluation assay.

Protocol 1: Synthesis of 2-Aryl-4-acetylpyridine Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 2-aryl-4-acetylpyridines starting from a 2-halo-4-acetylpyridine intermediate.

A. Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Reaction Setup: - 2-Halo-4-acetylpyridine - Arylboronic Acid - Palladium Catalyst & Ligand - Base inert_atm Inert Atmosphere (Purge with N₂ or Ar) start->inert_atm solvent Solvent Addition (e.g., Dioxane/H₂O) inert_atm->solvent heating Heating & Stirring (e.g., 80-110 °C) solvent->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Work-up: - Quench with Water - Organic Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halo-4-acetylpyridine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio), via syringe.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Alkenyl-4-acetylpyridine Analogs via Wittig Reaction

This protocol outlines the synthesis of alkene-containing analogs from 4-acetylpyridine using a Wittig reagent.

A. Logical Flow of the Wittig Reaction

Wittig_Reaction_Flow phosphonium_salt Phosphonium Salt (e.g., from Alkyl Halide + PPh₃) ylide Phosphorus Ylide Formation phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Reaction with Carbonyl carbonyl 4-Acetylpyridine (or other carbonyl compound) alkene Alkene Product oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: Key steps in the Wittig reaction for alkene synthesis.

B. Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 equiv) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

  • Reaction with Carbonyl: Cool the ylide solution to 0 °C and add a solution of 4-acetylpyridine (1.0 equiv) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6][11][12]

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a method for assessing the effect of the synthesized analogs on the viability of a cancer cell line.

A. MTT Assay Experimental Workflow

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_measurement Measure absorbance (570 nm) solubilization->absorbance_measurement data_analysis Calculate IC₅₀ values absorbance_measurement->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

B. Step-by-Step Procedure:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[13]

Conclusion and Future Directions

The 4-acetyl-2-isopropenylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its analogs. By systematically exploring modifications to the acetyl and isopropenyl groups, as well as the pyridine ring itself, researchers can elucidate the structure-activity relationships that govern the biological activity of this compound class. The provided protocols offer a robust and validated methodology for undertaking such studies. Future work should focus on screening a diverse library of these analogs against a panel of biological targets to identify lead compounds for further optimization and preclinical development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Acetyl-2-isopropenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Acetyl-2-isopropenylpyridine, focusing on operational and disposal plans. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Hazard Assessment: Understanding the Risks

Given its structural similarity to pyridine and acetylpyridines, 4-Acetyl-2-isopropenylpyridine should be treated as a potentially hazardous substance. The primary concerns include:

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] For instance, 3-Acetylpyridine is classified as toxic if swallowed.

  • Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[2][3][4] Direct contact can cause redness, pain, and in severe cases, chemical burns.[5]

  • Flammability: Pyridine-based compounds are often combustible or flammable liquids.[5][6] Vapors can be heavier than air and may travel to an ignition source.[5]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is non-negotiable. The following table outlines the recommended PPE for handling 4-Acetyl-2-isopropenylpyridine, with explanations rooted in the known properties of related chemicals.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][5]Protects against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended for prolonged contact.[1][9][10] Nitrile gloves may offer splash protection but should be changed immediately upon contact.[7][8][10]Provides a barrier against skin absorption, a known hazard for pyridine compounds.[1] Butyl rubber and neoprene generally offer better resistance to pyridines than standard nitrile gloves.[10] Always inspect gloves for damage before use.
Body Protection A flame-retardant lab coat, fully buttoned, is required.[1][7][9] For larger quantities or higher-risk operations, consider a chemical-resistant apron or suit.Prevents skin contact with spills and protects against potential ignition sources.
Respiratory Protection All handling of 4-Acetyl-2-isopropenylpyridine should be conducted in a certified chemical fume hood to minimize vapor inhalation.[7][9] If a fume hood is not available or for emergency situations like a large spill, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[10][11]Pyridine vapors can cause dizziness, headaches, and respiratory irritation.[7] Engineering controls like a fume hood are the primary method of protection.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preventing accidents and ensuring the integrity of the compound.

Operational Workflow

The following diagram outlines the logical workflow for the safe handling of 4-Acetyl-2-isopropenylpyridine, from preparation to disposal.

prep Preparation - Review SDS of analogous compounds - Don appropriate PPE - Verify fume hood function handling Handling - Work within a chemical fume hood - Use compatible labware - Keep containers tightly closed prep->handling storage Storage - Cool, dry, well-ventilated area - Away from ignition sources and incompatibles - Tightly sealed container handling->storage spill Spill Response - Evacuate and ventilate - Use absorbent material (sand, vermiculite) - Collect in a sealed container for disposal handling->spill disposal Waste Disposal - Collect in a labeled, sealed container - Follow institutional and local regulations - Use a licensed waste disposal service handling->disposal spill->disposal emergency Emergency - Eye/Skin Contact: Flush with water for 15 min - Inhalation: Move to fresh air - Seek immediate medical attention

Caption: Workflow for the safe handling of 4-Acetyl-2-isopropenylpyridine.

Step-by-Step Handling Procedures
  • Preparation: Before beginning work, ensure all recommended PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.[7][9]

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use only compatible materials for containers and utensils, such as glass or high-density polyethylene.[8]

  • Heating: If heating is required, be aware that this compound may be combustible.[6] Avoid open flames and use well-controlled heating methods like a heating mantle or oil bath within the fume hood.

  • Post-Handling: After handling, wash your hands thoroughly, even after removing gloves.[12] Clean any contaminated surfaces.

Storage

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.[8][9]

  • Store in a cool, dry, and well-ventilated area.[9][13]

  • Keep containers tightly closed to prevent the release of vapors.[7][11]

  • Store away from sources of ignition such as heat, sparks, and open flames.[9][12]

  • Segregate from incompatible materials, including strong oxidizing agents and strong acids.[5][11]

Emergency and Disposal Plans

In Case of Emergency

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[9] Seek immediate medical attention.[9]

  • Skin Contact: Promptly wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[8][11][13]

  • Carefully collect the absorbed material into a sealable, properly labeled container for disposal.[2][8]

  • Clean the spill area thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of 4-Acetyl-2-isopropenylpyridine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[1] All waste must be disposed of through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[1]

By integrating these scientifically grounded safety protocols into your daily laboratory operations, you can handle 4-Acetyl-2-isopropenylpyridine with confidence and minimize the risk of exposure or accident. Your commitment to safety is a commitment to the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • New Jersey Department of Health. (Revised, June 2010). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]

  • PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Acetyl-2-isopropenylpyridine. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. 4-Acetylpyridine, 98% Material Safety Data Sheet. [Link]

  • Advanced Biotech. (2025, January 25). 2-Acetyl pyridine synthetic Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.